Zinc benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYKQWJXAQNNS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890504 | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
553-72-0 | |
| Record name | Zinc benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S1JO8U0CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Zinc Benzoate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of zinc benzoate (B1203000) complexes. Zinc-containing compounds are of significant interest in various scientific fields, including catalysis and medicinal chemistry, owing to the versatile coordination chemistry and biological relevance of zinc.[1][2][3] This document details established experimental protocols, summarizes key quantitative data, and illustrates the scientific workflows for the preparation and analysis of these complexes.
Synthesis of Zinc Benzoate Complexes
The synthesis of this compound complexes can be achieved through several methods, including solution-phase reactions, solid-state reactions, and microwave-assisted synthesis. The choice of method can influence the final product's structure, such as mononuclear or polynuclear complexes.[4]
Solution-Phase Synthesis
A common and versatile method for synthesizing this compound complexes involves the reaction of a zinc(II) salt with a benzoic acid derivative in a suitable solvent.
Experimental Protocol:
A typical solution-phase synthesis involves the following steps:
-
Reactant Preparation: A solution of a zinc(II) salt, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), is prepared in a solvent like methanol (B129727) or ethanol.[5][6]
-
Ligand Addition: A stoichiometric amount of benzoic acid or a substituted benzoic acid is dissolved in a compatible solvent and added to the zinc salt solution. The pH may be adjusted using a base like sodium hydroxide (B78521) or triethylamine (B128534) to facilitate deprotonation of the carboxylic acid.[5][6]
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure the completion of the reaction.[5][6]
-
Isolation and Purification: The resulting this compound complex often precipitates from the solution upon cooling. The solid product is then collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials, and dried.[7] Recrystallization from an appropriate solvent can be performed for further purification.
For instance, a reaction of zinc chloride with sodium benzoate in an aqueous solution at 60-70 °C results in the precipitation of this compound with a yield of 70%.[7] Another example is the synthesis of [Zn(O₂CPh)₂(L)₂]·2MeOH, where L is 1-methyl-4,5-diphenylimidazole, by reacting Zn(O₂CPh)₂·2H₂O with the ligand in methanol.[8]
Solid-State Synthesis
Solid-state reactions, often involving mechanochemical grinding or thermal methods, offer a solvent-free alternative for the synthesis of this compound complexes.
Experimental Protocol:
-
Reactant Mixing: A solid mixture of a zinc(II) salt (e.g., zinc oxide or zinc carbonate) and benzoic acid is prepared in a specific molar ratio.
-
Grinding/Heating: The mixture is ground together in a mortar and pestle or heated at a specific temperature for a set duration.
-
Product Isolation: The resulting solid product is then washed with a solvent in which the reactants are soluble but the product is not, to remove any unreacted starting materials.
Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9]
Experimental Protocol:
-
Reactant Preparation: Solutions of the zinc(II) salt and benzoic acid derivative are prepared as in the solution-phase method.
-
Microwave Irradiation: The reaction mixture is placed in a microwave reactor and irradiated at a specific power and temperature for a short duration.
-
Isolation and Purification: The product is isolated and purified using standard filtration and washing techniques.[9]
A study on the microwave synthesis of a Zn(II) complex with isoniazid (B1672263) and benzoate highlighted the efficiency and rapidity of this method compared to conventional heating.[9]
Characterization of this compound Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized this compound complexes.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for confirming the coordination of the benzoate ligand to the zinc ion. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are indicative of its coordination mode (monodentate, bidentate chelating, or bridging).[10] For instance, in zinc(II) benzoate, the peaks near 1550 cm⁻¹ and 1400 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the carboxylate groups, respectively.[11]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of the benzoate ligand to the zinc ion can cause shifts in the absorption bands of the ligand.[12]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are used to study the thermal stability and decomposition of the complexes.[1][11] TGA measures the change in mass as a function of temperature, providing information about dehydration, decomposition of ligands, and the formation of the final residue, which is typically zinc oxide (ZnO).[10][11][13] For example, the thermal decomposition of Zn(C₆H₅COO)₂ is reported to begin at 280 °C, with the release of diphenylketone and carbon dioxide, ultimately forming ZnO.[1]
X-ray Diffraction
-
Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the zinc ion. It allows for the unambiguous determination of the molecular structure.[4][8][14][15] For example, the crystal structure of [Zn₂(benzoato)₄(caffeine)₂]·(caffeine)₂ reveals a dimeric structure with two zinc(II) atoms coordinated by four bridging benzoate ligands.[4]
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the synthesized bulk material and to identify its crystalline nature.[5]
Quantitative Data Summary
The following tables summarize key quantitative data reported for various this compound complexes.
| Complex | Synthesis Method | Yield (%) | Reference |
| Zn(C₆H₅COO)₂ | Solution-Phase (aqueous) | 70 | [7] |
| Zn(C₆H₅COO)₂·caf₂ | Solution-Phase | 92 | [11][13] |
| Zn(C₆H₅COO)₂·u₂ | Solution-Phase | 78 | [11][13] |
Table 1: Synthesis Yields of Selected this compound Complexes.
| Complex | Decomposition Onset (°C) | Final Residue | Reference |
| Zn(C₆H₅COO)₂ | 280 | ZnO | [1] |
| Zn(C₆H₅COO)₂·caf₂ | 150 | ZnO | [10] |
| Zn(C₆H₅COO)₂·u₂ | 120 | ZnO | [10] |
Table 2: Thermal Decomposition Data for Selected this compound Complexes.
| Complex | Zn-O Bond Lengths (Å) | Zn-N Bond Lengths (Å) | Coordination Geometry | Reference |
| [Zn(O₂CPh)₂(L)₂]·2MeOH (L = 1-methyl-4,5-diphenylimidazole) | - | - | Distorted Tetrahedral | [8] |
| Zn₄O(O₂CAr)₆ (Ar = p-OMe) | 1.935(5) - 1.955(5) | - | Pseudo-tetrahedral (central O), Tetrahedral (Zn) | [14] |
| [Zn₂(benzoato)₄(caffeine)₂]·(caffeine)₂ | - | - | Bicapped Square Prism | [4] |
Table 3: Selected Crystallographic Data for this compound Complexes.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of this compound complexes.
Figure 1: General workflow for the solution-phase synthesis of this compound complexes.
Figure 2: Comprehensive workflow for the characterization of this compound complexes.
Applications and Future Perspectives
This compound complexes serve as versatile precursors for the synthesis of other coordination compounds and metal-organic frameworks.[14] They have also demonstrated utility as catalysts in organic reactions, such as the formation of oxazolines.[14] The biological activity of some zinc complexes suggests their potential in drug development, for example, as antimicrobial or antidiabetic agents.[1][3] Future research in this area could focus on the design of novel this compound complexes with tailored properties for specific applications in catalysis, materials science, and medicine. The exploration of their mechanisms of action in biological systems is a particularly promising avenue for drug development professionals.
References
- 1. akjournals.com [akjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Zinc(II) and Nickel(II) Benzoate Complexes from the Use of 1-methyl-4,5-diphenylimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave synthesis of Zn(II) complex with isoniazid and benzoate. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-state structures of zinc(II) benzoate complexes. Catalyst precursors for the coupling of carbon dioxide and epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc benzoate (B1203000), the zinc salt of benzoic acid, finds applications in various fields, including as a preservative and as a catalyst. Understanding its thermal stability and decomposition pathway is crucial for its application in processes involving elevated temperatures, such as in the manufacturing of polymers and pharmaceuticals. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of zinc benzoate, detailing the decomposition stages, resulting products, and the experimental methodologies used for its characterization.
Thermal Decomposition Pathway
The thermal decomposition of anhydrous this compound is a multi-step process that ultimately yields zinc oxide as the final solid residue. The primary decomposition occurs at elevated temperatures, involving the breakdown of the benzoate ligands and the evolution of gaseous products. While the exact temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, the general mechanism involves the following key stages.
The decomposition of this compound is an exothermic process, as indicated by differential thermal analysis (DTA), with exothermic effects observed at approximately 423 °C and 476 °C.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, compiled from thermogravimetric (TG) and differential thermal analysis (DTA) data.
Table 1: Thermal Decomposition Stages of Anhydrous this compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |
| I | 280 - 450 | 45 - 50 | Initial decomposition of benzoate, formation of intermediates. |
| II | 450 - 540 | 25 - 30 | Decomposition of intermediates and formation of final products. |
Table 2: Evolved Gas Analysis during Thermal Decomposition
| Gaseous Product | Chemical Formula | m/z Ratio | Temperature of Evolution (°C) |
| Diphenylketone | (C₆H₅)₂CO | 182, 105, 77 | 361 - 532 |
| Carbon Dioxide | CO₂ | 44 | 361 - 532 |
Table 3: Final Decomposition Product
| Product | Chemical Formula | Temperature of Formation (°C) |
| Zinc Oxide | ZnO | > 540 |
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound, as well as to identify the endothermic and exothermic nature of the decomposition events.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is typically used.
Methodology:
-
Sample Preparation: A small amount of finely ground, anhydrous this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (usually empty) into the instrument.
-
Purge the furnace with a controlled atmosphere, such as dry air or nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
The TGA data is typically presented as a plot of mass loss (%) versus temperature. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
-
The DSC data is presented as a plot of heat flow versus temperature, indicating endothermic (heat absorbing) and exothermic (heat releasing) events.
-
Evolved Gas Analysis - Mass Spectrometry (EGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Instrumentation: A thermal analyzer (TGA or STA) coupled to a mass spectrometer.
Methodology:
-
TGA Setup: The TGA experiment is performed as described in section 4.1.
-
Gas Transfer: The gaseous products evolved from the TGA furnace are transferred to the mass spectrometer via a heated transfer line to prevent condensation.
-
Mass Spectrometry:
-
The evolved gases are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Mass spectra are recorded continuously throughout the TGA experiment.
-
-
Data Analysis: The mass spectra are analyzed to identify the chemical composition of the evolved gases by comparing the observed m/z values with known fragmentation patterns of suspected compounds. The intensity of specific ion currents can be plotted against temperature to create evolved gas profiles, which can be correlated with the mass loss steps observed in the TGA data.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the thermal analysis of this compound.
Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway of anhydrous this compound.
An In-depth Technical Guide to the Solubility of Zinc Benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of zinc benzoate (B1203000) in various organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide focuses on presenting the available qualitative and quantitative information, a detailed experimental protocol for determining solubility, and a logical workflow for this experimental process.
Data Presentation: Solubility Profile of Zinc Benzoate
Quantitative Solubility Data
The most consistently reported quantitative solubility value for this compound is in an aqueous solution.
| Solvent | Formula | Temperature (°C) | Solubility (g/L) | Citation(s) |
| Water | H₂O | 20 | 23.95 | [1][3][4][5][6] |
Qualitative Solubility Data
Qualitative descriptions of this compound's solubility are more common, though some discrepancies exist.
| Solvent/Solvent Class | Observation | Context/Citation(s) |
| Water | Slightly soluble / Very slightly soluble | [4][7][8] |
| Water | Insoluble | [2] |
| Acids | Soluble | [2] |
| Organic Solvents (General) | The polymeric form has poor solubility, but coordinating solvents can form soluble discrete species. | [9] |
| Chloroform (B151607) (CDCl₃) | A theoretical study suggests dimerization in chloroform, implying some solubility. | A theoretical study indicated that Zn(II) benzoate dimerizes in chloroform solution. |
| Dimethyl Sulfoxide (DMSO-d₆) | A substituted this compound complex ((tmeda)Zn(O₂CAr)₂ where Ar = p-OMe) was found to be soluble. | [9] |
| Methanol | Used as a solvent in the synthesis of this compound complexes, suggesting some degree of solubility. | [10] |
It is important to note that the solubility of this compound can be significantly influenced by its physical form (e.g., polymeric vs. monomeric complexes) and the presence of other coordinating species in the solution.[9]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
Given the scarcity of published data, experimental determination of this compound's solubility in specific organic solvents is often necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or Atomic Absorption Spectrometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually present to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize temperature fluctuations.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
UV-Vis Spectrophotometry: If this compound has a suitable chromophore, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Generate a calibration curve from standard solutions.
-
Atomic Absorption Spectrometry (AAS): Determine the concentration of zinc in the filtered solution. This can be related back to the concentration of this compound. A calibration curve should be prepared using zinc standards.[11]
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.
Caption: General workflow for determining the solubility of this compound.
References
- 1. Cas 553-72-0,this compound | lookchem [lookchem.com]
- 2. snowhitechem.com [snowhitechem.com]
- 3. amfoodchem.com [amfoodchem.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. This compound | 553-72-0 [amp.chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound Or Zn Benzoate CAS 553-72-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. This compound Supplier | 553-72-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 9. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. umfiasi.ro [umfiasi.ro]
Spectroscopic Properties of Zinc Benzoate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of zinc benzoate (B1203000) compounds. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these metal-organic compounds. This guide details the synthesis, experimental protocols for spectroscopic analysis, and presents key spectroscopic data in a structured format for ease of comparison and interpretation.
Introduction
Zinc benzoate, the zinc salt of benzoic acid, and its derivatives are a class of metal-organic compounds with diverse applications, including in the pharmaceutical and polymer industries. A thorough understanding of their structural and electronic properties is crucial for their effective application and for the development of new materials. Spectroscopic techniques are powerful tools for elucidating these properties, providing insights into coordination modes, bond vibrations, and electronic transitions. This guide focuses on the key spectroscopic techniques used to characterize this compound compounds: Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound Compounds
The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparations involve the reaction of a soluble zinc salt with sodium benzoate or the direct reaction of zinc oxide or hydroxide (B78521) with benzoic acid.
General Synthesis Protocols
Protocol 1: Precipitation Reaction [1]
This method involves the reaction of an aqueous solution of a soluble zinc salt, such as zinc chloride or zinc sulfate, with an aqueous solution of sodium benzoate.
-
Preparation of Solutions:
-
Prepare an aqueous solution of sodium benzoate (e.g., 17 mmol, 2.44 g in water).
-
Prepare an aqueous solution of zinc chloride (e.g., 8.5 mmol, 1.16 g in water).
-
-
Reaction:
-
Heat and stir the zinc chloride solution to 60-70 °C.
-
Slowly add the sodium benzoate solution to the heated zinc chloride solution with continuous stirring.
-
-
Isolation:
-
A white precipitate of this compound will form almost immediately.
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Dry the product in the open air or in a desiccator.
-
Protocol 2: From Zinc Oxide/Hydroxide [2]
This method involves the direct reaction of zinc oxide or zinc hydroxide with benzoic acid, often in a mixed solvent system.
-
Dissolution of Benzoic Acid:
-
Dissolve benzoic acid in a suitable mixed solvent (e.g., a 3:2:1 ratio of ethylene (B1197577) glycol butyl ether:ethanol:water) with heating and stirring. The mass ratio of benzoic acid to the mixed solvent is typically in the range of 1:5 to 1:20.
-
-
Reaction:
-
Add zinc oxide or zinc hydroxide powder to the benzoic acid solution. The molar ratio of benzoic acid to the zinc source is typically around 4:1 to 4:1.5.
-
Add a catalyst, which may constitute 2-5% of the benzoic acid mass.
-
Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for 6-8 hours.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Dry the product to obtain this compound.
-
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for characterizing the coordination environment of the benzoate ligand to the zinc ion. The positions of the carboxylate stretching vibrations are particularly informative.
Experimental Protocol for FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground this compound compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet or the empty ATR crystal.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument resolution is typically set to 4 cm⁻¹, and multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Table 1: Key FTIR Vibrational Bands for this compound Compounds [3][4]
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3100 - 3000 | ν(C-H) aromatic | Stretching vibrations of the C-H bonds in the benzene (B151609) ring. |
| 1605 - 1580 | νas(COO⁻) | Asymmetric stretching vibration of the carboxylate group. The position is sensitive to the coordination mode. |
| 1565 - 1540 | νas(COO⁻) | Can also appear in this region, often indicating a different coordination environment or splitting of the asymmetric stretch. |
| ~1500, ~1450 | C=C ring stretching | Vibrations of the carbon-carbon bonds within the aromatic ring. |
| 1420 - 1380 | νs(COO⁻) | Symmetric stretching vibration of the carboxylate group. The separation (Δν) between νas(COO⁻) and νs(COO⁻) is indicative of the coordination mode. |
| 1300 - 1000 | In-plane C-H bending | Bending vibrations of the C-H bonds within the plane of the benzene ring. |
| 1150 - 1100 | C-O stretching | Stretching vibration of the C-O single bond. |
| 900 - 650 | Out-of-plane C-H bending | Bending vibrations of the C-H bonds out of the plane of the benzene ring. |
| ~434 | ν(Zn-O) | Stretching vibration of the zinc-oxygen bond, confirming coordination.[5] |
Note: The exact positions of the peaks can vary depending on the specific coordination environment of the this compound complex (e.g., mononuclear, dinuclear, polymeric) and the presence of other ligands.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and vibrations of the aromatic ring.
Experimental Protocol for Raman Spectroscopy
-
Sample Preparation: Solid samples can be analyzed directly by placing a small amount of the powder on a microscope slide or in a capillary tube.
-
Data Acquisition:
-
A laser of a specific wavelength (e.g., 532 nm, 785 nm) is focused on the sample.
-
The scattered light is collected and analyzed by a spectrometer.
-
The spectrum is typically recorded as Raman shift in cm⁻¹.
-
Table 2: Expected Raman Shifts for this compound Compounds
| Raman Shift (cm⁻¹) | Assignment | Description |
| ~3070 | ν(C-H) aromatic | Aromatic C-H stretching vibrations. |
| ~1600 | C=C ring stretching | Aromatic ring stretching mode. |
| 1400 - 1450 | νs(COO⁻) | Symmetric carboxylate stretch, often strong in Raman spectra. |
| ~1000 | Ring breathing mode | A characteristic symmetric vibration of the entire benzene ring. |
| ~800 | C-H out-of-plane bending | Bending vibrations of the aromatic C-H bonds. |
| Below 400 | Lattice modes, ν(Zn-O) | Vibrations involving the crystal lattice and the zinc-oxygen bond. |
Note: Specific Raman data for this compound is limited in the literature. The values presented are based on general knowledge of benzoate and related metal carboxylate compounds.[6]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the compound. For this compound, the absorption bands are primarily due to π → π* transitions within the benzoate ligand.
Experimental Protocol for UV-Vis Spectroscopy [7][8]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound compound in a suitable solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Record the absorption spectrum of each solution over a wavelength range of approximately 200-400 nm.
-
The absorbance at the wavelength of maximum absorption (λmax) is used for quantitative analysis.
-
Table 3: UV-Vis Spectroscopic Data for Benzoate-related Compounds
| Compound/Ligand | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Benzoic Acid | Ethanol | ~230, ~273 | ~10,000, ~1,000 | π → π |
| This compound | Various | ~230-240, ~270-280 | - | π → π |
Note: The exact λmax and ε values for this compound can be influenced by the solvent and the coordination environment. The d¹⁰ electronic configuration of Zn(II) means that d-d transitions are not observed.[9] The observed bands are attributed to electronic transitions within the benzoate ligand.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound compounds in solution. ¹H NMR provides information about the protons on the benzoate ligand, while ¹³C NMR probes the carbon skeleton.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve the this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Table 4: ¹H and ¹³C NMR Chemical Shifts for Benzoate Ligands in Zinc Complexes [10][11]
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Description |
| ¹H | H-2, H-6 (ortho) | 7.8 - 8.1 | Doublet | Protons adjacent to the carboxylate group, typically shifted downfield. |
| ¹H | H-3, H-5 (meta) | 7.4 - 7.6 | Triplet | Protons meta to the carboxylate group. |
| ¹H | H-4 (para) | 7.5 - 7.7 | Triplet | Proton para to the carboxylate group. |
| ¹³C | C=O | 170 - 180 | Singlet | Carboxylate carbon. |
| ¹³C | C-1 | 130 - 135 | Singlet | Carbon atom of the benzene ring attached to the carboxylate group. |
| ¹³C | C-2, C-6 | 129 - 131 | Singlet | Ortho carbons of the benzene ring. |
| ¹³C | C-3, C-5 | 128 - 130 | Singlet | Meta carbons of the benzene ring. |
| ¹³C | C-4 | 132 - 134 | Singlet | Para carbon of the benzene ring. |
Note: Chemical shifts are dependent on the solvent and the specific structure of the this compound complex.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound compounds.
Role of Zinc in Cellular Signaling
While specific signaling pathways involving this compound are not well-documented, the broader role of zinc ions (Zn²⁺) in cellular signaling is extensive. Zinc ions can act as intracellular second messengers, modulating the activity of numerous enzymes and transcription factors. The diagram below provides a simplified overview of the general role of zinc in intracellular signaling. It is important to note that this diagram illustrates the activity of zinc ions, and the specific contribution of zinc released from this compound in a biological context would require further investigation.[12][13][14][15][16]
Conclusion
This technical guide has provided a detailed overview of the spectroscopic properties of this compound compounds, including experimental protocols for their synthesis and characterization. The data presented in the tables offer a valuable resource for the identification and structural elucidation of these compounds. The provided workflows and diagrams serve to visualize the experimental processes and the broader biological context of zinc. Further research into the specific spectroscopic signatures of various this compound derivatives and their potential roles in biological systems will continue to advance our understanding and application of these versatile compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. s-a-s.org [s-a-s.org]
- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. This compound(553-72-0) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Zinc in Cellular Regulation: The Nature and Significance of "Zinc Signals" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Coordination Chemistry of Zinc Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element in biological systems, plays crucial structural and catalytic roles in a vast number of enzymes and proteins.[1] The coordination chemistry of zinc(II) with carboxylate ligands has been a subject of intense research due to the diverse structural motifs and potential applications of the resulting complexes. Among these, zinc benzoate (B1203000) and its derivatives have garnered significant attention. The benzoate ligand, with its versatile coordination modes, can form a variety of zinc complexes, ranging from simple mononuclear and dinuclear species to complex coordination polymers and metal-organic frameworks (MOFs).[2]
This technical guide provides a comprehensive overview of the coordination chemistry of zinc benzoate, focusing on its synthesis, structural diversity, spectroscopic properties, thermal behavior, and potential applications, particularly in areas relevant to drug development.
Synthesis of this compound Complexes
The synthesis of this compound complexes can be achieved through various methods, including solution-based precipitation, solvent-based reactions, and hydrothermal or solvothermal techniques. The final product is often influenced by factors such as the solvent system, reaction temperature, and the presence of ancillary ligands.[3]
General Synthetic Protocols
A common and straightforward method for synthesizing simple this compound is through the reaction of a soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride, with sodium benzoate in an aqueous solution. This typically results in the immediate precipitation of polymeric this compound.[1][4]
Experimental Protocol: Synthesis of Polymeric this compound
-
An aqueous solution of sodium benzoate is prepared by neutralizing benzoic acid with a stoichiometric amount of sodium hydroxide.
-
A separate aqueous solution of zinc sulfate heptahydrate (ZnSO₄·7H₂O) is prepared.
-
The sodium benzoate solution is added dropwise to the stirring zinc sulfate solution at room temperature.
-
A white precipitate of polymeric this compound forms immediately.
-
The precipitate is collected by filtration, washed with deionized water, and dried in air.[1]
For the synthesis of more complex structures, such as coordination polymers or MOFs, hydrothermal or solvothermal methods are often employed. These reactions are carried out in a sealed vessel at elevated temperatures and pressures.[5][6]
Experimental Protocol: Hydrothermal Synthesis of a this compound Coordination Polymer
-
A mixture of a zinc salt (e.g., zinc nitrate), benzoic acid or a substituted benzoic acid, and a linking ligand (e.g., 4,4'-bipyridine) is prepared in a suitable solvent, often a mixture of water and an organic solvent like DMF or ethanol.
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (typically between 110-180 °C) for a defined period (e.g., 12-72 hours).[5]
-
After the reaction, the autoclave is cooled slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent, and dried.
The following diagram illustrates a general workflow for the synthesis of this compound complexes.
Caption: General workflow for the synthesis of various this compound complexes.
Structural Diversity
The benzoate ligand can coordinate to the zinc(II) ion in several modes, including monodentate, bidentate chelating, and bidentate bridging (syn-syn, syn-anti, and anti-anti). This versatility in coordination leads to a rich structural chemistry for this compound complexes.
The diagram below illustrates the common coordination modes of the benzoate ligand.
Caption: Common coordination modes of the benzoate ligand with zinc(II).
Mononuclear and Dinuclear Complexes
In the presence of coordinating solvents or ancillary ligands, mononuclear this compound complexes of the type [Zn(O₂CPh)₂(L)₂] can be formed, where L is a neutral ligand such as water, pyridine, or dimethyl sulfoxide (B87167) (DMSO).[3][7] These complexes typically feature a tetrahedral or octahedral coordination geometry around the zinc center.
Dinuclear "paddle-wheel" structures, with the general formula [Zn₂(μ-O₂CPh)₄(L)₂], are also common. In these complexes, four benzoate ligands bridge two zinc atoms in a syn-syn fashion.[8] The axial positions are occupied by neutral ligands.
Tetranuclear Oxo-Centered Clusters
A particularly stable and common structural motif is the tetranuclear oxo-centered cluster, [Zn₄O(O₂CR)₆].[9] These clusters consist of a central μ₄-oxo atom tetrahedrally coordinated to four zinc atoms. Six carboxylate ligands bridge the edges of the Zn₄ tetrahedron. The formation of these clusters versus mononuclear solvates can be influenced by the electronic properties of the benzoate ligand.[10]
Coordination Polymers and Metal-Organic Frameworks (MOFs)
When bifunctional ligands are used in conjunction with this compound, extended one-, two-, or three-dimensional coordination polymers or MOFs can be synthesized. These materials are of great interest for applications in gas storage, separation, and catalysis.[11][12] The structure of these frameworks is dictated by the geometry of the organic linkers and the coordination preferences of the zinc ion.
The following table summarizes selected crystallographic data for representative this compound complexes.
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Zn-O (Å) | Zn-N (Å) | Zn···Zn (Å) | Reference |
| [Zn₂(benzoato)₄(caffeine)₂]·2caffeine | C₅₄H₅₂N₁₆O₁₂Zn₂ | Monoclinic | P2₁/n | 10.929(1) | 22.185(2) | 12.907(1) | 97.43(1) | 2.018(3) - 2.072(3) | 2.148(3) | 2.961(1) | [8] |
| [Zn(O₂CPh)₂(1-methyl-4,5-diphenylimidazole)₂]·2MeOH | C₅₀H₄₆N₄O₆Zn | Monoclinic | P2₁/n | - | - | - | - | - | - | - | [13] |
| [Zn₄O(O₂CPh)₆] | C₄₂H₃₀O₁₃Zn₄ | Monoclinic | P2₁/m | 10.818(2) | 18.527(3) | 12.170(2) | 110.32(1) | 1.935(5) - 1.955(5) | - | - | [3][10] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group in this compound complexes. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insight into the coordination mode.[14]
Experimental Protocol: FT-IR Spectroscopy
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
The following table provides typical IR absorption ranges for different benzoate coordination modes.
| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
| Ionic | ~1550 | ~1410 | ~140 |
| Monodentate | ~1610-1590 | ~1420-1400 | >200 |
| Bidentate Chelating | ~1550-1520 | ~1440-1420 | <150 |
| Bidentate Bridging | ~1580-1550 | ~1430-1400 | ~150-200 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of this compound complexes are typically dominated by the π → π* transitions of the aromatic rings of the benzoate ligand. Coordination to the zinc ion can cause shifts in the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
-
A solution of the complex is prepared in a suitable solvent (e.g., ethanol, DMSO).
-
The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-800 nm.
-
A quartz cuvette with a 1 cm path length is commonly used.
Luminescence Spectroscopy
Many this compound complexes exhibit fluorescence or phosphorescence, which can be sensitive to the coordination environment and the presence of guest molecules. This property makes them attractive for applications in chemical sensing and light-emitting devices.[3][15]
Experimental Protocol: Luminescence Spectroscopy
-
The emission and excitation spectra are recorded on a spectrofluorometer.
-
For solid-state measurements, a powdered sample is used.
-
For solution-state measurements, a dilute solution of the complex is prepared in a suitable solvent.
-
The excitation wavelength is chosen based on the absorption spectrum, and the emission is scanned over a range of higher wavelengths.
Thermal Analysis
Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of this compound complexes. The decomposition profile can provide information about the presence of coordinated solvent molecules and the overall stability of the complex.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded as a function of temperature.[16]
The thermal decomposition of anhydrous this compound typically begins around 280 °C, with the final product being zinc oxide.[1] The decomposition of complexes containing ancillary ligands or solvent molecules will show additional mass loss steps at lower temperatures corresponding to the loss of these components.
The following table summarizes the thermal decomposition data for selected this compound complexes.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference |
| Zn(C₆H₅COO)₂ | Decomposition of benzoate | 280-540 | ~73.5 | ZnO | [1] |
| Zn(C₆H₅COO)₂·(caffeine)₂ | Loss of caffeine | 185-300 | ~55 | ZnO | [17] |
| Zn(C₆H₅COO)₂·(urea)₂ | Loss of urea (B33335) and CO₂ | 128-340 | - | ZnO | [17] |
Applications in Drug Development
The unique properties of this compound complexes make them promising candidates for various applications in drug development.
-
Antimicrobial Agents: Zinc compounds are known to possess antimicrobial activity.[18][19] this compound and its derivatives have been investigated for their potential as antibacterial and antifungal agents.
-
Drug Delivery: The porous nature of this compound-based MOFs makes them suitable as carriers for drug molecules.[20] The ability to tune the pore size and surface functionality allows for the controlled loading and release of therapeutic agents. Recent studies have shown that zinc-based MOFs can be used to deliver anticancer drugs like doxorubicin, exhibiting pH-sensitive release and low toxicity to normal cells.[20]
The following diagram illustrates the potential application of a this compound MOF in drug delivery.
Caption: Schematic of a this compound MOF for targeted drug delivery.
Conclusion
The coordination chemistry of this compound is rich and diverse, offering a wide array of structural motifs with interesting properties. The ability to control the structure and functionality of these complexes through synthetic design makes them highly attractive for various applications. For researchers in drug development, this compound complexes, particularly MOFs, represent a promising platform for creating novel antimicrobial agents and advanced drug delivery systems. Further exploration of their biological activity and biocompatibility will be crucial in translating their potential into clinical applications.
References
- 1. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and spectroscopic and computational characterization of Zn4O(alicyclic or aromatic carboxylate)6 complexes as potential MOF precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Zinc(II) and Nickel(II) Benzoate Complexes from the Use of 1-methyl-4,5-diphenylimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
Hydrothermal Synthesis of Layered Zinc Benzoate: A Technical Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hydrothermal synthesis of layered zinc benzoate (B1203000), a promising material for advanced drug delivery systems. The document outlines detailed experimental protocols, presents key quantitative data for material characterization, and explores the potential applications in pharmaceutical development.
Introduction: The Promise of Layered Zinc Benzoate in Drug Delivery
Layered this compound is an organic-inorganic hybrid material characterized by a lamellar structure. This structure consists of inorganic zinc hydroxide (B78521) layers separated by benzoate anions. The ability to intercalate guest molecules, such as active pharmaceutical ingredients (APIs), between these layers makes it a material of significant interest for controlled drug release applications.[1][2] The hydrothermal synthesis route offers a robust method for producing crystalline layered this compound with tunable properties.[3][4][5][6]
Zinc-based materials are generally considered biocompatible, and zinc is an essential trace element in the human body.[7][8][9] This intrinsic biocompatibility, coupled with the potential for sustained drug release, positions layered this compound as a compelling candidate for the development of novel drug delivery platforms.[2][10]
Hydrothermal Synthesis: Experimental Protocol
The hydrothermal synthesis of layered this compound typically involves the reaction of a zinc source with benzoic acid in an aqueous solution under elevated temperature and pressure. This method promotes the formation of well-defined crystalline structures. Two primary phases of layered hydroxide this compound have been synthesized via this method, distinguished by their basal spacing: a 1.93 nm phase and a 1.47 nm phase.[3][4][6]
Preparation of the Starting Material (Zinc Hydroxide Precursor)
A common precursor for the hydrothermal synthesis is a mixture of ZnO and Zn₅(OH)₈(NO₃)₂·2H₂O.[3][4]
Protocol:
-
Prepare a 0.4 M Zinc Nitrate (Zn(NO₃)₂) solution and a 0.8 M Sodium Hydroxide (NaOH) solution.
-
Add the NaOH solution dropwise to the Zn(NO₃)₂ solution at 4°C with vigorous stirring.
-
Age the resulting precipitate in the reaction solution at 4°C for 4 hours.
-
Filter the precipitate, wash it thoroughly with distilled water, and dry it at 60°C for 24 hours.[4]
Hydrothermal Reaction
Protocol:
-
In a Teflon-lined autoclave (e.g., 30 mL inner volume), combine 0.5010 g of the zinc hydroxide precursor (containing approximately 5.3 mmol of Zn), a specific molar ratio of benzoic acid (C₆H₅COOH), and 15 mL of distilled water.[4]
-
Seal the autoclave and heat it to the desired reaction temperature (typically between 110°C and 180°C) for a set duration (e.g., 12 hours) under autogenous pressure.[3][4][5]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the product by filtration, wash it with distilled water and ethanol, and dry it at 60°C.
Characterization of Layered this compound
A comprehensive characterization of the synthesized material is crucial to ensure the desired properties for drug delivery applications. Key techniques include:
-
X-Ray Diffraction (XRD): To determine the crystal structure and measure the basal spacing between the layers.[3][5][11]
-
Thermogravimetric and Differential Thermal Analysis (TG-DTA): To assess the thermal stability of the material and quantify the intercalated benzoate.[3][5]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the particle morphology (e.g., plate-like or fibrous).[3][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of benzoate and hydroxide functional groups.
Quantitative Data Summary
The properties of the synthesized layered this compound are highly dependent on the synthesis conditions. The following tables summarize the key quantitative data derived from the literature.
| Molar Ratio (C₆H₅COOH/Zn) | Reaction Temperature (°C) | Resulting Phase (Basal Spacing) | Chemical Formula | Particle Morphology | Reference |
| 0.2 - 0.3 | 110 - 180 | 1.93 nm | Zn(OH)₁.₆₆(C₆H₅COO)₀.₃₄·0.24H₂O | Plate-like | [3],[4] |
| 0.8 - 1.0 | 110 - 180 | 1.47 nm | Zn(OH)₁.₁₄(C₆H₅COO)₀.₈₆ | Fibrous | [3],[4] |
| 0.9 - 1.0 | 130 - 150 | 1.44 nm | Zn(OH)₁.₁₂(C₆H₅COO)₀.₈₈ | Fibrous | [11],[5] |
Table 1: Synthesis Conditions and Resulting Properties of Layered this compound.
Drug Intercalation and Release: A Potential Application
While the direct intercalation of drugs into hydrothermally synthesized layered this compound is an emerging area of research, the principles can be adapted from studies on similar layered hydroxide salts and layered double hydroxides.[1][12] The process generally involves an anion exchange mechanism where the benzoate anions are replaced by anionic drug molecules.
Proposed Experimental Protocol for Drug Intercalation
-
Disperse the synthesized layered this compound in an aqueous solution.
-
Prepare a solution of the desired anionic drug.
-
Mix the two solutions and stir for an extended period (e.g., 24-72 hours) at a controlled temperature to facilitate ion exchange.
-
Collect the drug-intercalated product by centrifugation or filtration.
-
Wash the product to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
In Vitro Drug Release Study Protocol
-
Disperse a known amount of the drug-loaded layered this compound in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Maintain the dispersion at 37°C with constant agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium.
-
Separate the layered material from the supernatant (e.g., by centrifugation).
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
Visualizing the Workflow and Structure
To aid in the understanding of the synthesis and potential application of layered this compound, the following diagrams illustrate the key processes and concepts.
Caption: Workflow for the hydrothermal synthesis of layered this compound.
Caption: Experimental workflow for the characterization of layered this compound.
Caption: Conceptual signaling pathway for drug delivery using layered this compound.
Conclusion and Future Perspectives
The hydrothermal synthesis of layered this compound provides a reliable method for producing a crystalline material with significant potential in the field of drug delivery. The ability to control the structural and morphological properties through the modulation of synthesis parameters is a key advantage. Future research should focus on the systematic investigation of drug intercalation and release kinetics for a variety of APIs. Furthermore, comprehensive in vitro and in vivo studies are necessary to fully elucidate the biocompatibility and therapeutic efficacy of these promising nanomaterials. The development of functionalized layered this compound systems, where the surface is modified to target specific cells or tissues, represents an exciting avenue for future innovation in targeted drug delivery.
References
- 1. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Layered Double Hydroxides as an Intercalation System for Hydrophobic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Zinc-Based Biomaterials for Regeneration and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biocompatibility Assessment of Zinc Alloys as a New Potential Material for Bioabsorbable Implants for Osteosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug intercalation in layered double hydroxide clay: application in the development of a nanocomposite film for guided tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Luminescence: A Technical Guide to the Quantum Yield of Photoluminescent Zinc Benzoate Complexes
For Researchers, Scientists, and Drug Development Professionals
The intrinsic photoluminescent properties of zinc benzoate (B1203000) complexes are paving the way for significant advancements in biomedical imaging, sensing, and drug delivery systems. A critical parameter governing their efficacy in these applications is the photoluminescence quantum yield (QY), a measure of the efficiency of light emission. This in-depth technical guide provides a comprehensive overview of the quantum yield of various photoluminescent zinc benzoate complexes, detailing experimental protocols for their synthesis and characterization, and presenting key quantitative data to inform future research and development.
Data Presentation: Quantum Yield of this compound and Related Complexes
The quantum yield of this compound complexes is highly sensitive to their molecular structure, the nature of substituents on the benzoate ligand, and the coordination environment of the zinc ion. The following table summarizes reported quantum yield values for a selection of these and structurally related complexes to provide a comparative baseline for researchers.
| Complex/Ligand | Quantum Yield (Φ) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/State | Reference |
| Zinc Metal-Organic Framework with Adenine and Benzene-1,3-dicarboxylate | > 50% | Not Specified | Not Specified | Solid State | [1] |
| Solid Phases of select this compound Complexes | > 20% (external QY) | UV | Not Specified | Solid State | [2] |
| 2-(quinolin-8-yl)benzoic acid (ligand) | 36% | Not Specified | Not Specified | Not Specified | [3] |
| Zinc(II)2-(quinolin-8-yl)benzoate dehydrate | Variable upon complexation | Not Specified | ~400 | Not Specified | [3] |
| [Zn(4-tzbz)]n (4-tzbz = 4-(tetrazol-5-yl)benzoate) | Strong, intensified emission | Not Specified | 400 | Solid State | [4] |
Note: The quantum yield can be significantly influenced by the measurement conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing the study of photoluminescent materials. Below are representative methodologies for the synthesis of a this compound complex and the determination of its photoluminescence quantum yield.
Synthesis of a Representative this compound Complex: [Zn(4-tzbz)]n
This protocol is adapted from the synthesis of a zinc(II) coordination polymer with 4-(tetrazol-5-yl)benzoate, which exhibits significant photoluminescence.
Materials:
-
Zinc Bromide (ZnBr₂)
-
4-cyanobenzoic acid (4-Hcba)
-
Sodium Azide (B81097) (NaN₃)
-
Deionized Water
Procedure:
-
Ligand Synthesis (in situ): The 4-(tetrazol-5-yl)benzoate (4-tzbz) ligand is typically synthesized in situ during the formation of the complex.
-
Reaction Mixture Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine ZnBr₂, 4-cyanobenzoic acid, and sodium azide in a molar ratio of 1:1:1.
-
Solvent Addition: Add deionized water to the mixture.
-
Hydrothermal Synthesis: Seal the autoclave and heat it to 160 °C for 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Product Isolation: Collect the resulting crystalline product by filtration.
-
Washing: Wash the crystals thoroughly with deionized water and ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over silica (B1680970) gel.
Measurement of Photoluminescence Quantum Yield
The quantum yield of a photoluminescent compound can be determined using either a relative or an absolute method.
1. Relative Quantum Yield Measurement (Comparative Method):
This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of the this compound complex
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (a solvent in which both the sample and standard are soluble and do not degrade)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
2. Absolute Quantum Yield Measurement (Integrating Sphere Method):
This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard.
Materials and Equipment:
-
Fluorometer equipped with an integrating sphere
-
Sample of the this compound complex (in solution or as a solid/film)
Procedure:
-
Place a blank sample (solvent only or an empty sample holder for solids) into the integrating sphere and measure the spectrum of the excitation light (scatter).
-
Place the sample into the integrating sphere and measure the spectrum, which will include both the scattered excitation light and the emitted fluorescence.
-
The instrument's software will then calculate the number of absorbed photons by comparing the scatter from the blank and the sample.
-
The software will also calculate the number of emitted photons by integrating the fluorescence peak.
-
The absolute quantum yield is then determined as the ratio of the number of emitted photons to the number of absorbed photons.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of key workflows and relationships.
Caption: Workflow for the synthesis of a photoluminescent this compound complex.
Caption: Experimental workflows for relative and absolute quantum yield measurements.
Caption: Key factors influencing the quantum yield of this compound complexes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Benzoate (B1203000) Powder
Abstract
Zinc benzoate (C₁₄H₁₀O₄Zn) is an organic metal salt that exists as a white, crystalline powder.[1][2][3] It is the zinc salt of benzoic acid and sees a wide range of applications, from a preservative in food and feed to a stabilizer in the polymer industry.[1][4][5] In the pharmaceutical and drug development sectors, zinc-based compounds are gaining attention for their biocompatibility and potential as drug delivery carriers.[6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound powder, detailed experimental protocols for its synthesis and analysis, and a summary of its structural chemistry.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. Data is aggregated from various chemical suppliers and scientific publications. It is important to note that some values may vary slightly between different commercial lots.[1]
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1][2][4][7] |
| Odor | Odorless or slight odor of benzoic acid | [1][4] |
| CAS Number | 553-72-0 | [1][2][8] |
| EC Number | 209-047-3 | [2][8] |
| Molecular Formula | C₁₄H₁₀O₄Zn | [1][8] |
| Molecular Weight | ~307.6 g/mol | [1][2][8] |
| Density | ~1.197 - 1.44 g/cm³ | [1][7][9] |
| Melting Point | ~270 °C | [1] |
| Boiling Point | 249.3 °C at 760 mmHg | [9][10] |
| Flash Point | 111.4 °C | [9][10] |
Solubility Data
| Solvent | Solubility | Temperature (°C) | pH | Source(s) |
| Water | Very slightly soluble / 23.95 g/L | 20 | 5.5 - 5.8 | [1][2][4][11] |
| Acids | Soluble | Not Specified | Not Specified | [7] |
Purity and Specifications
Typical specifications for commercial-grade this compound powder are outlined below.
| Parameter | Specification | Source(s) |
| Purity (Assay) | ≥ 98.0 - 99.0% | [1][2][7] |
| Moisture | ≤ 0.5% - 1.5% | [2][4] |
| Free Acid | ≤ 0.1% | [2] |
| Heavy Metals (as Pb) | ≤ 0.001% | [4] |
| Arsenic (as As) | ≤ 2 mg/kg | [4] |
Structural Chemistry and Speciation
The coordination chemistry of this compound is complex and highly dependent on the surrounding chemical environment, particularly the presence of solvents and other ligands. Under anhydrous conditions, it can form a polymeric structure, denoted as [Zn(O₂CAr)₂]n.[12] However, when dissolved in coordinating solvents, this polymer can dissociate to form mononuclear solvates, such as Zn(O₂CAr)₂(H₂O)₂, or assemble into tetranuclear oxo-centered clusters, like Zn₄O(O₂CAr)₆.[12] The tendency to form a solvate versus a cluster is influenced by the electronic properties of the benzoate ligand.[12]
Experimental Protocols
Synthesis of this compound Powder (Aqueous Precipitation)
This protocol describes a common laboratory-scale synthesis via a precipitation reaction.[13]
Objective: To synthesize this compound powder from zinc chloride and sodium benzoate.
Materials:
-
Zinc chloride (ZnCl₂)
-
Sodium benzoate (C₇H₅NaO₂)
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve 8.5 mmol (1.16 g) of zinc chloride in a minimal amount of deionized water in a beaker.
-
In a separate beaker, dissolve 17 mmol (2.44 g) of sodium benzoate in deionized water.
-
-
Reaction:
-
Isolation and Purification:
Thermal Analysis by Thermogravimetry (TG)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology: The thermal behavior of this compound complexes is typically studied using thermogravimetry (TG) and differential thermal analysis (DTA).[14]
Procedure:
-
Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) of this compound powder into an alumina (B75360) or platinum crucible.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Experimental Conditions:
-
Data Analysis:
-
The TG curve plots the percentage of mass loss against temperature.
-
Dehydration of hydrated compounds is the initial step, followed by the decomposition of the organic ligand.[14]
-
For this compound, the thermal degradation of the benzoate anion occurs after the release of any coordinated ligands.[14]
-
The final solid product of the thermal decomposition in air up to 800 °C is zinc oxide (ZnO), which can be confirmed by X-ray powder diffractometry.[14] Evolved gases like carbon dioxide can be identified using coupled techniques like mass spectrometry.[14]
-
Spectroscopic Analysis by FT-IR
Objective: To identify the characteristic functional groups and coordination modes of the carboxylate group in this compound.
Methodology: Fourier Transform Infrared (FT-IR) spectroscopy is used to obtain the vibrational spectrum of the molecule.
Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound powder with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used directly on the powder sample.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
The key region for analyzing benzoate coordination is between 1600-1370 cm⁻¹.[16]
-
The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are indicative of its coordination mode (monodentate, bidentate chelating, or bridging).
-
A significant separation between these two bands (Δν = ν_as - ν_s) can suggest different crystal structures and coordination environments.[16]
-
Applications in Drug Development
Zinc-based metal-organic frameworks (MOFs) are increasingly being explored as drug carriers due to their excellent chemical stability and biocompatibility.[6] Zinc is an essential trace element in the human body, which contributes to the low toxicity profile of these materials.[6] MOFs containing aromatic carboxylic acids like benzoic acid are noted for their high thermal stability.[6] The porous structure of these frameworks allows for the adsorption and subsequent controlled release of therapeutic agents, making this compound and its derivatives promising candidates for novel drug delivery systems.[6]
Safety and Handling
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[8][18][19]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]
-
After Skin Contact: Wash off with soap and plenty of water.[8][19]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8][19]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.[19]
-
In all cases of exposure, consult a physician.[8]
References
- 1. This compound Supplier | 553-72-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. cymerchemicals.com [cymerchemicals.com]
- 3. Cas 553-72-0,this compound | lookchem [lookchem.com]
- 4. amfoodchem.com [amfoodchem.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snowhitechem.com [snowhitechem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound Or Zn Benzoate CAS 553-72-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Manufacturers, with SDS [mubychem.com]
- 18. jpharmachem.com [jpharmachem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
An In-Depth Technical Guide to Zinc Benzoate (CAS 553-72-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and biological significance of Zinc Benzoate (B1203000) (CAS 553-72-0). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.
Core Physicochemical Properties
Zinc benzoate is an organic metal salt existing as a white crystalline powder.[1] It is recognized for its utility across various industrial and scientific applications, from polymer stabilization to its potential as a bioactive compound.[2][3]
Below is a summary of its key quantitative properties:
| Property | Value | Source(s) |
| CAS Number | 553-72-0 | [4] |
| EC Number | 209-047-3 | [4] |
| Molecular Formula | C₁₄H₁₀O₄Zn | [1][4] |
| Molecular Weight | 307.6 g/mol | [4] |
| Appearance | White crystalline powder | [1][4] |
| Boiling Point | 249.3 °C at 760 mmHg | [1][5] |
| Flash Point | 111.4 °C | [1][5] |
| Density | 1.197 - 1.44 g/cm³ | [1][2][6] |
| Water Solubility | 23.9 - 23.95 g/L at 20 °C | [1][4] |
| Vapor Pressure | 0.0122 mmHg at 25°C | [1][5] |
Synthesis and Manufacturing
The industrial production of this compound has traditionally involved aqueous methods, which can generate significant salt-containing wastewater.[7] Modern approaches focus on more environmentally friendly processes, such as solvent-based methods that allow for solvent recycling.[7]
Common Synthesis Routes:
-
Precipitation Method: This common laboratory-scale method involves the reaction of aqueous solutions of a soluble zinc salt (like zinc chloride) with sodium benzoate.[8] The this compound product precipitates from the solution and can be collected by filtration.[8]
-
Solvent Method: A more recent approach involves dissolving benzoic acid in a mixed solvent system (e.g., ethylene (B1197577) glycol butyl ether, ethanol, and water) and then reacting it directly with zinc oxide or zinc hydroxide, often in the presence of a catalyst.[7] This method avoids the generation of saline wastewater.[7]
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound provides information about its functional groups. The region between 1600–1370 cm⁻¹ is particularly important for observing the vibrations of the carboxylate group coordinated to the zinc ion.[9] The absence of a strong C=O stretching band typical of free carboxylic acid (around 1700 cm⁻¹) and the presence of characteristic symmetric and asymmetric COO⁻ stretching bands confirm the salt formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the benzoate ligand. ChemicalBook provides reference spectra for this compound (CAS 553-72-0).[10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Key Applications
This compound's unique properties lend it to a wide range of applications.
-
Polymer and PVC Stabilization : It is widely used as a heat stabilizer in PVC and other polymers.[2] It can help mitigate the whitening effects caused by prolonged exposure to sunlight and water.[11]
-
Coatings, Adhesives, and Sealants : this compound acts as a dual-action additive in high-performance coatings, serving as both a corrosion inhibitor and an antimicrobial preservative.[2][12] This extends the shelf life of water-borne coatings and protects metal substrates from rust.[12] In adhesives and sealants, its antimicrobial properties protect the polymer backbone from degradation, especially in high-humidity environments.[12]
-
Food and Feed Additive : It is used as a food preservative and as a source of zinc.[3][13] In the feed industry, it is being explored as an alternative to zinc oxide for preventing post-weaning diarrhea in piglets, particularly in light of restrictions on zinc oxide use in the EU.[11]
-
Antimicrobial and Antiseptic Agent : It serves as an antiseptic and anti-animalcule agent in various products, including medicine, tobacco, printing, and dyeing.[3][4]
Biological Activity and Signaling Pathways
While specific, complex signaling pathways for this compound are not extensively detailed in the literature, its biological activity can be inferred from its components: zinc and benzoate.
A notable study identified this compound as a reversible and competitive inhibitor of A-type monoamine oxidase (MAO-A) in monkey brain mitochondria.[14] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine.[14] This finding suggests that this compound could be an environmental compound that may alter the levels of these neurotransmitters in the central nervous system.[14]
Zinc itself is a crucial trace element that modulates numerous cellular signaling pathways.[15][16] It can influence gene expression and the activity of enzymes and transcription factors involved in proliferation, apoptosis, and antioxidant defense.[15][17] For instance, zinc is known to modulate the NF-κB signaling pathway, which is central to inflammatory responses.[16][18] It can suppress NF-κB activation by inducing the expression of A20, a zinc-finger protein with anti-inflammatory properties.[16][18]
Caption: General overview of zinc's role in key cellular signaling pathways.
Safety and Toxicology
This compound is generally considered to have low toxicity.[1] However, like any chemical substance, it requires careful handling.
-
Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19][20] Some classifications also note it causes serious eye damage (H318) and is toxic to aquatic life with long-lasting effects (H411).[21][22]
-
Handling Precautions : Standard safety measures should be employed, including wearing protective gloves, clothing, and eye/face protection.[20][23] Handling should occur in a well-ventilated area, avoiding dust formation.[19][24]
-
First Aid : In case of contact, standard first aid measures apply. For eye contact, rinse cautiously with water for several minutes.[21] For skin contact, wash with soap and plenty of water.[19] If inhaled, move the person to fresh air.[19] Always consult a physician after exposure.[19][21]
Experimental Protocols
The following are detailed methodologies for experiments frequently associated with the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound via Precipitation
This protocol is based on the aqueous precipitation method.[8]
Caption: Workflow for the synthesis of this compound via precipitation.
-
Materials :
-
Sodium Benzoate (C₇H₅NaO₂)
-
Zinc Chloride (ZnCl₂)
-
Deionized water
-
Beakers, magnetic stirrer, hot plate, filtration apparatus (e.g., Büchner funnel), filter paper.
-
-
Procedure :
-
Prepare an aqueous solution of sodium benzoate (e.g., 17 mmol, 2.44 g in an appropriate volume of water).
-
Prepare a separate aqueous solution of zinc chloride (e.g., 8.5 mmol, 1.16 g in water).
-
Heat the sodium benzoate solution to 60-70 °C while stirring.
-
Slowly add the zinc chloride solution dropwise to the heated sodium benzoate solution. A white precipitate of this compound should form almost immediately.[8]
-
Continue stirring the mixture at temperature for a short period to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any unreacted salts.
-
Dry the purified this compound powder in the open air or in a desiccator. The reported yield for this method is approximately 70%.[8]
-
Protocol 2: Characterization by IR Spectroscopy
This protocol outlines a general procedure for analyzing a solid sample like this compound using FT-IR.
-
Objective : To obtain the infrared spectrum of the synthesized this compound to confirm the presence of the carboxylate functional group and the absence of free benzoic acid.
-
Materials :
-
Synthesized this compound sample
-
Potassium Bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
-
-
Procedure :
-
Take approximately 1-2 mg of the dry this compound sample and grind it thoroughly with ~200 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to the pellet press die.
-
Press the powder under high pressure to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum (with an empty sample holder or a blank KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Analysis : Analyze the resulting spectrum for characteristic peaks. Key absorptions include the asymmetric and symmetric stretching vibrations of the COO⁻ group. Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity.
-
Protocol 3: Analysis of Biological Activity (MAO-A Inhibition Assay)
This protocol provides a conceptual framework for assessing the inhibitory effect of this compound on MAO-A activity, based on the findings from the literature.[14]
Caption: General experimental workflow for an enzyme inhibition assay.
-
Objective : To determine if this compound inhibits MAO-A activity and to characterize the nature of this inhibition (e.g., competitive, non-competitive).
-
Materials :
-
Source of MAO-A enzyme (e.g., isolated monkey brain mitochondria as per the reference study).[14]
-
This compound
-
MAO-A specific substrate (e.g., serotonin)
-
Appropriate buffer solution
-
Detection system (e.g., HPLC or a spectrophotometer for a coupled assay)
-
-
Procedure :
-
Enzyme Preparation : Isolate mitochondria from a suitable tissue source following established biochemical protocols.
-
Inhibition Assay :
-
In a series of microcentrifuge tubes or a microplate, add the mitochondrial preparation.
-
Add varying concentrations of this compound to the tubes. Include a control group with a vehicle (the solvent used to dissolve this compound).
-
Pre-incubate the enzyme with the inhibitor for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the MAO-A substrate.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Detection : Quantify the amount of product formed using a suitable analytical method.
-
Data Analysis :
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Km but not affect Vmax.
-
-
References
- 1. Cas 553-72-0,this compound | lookchem [lookchem.com]
- 2. snowhitechem.com [snowhitechem.com]
- 3. This compound | 553-72-0 [chemicalbook.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound Supplier | 553-72-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 7. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(553-72-0) 1H NMR [m.chemicalbook.com]
- 11. amfoodchem.com [amfoodchem.com]
- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 13. This compound Or Zn Benzoate CAS 553-72-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. This compound, a contaminating environmental compound derived from polystyrene resin inhibits A-type monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpharmachem.com [jpharmachem.com]
- 20. This compound Manufacturers, with SDS [mubychem.com]
- 21. guidechem.com [guidechem.com]
- 22. echemi.com [echemi.com]
- 23. angenechemical.com [angenechemical.com]
- 24. chemicalbook.com [chemicalbook.com]
The Architectural Versatility of Zinc Benzoate Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure of zinc benzoate (B1203000) polymers, a class of coordination compounds with diverse structural motifs and potential applications in catalysis and materials science. This document summarizes key structural data, details experimental protocols for their synthesis and characterization, and visualizes the fundamental structural and procedural concepts.
Core Structural Features of Zinc Benzoate Polymers
This compound complexes exhibit remarkable structural diversity, ranging from simple mononuclear and dinuclear species to extended one-dimensional (1D) and two-dimensional (2D) coordination polymers. The final architecture is intricately influenced by the coordination environment of the zinc(II) ion, the binding modes of the benzoate ligand, the presence of ancillary ligands, and the solvent system employed during synthesis.
The zinc(II) ion, with its flexible coordination geometry, is commonly observed in tetrahedral, distorted square planar, and octahedral environments within these structures. The benzoate ligand can act as a monodentate, bidentate chelating, or, most frequently, a bridging ligand that connects multiple zinc centers. The bridging coordination modes, such as syn-syn and syn-anti, are crucial in the formation of polymeric chains and higher-dimensional networks.
The incorporation of additional ligands, often nitrogen-containing organic molecules like pyridine (B92270), 4,4'-bipyridine, or caffeine (B1668208), plays a pivotal role in dictating the final structure. These ancillary ligands can coordinate to the zinc centers, influencing the coordination number and geometry, and can also act as linkers to extend the dimensionality of the polymer. The choice of solvent is also critical, as solvent molecules can coordinate to the metal centers or influence the self-assembly process through hydrogen bonding and other intermolecular interactions.[1][2]
Mononuclear and Dinuclear Complexes
In the presence of strongly coordinating solvents or certain ancillary ligands, the formation of discrete mononuclear or dinuclear this compound complexes is favored.[3] For instance, dissolution in a strongly binding solvent like pyridine can lead to the formation of mononuclear zinc bis-benzoates with three pyridine ligands in the metal's coordination sphere.[4] Dinuclear structures, often referred to as "paddle-wheel" clusters, are also common, where two zinc ions are bridged by four benzoate ligands in a syn-syn arrangement.[1] In the dinuclear complex [Zn2(benzoato)4(caffeine)2], the two zinc(II) atoms are coordinated by four bridging benzoates, with two caffeine ligands occupying the apical positions.[5]
Polymeric Structures
When bifunctional ligands are introduced or when reaction conditions favor extended network formation, this compound readily forms coordination polymers. With bridging ligands like 4,4'-bipyridine, 1D zigzag polymeric arrays are often formed.[1] For example, the complex {[Zn(3,5-(MeO)2Bz)2(µ-4,4'-bpy)]·H2O}n exhibits such a zigzag chain structure.[1] Another example is the 1D polymer catena-poly[bis(benzoato-O)-bis(3-pyridinemethanol-N,O)-zinc(II)], [Zn(benz)2(3-pymeth)2]n, where the zinc centers are bridged by the 3-pyridinemethanol (B1662793) ligand, resulting in infinite chains.[6]
Quantitative Structural and Thermal Data
The precise characterization of this compound polymers relies on quantitative data obtained from techniques such as single-crystal X-ray diffraction and thermal analysis.
Crystallographic Data: Bond Lengths and Angles
The following table summarizes selected bond lengths for representative this compound complexes. This data is crucial for understanding the coordination environment of the zinc ion and the nature of the metal-ligand interactions.
| Compound | Zn-O (benzoate) (Å) | Zn-N (ligand) (Å) | Zn-Zn (Å) | Reference |
| [Zn2(benzoato)4(caffeine)2] | 2.018(3) - 2.072(3) | 2.152(3) | 2.961(1) | [7] |
| [Zn(benz)2(3-pymeth)2]n | 2.046(1) | 2.123(2) | - | [6] |
| --INVALID-LINK--3 | - | - | - | [4] |
| [Zn(PZDB)(DEF)2]n | 1.928(2) - 1.947(2) | - | - | [2] |
Note: PZDB = 4,4′‐(phenazine‐5,10‐diyl)dibenzoate, DEF = N,N-diethylformamide
Thermal Decomposition Data
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of this compound polymers and the decomposition pathways. The decomposition often occurs in multiple steps, corresponding to the loss of solvent molecules, ancillary ligands, and finally the benzoate groups, with zinc oxide typically being the final residue.[4]
| Compound | Decomposition Step 1 (°C) | Decomposition Step 2 (°C) | Final Residue | Reference |
| [Zn(benz)2(3-pymeth)2]n | 120–280 | 280–480 | ZnO | [6] |
| Zn(C6H5COO)2·caf2 | 150-250 (loss of caffeine) | >400 (decomposition of benzoate) | ZnO | [8] |
| Zn(C6H5COO)2·u2 | 128-340 (loss of urea (B33335) and CO2) | 340-605 (release of diphenylketone) | ZnO | [4] |
Note: caf = caffeine, u = urea
Experimental Protocols
Synthesis of this compound Polymers
The synthesis of this compound polymers can be achieved through various methods, including solution-based reactions at room temperature or under solvothermal conditions. The specific protocol significantly impacts the final product's structure.
3.1.1. Synthesis of catena-poly[bis(benzoato-O)-bis(3-pyridinemethanol-N,O)-zinc(II)], [Zn(benz)2(3-pymeth)2]n
-
Prepare an aqueous solution of sodium benzoate (0.500 g, 3.47 mmol) in 25 cm³ of water.
-
Prepare an aqueous solution of zinc sulfate (B86663) (0.280 g, 1.73 mmol) in 25 cm³ of water.
-
Mix the two solutions and adjust the pH to 6 using benzoic acid.
-
Stir the solution for 30 minutes and then filter.
-
Add 3-pyridinemethanol (0.378 g, 3.47 mmol) to the filtrate.
-
Stir the reaction mixture for 3 hours, then filter and leave it to stand at room temperature.
-
Colorless prismatic crystals will form after two days.
-
Filter the crystals, wash with water, and dry.
3.1.2. General Solvothermal Synthesis of a this compound Coordination Polymer
-
Combine a zinc salt (e.g., zinc nitrate (B79036) hexahydrate) and a substituted benzoic acid ligand in a suitable solvent mixture (e.g., N,N-diethylformamide).
-
If a secondary linker ligand is used (e.g., 4,4'-bipyridine), add it to the mixture.
-
Seal the mixture in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in a programmable oven to a specific temperature (e.g., 90-120 °C) for a set duration (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the solvent, and dry under vacuum.[2]
Characterization Methods
3.2.1. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of crystalline this compound polymers.[9]
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and the electron density map of the crystal.
-
The atomic positions, bond lengths, and bond angles are refined from the electron density map to yield the final crystal structure.[9]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound polymers and for probing the coordination mode of the benzoate ligand. The separation between the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations of the carboxylate group can provide clues about its coordination to the zinc ion.[10]
-
Prepare a sample by mixing a small amount of the polymer with KBr powder and pressing it into a pellet, or by preparing a mull with Nujol.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the positions and shapes of the characteristic absorption bands for the benzoate and any ancillary ligands.
3.2.3. Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition of this compound polymers.[11]
-
Place a small, accurately weighed sample of the polymer in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve shows the temperature ranges at which mass loss occurs, corresponding to the loss of volatile components. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.[11]
Visualizations
Structural Motifs of this compound Complexes
Caption: Common structural motifs in this compound chemistry.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for this compound polymer synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound(553-72-0) IR2 spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acid Properties of Zinc Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acid properties of zinc benzoate (B1203000), a versatile and electronically tunable compound. Zinc's natural abundance, low toxicity, and predictable coordination environment make it an attractive element in catalysis.[1][2] While zinc acetates are common, zinc benzoates offer a finer degree of electronic tuning, which is a critical parameter for modulating Lewis acid-induced reactivity.[3] This document details the synthesis, speciation, structural and spectroscopic characterization, and catalytic applications of zinc benzoate and its derivatives, offering valuable insights for applications in organic synthesis and drug development.
Synthesis of this compound
A robust and straightforward protocol has been developed for the synthesis of a variety of electronically diverse, polymeric zinc benzoates, denoted as [Zn(O2CAr)2]n.[1][3] This method serves as the foundation for accessing different this compound species for catalytic and coordination chemistry applications.
Experimental Protocol: General Synthesis of Polymeric Zinc Benzoates (1-R)
A general and reliable method for synthesizing polymeric zinc benzoates involves the precipitation reaction between an aqueous solution of a zinc salt and an in-situ generated sodium benzoate salt.[3]
Materials:
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Substituted benzoic acid (e.g., p-nitrobenzoic acid, p-methoxybenzoic acid, etc.)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Preparation of Sodium Benzoate Solution: In a flask, dissolve the desired para-substituted benzoic acid in deionized water. Add one equivalent of a sodium hydroxide solution to generate the corresponding sodium benzoate in situ.
-
Preparation of Zinc Sulfate Solution: In a separate flask, prepare an aqueous solution of zinc sulfate heptahydrate (ZnSO₄·7H₂O).
-
Precipitation: While stirring, add the aqueous solution of ZnSO₄·7H₂O to the sodium benzoate solution.
-
Isolation: An immediate precipitation of a white solid, the polymeric this compound [Zn(O2CPh)2]n, will be observed.
-
Washing and Drying: Collect the precipitate by filtration, wash it thoroughly with deionized water, and then dry it in the open air to yield the final product.[4]
This protocol has been successfully applied to a range of para-substituted benzoic acids, including those with electron-donating (e.g., -OMe, -NMe₂) and electron-withdrawing (e.g., -NO₂, -CF₃) groups.[3]
Speciation and Structural Characterization
When the synthesized polymeric zinc benzoates are dissolved, they can form distinct species, primarily mononuclear solvates or tetranuclear clusters. The propensity to form one over the other is dictated by the electronic properties of the benzoate ligand, specifically its Hammett parameter (σₚ).[1][3]
-
Mononuclear Solvates (Zn(O₂CAr)₂(L)₂): These species are favored when the benzoate ligand is electron-withdrawing (positive σₚ values). The zinc center is typically four-coordinate (pseudo-tetrahedral) or can adopt a distorted octahedral geometry with coordinating solvent molecules (L), such as water or DMF.[1][3]
-
Tetranuclear Clusters (Zn₄O(O₂CAr)₆): These oxo-centered clusters are favored when the benzoate ligand is electron-donating (negative σₚ values). The structure features a central μ₄-oxo atom tetrahedrally coordinated to four zinc atoms. Each zinc atom is also coordinated by bridging benzoate ligands.[1][3]
The formation of the μ₄-oxo core in the cluster is proposed to occur via the deprotonation of a water molecule by the more basic, electron-donating benzoate ligand.[1][3]
Quantitative Structural Data
The structural diversity of this compound complexes has been extensively studied using single-crystal X-ray diffraction. The data reveals key differences in coordination environments, bond lengths, and geometries depending on the speciation.
| Compound | Zn Coordination Geometry | τ₄/τ₅ Parameter | Avg. Zn-O (benzoate) (Å) | Avg. Zn-O (other) (Å) | Reference(s) |
| Zn₄O(O₂C-p-OMe)₆ (2-OMe) | Tetrahedral | 0.97 | 1.935 - 1.955 | 1.935 - 1.954 (μ₄-oxo) | [1][3] |
| Zn(O₂C-p-NO₂)₂(DMF)₂ (2-NO₂) | Tetrahedral/Octahedral | 0.83 | 1.965 (short), 2.725 (long) | 1.968 (DMF) | [1][3] |
| (tmeda)Zn(O₂C-p-NO₂)₂ (3-NO₂) | Pseudotetrahedral | 0.77 | --- | --- | [1][3] |
| (tmeda)Zn(O₂C-p-OMe)₂ (3-OMe) | Pseudotetrahedral | 0.72 | 2.092 - 2.257 | --- | [1][3] |
| (tpyR)Zn(O₂C-p-OMe)₂ (3-tpyR) | Distorted Square Planar | 0.31 | 1.983 | --- | [1][3] |
τ₄ and τ₅ are parameters that quantify the geometry of four- and five-coordinate complexes, respectively. A τ₄ value of 1 indicates a perfect tetrahedral geometry, while a value of 0 indicates a square planar geometry. A τ₅ value of 1 indicates a perfect trigonal bipyramidal geometry, while a value of 0 indicates a square pyramidal geometry.[3]
Spectroscopic Characterization
NMR and IR spectroscopy are crucial tools for characterizing zinc benzoates in solution and the solid state.
NMR Spectroscopy
¹H and ¹³C NMR spectra of dissolved polymeric zinc benzoates (1-R) in DMSO-d₆ reveal a single set of resonances for the benzoate ligand. This suggests the breakdown of the polymer into discrete, symmetric species in the coordinating solvent, likely of the type Zn(O₂CR)₂(DMSO)n.[3] The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is particularly diagnostic and correlates with the electronic nature of the para-substituent.
| para-Substituent (R) | ¹³C NMR Carbonyl Shift (ppm in DMSO-d₆) |
| p-OMe | 172.29 |
| p-NO₂ | 169.53 |
Data indicates that the carbonyl resonance shifts upfield as the electron-withdrawing character of the substituent increases.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the coordination mode of the carboxylate group. Analysis of polymeric zinc benzoates (1-R) has been conducted to understand their structural makeup in the solid state.[3]
Lewis Acid Catalysis
Zinc benzoates have been demonstrated to be competent Lewis acid catalysts, with performance comparable to their more common acetate (B1210297) counterparts.[1][3] A key application is in the formation of oxazolines through a tandem condensation-cyclodehydration reaction between esters and amino alcohols.
The reaction is believed to proceed via a typical Lewis acid-catalyzed pathway where the zinc center activates the ester carbonyl, facilitating nucleophilic attack by the amino alcohol.[1][3]
Catalytic Performance Data
Unoptimized catalytic trials demonstrate that electronically diverse zinc benzoates (1-R) effectively catalyze oxazoline formation. The yields show a dependency on the electronic nature of the benzoate ligand.
Reaction: Methyl 4-(trifluoromethyl)benzoate + 2-amino-2-methyl-1-propanol (B13486) → 4,4'-dimethyl-2-(4-trifluoromethyl)phenyl-4,5-dihydrooxazole
| Catalyst (1-R) | para-Substituent (R) | Yield (%) |
| 1-NO₂ | -NO₂ | 55 |
| 1-CF₃ | -CF₃ | 51 |
| 1-Br | -Br | 44 |
| 1-H | -H | 39 |
| 1-CH₃ | -CH₃ | 33 |
| 1-OMe | -OMe | 29 |
Conditions: 10 mol % catalyst in chlorobenzene (B131634) at 100 °C. Yields determined by ¹⁹F NMR.[3]
Experimental Protocol: Catalytic Oxazoline Formation
This protocol is based on established conditions for zinc-catalyzed oxazoline synthesis.[3]
Materials:
-
This compound catalyst (1-R, 10 mol %)
-
Methyl 4-(trifluoromethyl)benzoate (1 equivalent)
-
2-amino-2-methyl-1-propanol (1 equivalent)
-
Chlorobenzene (solvent)
Procedure:
-
To a reaction vessel, add the this compound catalyst, methyl 4-(trifluoromethyl)benzoate, 2-amino-2-methyl-1-propanol, and chlorobenzene.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress.
-
Upon completion, the yield of the resulting oxazoline can be determined using an appropriate analytical technique, such as ¹⁹F NMR spectroscopy with an internal standard.[3]
Precursors for Coordination Complexes
Beyond their direct catalytic use, zinc benzoates are excellent precursors for synthesizing a range of 4-, 5-, and 6-coordinate metal complexes.[3] The lability of the benzoate ligands allows for their displacement by other neutral ligands.
Experimental Protocol: Synthesis of (tmeda)Zn(O₂CAr)₂ Complexes
This procedure illustrates the use of this compound as a precursor for a 4-coordinate complex.[3]
Materials:
-
Polymeric this compound (1-R, e.g., 1-OMe or 1-NO₂)
-
N,N,N',N'-Tetramethylethylenediamine (tmeda)
-
Appropriate solvent (e.g., a mixture of CH₂Cl₂ and hexanes)
Procedure:
-
Dissolve the polymeric this compound in a suitable solvent.
-
Add a stoichiometric amount of tmeda to the solution.
-
Allow the reaction mixture to stand, promoting the crystallization of the product. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or vapor diffusion (e.g., diffusing hexanes into a CH₂Cl₂ solution).
-
The resulting six-coordinate zinc complexes feature κ²-coordinated benzoate ligands.[3]
Conclusion
Zinc benzoates are highly versatile compounds whose Lewis acid properties can be precisely tuned through electronic modification of the benzoate ligand. This tunability directly influences their speciation in solution, allowing for the predictable formation of either mononuclear solvates or tetranuclear clusters. As demonstrated, zinc benzoates are effective Lewis acid catalysts for organic transformations, such as oxazoline synthesis, and serve as valuable, adaptable precursors for a wide array of coordination complexes. This guide provides the fundamental data and protocols necessary for researchers to explore and exploit the rich chemistry of zinc benzoates in catalysis and materials science, with significant potential for application in the synthesis of complex molecules relevant to the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Formation of Zinc Benzoate Nanomaterials: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the synthesis and characterization of zinc oxide nanoparticles and, to a lesser extent, layered zinc benzoate (B1203000) hydroxide (B78521) nanomaterials. However, there is a notable scarcity of research focused specifically on the formation of pure zinc benzoate nanoparticles. This guide therefore concentrates on the synthesis and characterization of layered this compound hydroxide nanomaterials, the most closely related compounds for which detailed scientific data is available.
Introduction
Layered this compound hydroxide compounds are organic-inorganic hybrid materials that have garnered interest for their tunable structures and potential applications. These materials are not pure this compound nanoparticles but are composed of zinc hydroxide layers with benzoate anions intercalated within the layers. The synthesis of these nanomaterials is primarily achieved through hydrothermal methods, which allow for the control of particle morphology and crystal structure by varying reaction conditions such as temperature, time, and reactant molar ratios. This guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols for these layered nanomaterials.
Synthesis Methodologies
The predominant method for the synthesis of layered this compound hydroxide nanomaterials is the hydrothermal method. This technique involves the reaction of a zinc source with benzoic acid in an aqueous solution under elevated temperature and pressure.
Hydrothermal Synthesis
Hydrothermal synthesis offers a versatile route to produce crystalline nanomaterials. For layered this compound hydroxide, the reaction typically involves amorphous zinc hydroxide or a zinc salt as the precursor, which reacts with benzoic acid in a sealed vessel. The reaction parameters are critical in determining the final product's characteristics.
Experimental Protocol: Hydrothermal Synthesis of Layered this compound Hydroxide
This protocol is a composite of methodologies described in the literature.
Materials:
-
Amorphous Zinc Hydroxide (Zn(OH)₂) or Zinc Salt (e.g., Zinc Acetate)
-
Benzoic Acid (C₆H₅COOH)
-
Deionized Water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Magnetic stirrer
-
Centrifuge
-
Filtration apparatus
-
Drying oven
Procedure:
-
Precursor Preparation:
-
Disperse a specific amount of amorphous zinc hydroxide in deionized water. Alternatively, dissolve a zinc salt in deionized water.
-
Dissolve a calculated amount of benzoic acid in deionized water, potentially with gentle heating and stirring.
-
-
Reaction Mixture:
-
Mix the zinc precursor suspension/solution with the benzoic acid solution in a Teflon-lined autoclave. The molar ratio of benzoic acid to zinc is a critical parameter to control the stoichiometry of the final product.[1]
-
Ensure the total volume of the solution is appropriate for the autoclave size, typically not exceeding 80% of its capacity.
-
-
Hydrothermal Reaction:
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain a fine powder.
-
Data Presentation
The following tables summarize the quantitative data from various hydrothermal synthesis experiments for layered this compound hydroxide nanomaterials.
Table 1: Hydrothermal Synthesis Parameters and Resulting Nanomaterial Properties
| Zinc Precursor | Benzoic Acid/Zn Molar Ratio | Temperature (°C) | Time (h) | Basal Spacing (nm) | Morphology | Chemical Formula | Reference |
| Amorphous Zn(OH)₂ | 0.4 - 0.6 | 90 - 130 | 6 | 1.92 | Plate-like | Not specified | [1] |
| Not specified | 0.9 - 1.0 | 130 - 150 | 12 | 1.44 | Fibrous | Zn(OH)₁.₁₂(C₆H₅COO)₀.₈₈ | [2] |
| Not specified | Not specified | 110 - 180 | Not specified | 1.44 | Not specified | Zn(OH)₁.₁₂(C₆H₅COO)₀.₈₈ | [1] |
| Not specified | Not specified | 110 - 180 | Not specified | 1.93 | Plate-like | Zn(OH)₁.₆₆(C₆H₅COO)₀.₃₄·0.24H₂O | [3] |
| Not specified | Not specified | 110 - 180 | Not specified | 1.47 | Fibrous | Zn(OH)₁.₁₄(C₆H₅COO)₀.₈₆ | [3] |
Characterization Techniques
A suite of analytical techniques is employed to characterize the structure, morphology, and composition of the synthesized layered this compound hydroxide nanomaterials.
Experimental Protocols for Characterization:
-
X-ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and measure the basal spacing of the layered compound.
-
Protocol: A powdered sample is mounted on a sample holder. The sample is irradiated with monochromatic X-rays at a continuously varying angle. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern provides information about the crystal lattice parameters.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and particle shape of the nanomaterials.
-
Protocol: The powdered sample is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. A high-energy beam of electrons is scanned across the surface of the sample. The signals from the interaction of the electron beam with the sample are collected to form an image.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To obtain high-resolution images of the nanoparticles, providing information on size, shape, and internal structure.
-
Protocol: A small amount of the nanoparticle powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a dilute suspension. A drop of the suspension is placed onto a carbon-coated copper grid and allowed to dry. The grid is then placed in the TEM, where a beam of electrons is transmitted through the sample to form an image.
-
-
Thermogravimetric and Differential Thermal Analysis (TG-DTA):
-
Purpose: To study the thermal stability and decomposition behavior of the compound.
-
Protocol: A small, accurately weighed sample is placed in a crucible and heated in a controlled atmosphere at a constant rate. The change in mass of the sample is recorded as a function of temperature (TG). Simultaneously, the temperature difference between the sample and a reference material is measured (DTA), which indicates thermal events such as phase transitions or decomposition.
-
Visualizations
Experimental Workflows
References
An In-depth Technical Guide to the Synthesis and Properties of Basic Zinc Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic zinc benzoate (B1203000), a versatile zinc-containing compound, has garnered significant interest across various scientific and industrial domains. Its utility as a preservative, corrosion inhibitor, and PVC stabilizer is well-documented. For professionals in drug development, its potential as an active pharmaceutical ingredient (API) or excipient, particularly due to its antimicrobial and anti-inflammatory properties, presents a compelling area of investigation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of basic zinc benzoate, with a focus on methodologies and data relevant to research and pharmaceutical development.
Chemical and Physical Properties
Basic this compound is a white, crystalline powder. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀O₄Zn | [1] |
| Molecular Weight | 307.61 g/mol | [1] |
| Appearance | White powder | [2] |
| Odor | Odorless to a slight odor of benzoic acid | [3] |
| Solubility in Water | 23.95 g/L at 20 °C | [2] |
| Thermal Stability | Stable up to approximately 280 °C | [4][5] |
| Decomposition Products | Zinc oxide (ZnO), diphenylketone, carbon dioxide | [4][5] |
Synthesis of Basic this compound
Several methods have been established for the synthesis of basic this compound, each offering distinct advantages in terms of yield, purity, and scalability. The most common methods are precipitation, solvent-based synthesis, and hydrothermal synthesis.
Precipitation Method
The precipitation method is a straightforward and widely used technique for synthesizing basic this compound. It involves the reaction of a soluble zinc salt with a soluble benzoate salt in an aqueous solution.
Materials:
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Sodium benzoate (C₇H₅NaO₂)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of zinc sulfate heptahydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 1.0 M solution of sodium benzoate by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
While stirring vigorously, slowly add the zinc sulfate solution to the sodium benzoate solution at room temperature. A white precipitate of basic this compound will form immediately.
-
-
Digestion:
-
Continue stirring the suspension for 1-2 hours at room temperature to allow for the complete precipitation and aging of the product.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid several times with deionized water to remove any unreacted salts and impurities.
-
-
Drying:
-
Dry the purified precipitate in an oven at 80-100 °C until a constant weight is achieved.
-
Solvent-Based Synthesis
This method, often detailed in patents, provides a high-purity product and allows for the recycling of the solvent.[6]
Materials:
-
Benzoic acid
-
Zinc oxide or zinc hydroxide (B78521)
-
Mixed solvent (e.g., ethylene (B1197577) glycol butyl ether, ethanol, and water in a 3:2:1 ratio)
-
Catalyst (e.g., a phase transfer catalyst)
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution:
-
Add benzoic acid and the mixed solvent to the reactor in a 1:5 to 1:20 mass ratio.
-
Heat and stir the mixture until the benzoic acid is completely dissolved.
-
-
Reaction:
-
Add zinc oxide or zinc hydroxide powder to the solution. The molar ratio of benzoic acid to the zinc source should be between 4:1 and 4:1.5.
-
Add the catalyst, which should be 2-5% of the mass of the benzoic acid.
-
Maintain the reaction temperature between 40-100 °C and stir for 6-8 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash it with a small amount of the solvent mixture.
-
-
Drying:
-
Dry the product in an oven at 100 °C for 4 hours or until a constant weight is achieved.
-
Hydrothermal Synthesis
Hydrothermal synthesis is employed to produce layered basic this compound hydroxides with controlled morphology.[7][8][9]
Materials:
-
Amorphous zinc hydroxide (Zn(OH)₂) or a soluble zinc salt
-
Benzoic acid
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Drying oven
Procedure:
-
Reactant Mixture:
-
In a Teflon liner, mix amorphous zinc hydroxide and benzoic acid with deionized water. The molar ratio of benzoic acid to zinc should be in the range of 0.4 to 1.0.
-
-
Hydrothermal Reaction:
-
Seal the Teflon liner in the stainless steel autoclave.
-
Heat the autoclave in an oven at a temperature between 90 °C and 180 °C for 6 to 12 hours.
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the solid product by centrifugation.
-
-
Washing and Drying:
-
Wash the product several times with deionized water and then with ethanol.
-
Dry the final product in an oven at 60-80 °C.
-
Structural and Spectroscopic Properties
Crystal Structure
The precise crystal structure of basic this compound can vary depending on the synthesis method. Hydrothermal methods can produce layered hydroxide structures.[8] Further research using single-crystal X-ray diffraction is needed for a definitive structural elucidation of the material produced by precipitation.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The absence of a broad O-H stretching band from the carboxylic acid group of benzoic acid and the presence of strong asymmetric and symmetric carboxylate (COO⁻) stretching bands are key indicators of salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the organic benzoate component of the molecule. The spectra are expected to be similar to that of the benzoate anion.
Thermal Properties
The thermal stability of basic this compound is a critical parameter for its application in various fields, including as a heat stabilizer for polymers.
Thermal Decomposition Pathway
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) show that basic this compound is stable up to approximately 280 °C.[4][5] The decomposition proceeds in stages, with the final solid product being zinc oxide.[4]
Applications in Research and Drug Development
Basic this compound's properties make it a compound of interest for pharmaceutical and biomedical applications.
Antimicrobial and Preservative Properties
This compound is utilized as a preservative in various industrial products.[3] Its antimicrobial activity is a key area of interest for drug development, potentially as a topical antiseptic or as a preservative in pharmaceutical formulations.
Materials:
-
Basic this compound
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a sterile stock solution of basic this compound in a suitable solvent (e.g., water with minimal DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in a 96-well plate to create a concentration gradient.
-
Inoculation: Add a standardized bacterial suspension (0.5 McFarland standard) to each well. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of basic this compound that completely inhibits visible bacterial growth.
Anti-inflammatory Potential
Zinc compounds, in general, are known to possess anti-inflammatory properties. The potential of basic this compound as a topical anti-inflammatory agent warrants further investigation. In vitro studies using cell cultures (e.g., macrophages) and in vivo animal models of inflammation would be necessary to elucidate its efficacy and mechanism of action.
Role as a Pharmaceutical Excipient
Given its stability and low toxicity, basic this compound could potentially be used as an excipient in solid dosage forms.[10] Its role could be as a filler, binder, or as a source of zinc in nutritional supplements. Compatibility studies with active pharmaceutical ingredients would be essential to validate its use.
Safety and Toxicology
The available safety data for this compound indicates that it may cause skin and eye irritation and respiratory tract irritation upon inhalation.[11][12][13][14][15] For pharmaceutical applications, a thorough toxicological evaluation, including studies on cytotoxicity, genotoxicity, and reproductive toxicity, would be required.
Conclusion
Basic this compound is a compound with a well-established foundation of synthesis and industrial application. For the scientific and drug development communities, it presents opportunities for further exploration, particularly in harnessing its antimicrobial and potential anti-inflammatory properties. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers embarking on the study and application of this versatile compound. Further research into its crystal structure, detailed biological activity, and comprehensive toxicological profile will be crucial in unlocking its full potential in the pharmaceutical arena.
References
- 1. ZINC-benzoate | C14H12O4Zn | CID 50918945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymerchemicals.com [cymerchemicals.com]
- 3. amfoodchem.com [amfoodchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lohmann-minerals.com [lohmann-minerals.com]
- 11. jpharmachem.com [jpharmachem.com]
- 12. This compound Manufacturers, with SDS [mubychem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Zinc Benzoate as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc benzoate (B1203000) as a corrosion inhibitor for steel. This document includes summaries of key performance data, detailed experimental protocols for evaluating inhibitor efficacy, and visualizations of the underlying corrosion and inhibition mechanisms.
Introduction
Zinc benzoate is an organic salt that has demonstrated effectiveness as a corrosion inhibitor for steel in various environments, including acidic media and as a pigment in protective coatings.[1][2] Its inhibitory action is primarily attributed to the adsorption of the benzoate anion onto the steel surface, forming a protective layer that impedes the corrosion process.[2][3] This document outlines the application and testing of this compound as a steel corrosion inhibitor.
Quantitative Data Summary
The effectiveness of this compound as a corrosion inhibitor is influenced by its concentration and the corrosive environment. The following tables summarize key quantitative data from various studies.
Table 1: Corrosion Inhibition Efficiency of this compound in Acidic Media
| Steel Type | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Corrosion Rate (mm/y) | Reference |
| Mild Steel | 0.5 M H₂SO₄ | 10% | 46.79 | - | [1] |
| Mild Steel | 0.5 M H₂SO₄ | 30% | - | - | [1] |
| Mild Steel | 0.5 M H₂SO₄ | 50% | - | - | [1] |
| Mild Steel | 0.5 M H₂SO₄ | 70% | 88.32 | - | [1] |
| Mild Steel | 0.5 M HCl | 10% | 33.26 | - | [1] |
| Mild Steel | 0.5 M HCl | 30% | - | - | [1] |
| Mild Steel | 0.5 M HCl | 50% | 70.17 | 1.251 | [1] |
| Mild Steel | 0.5 M HCl | 70% | - | - | [1] |
Table 2: Electrochemical Parameters for Steel in the Presence of this compound
| Steel Type | Corrosive Medium | Inhibitor Concentration | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (µA/cm²) | Reference |
| SAE 1010 Steel | 0.5 M NaClO₄ | Suspension | ~ -100 mV | 3.50 (after 24h) | [3] |
| Carbon Steel | Saline Environment (1000-5000 ppm salts) | 100 ppm Sodium Benzoate + 60 ppm Zinc Sulfate | Not specified | Significantly reduced | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a corrosion inhibitor for steel.
Weight Loss Method
This method determines the corrosion rate by measuring the loss in weight of a steel coupon after immersion in a corrosive solution with and without the inhibitor.
Materials:
-
Steel coupons (e.g., mild steel, SAE 1010) of known dimensions
-
Abrasive paper (e.g., silicon carbide, various grits)
-
Acetone
-
Distilled or deionized water
-
Corrosive medium (e.g., 0.5 M H₂SO₄, 0.5 M HCl)
-
This compound
-
Analytical balance (±0.1 mg)
-
Beakers
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with abrasive paper of decreasing grit size to achieve a smooth, uniform surface.
-
Cleaning: Degrease the coupons by rinsing with acetone, followed by distilled water.
-
Drying and Weighing: Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W₁).
-
Inhibitor Solution Preparation: Prepare the desired concentrations of this compound in the corrosive medium. For example, to prepare a 10% solution, dissolve 10g of this compound in 90mL of the acid solution. A blank solution (corrosive medium without inhibitor) should also be prepared.
-
Immersion: Immerse the weighed coupons in beakers containing the blank and inhibitor solutions. Ensure the coupons are fully submerged. The immersion period can range from several hours to days, depending on the desired experimental conditions.[5]
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a pickling inhibitor), followed by rinsing with distilled water and acetone.
-
Drying and Final Weighing: Dry the cleaned coupons and re-weigh them to get the final weight (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.
-
Potentiodynamic Polarization
This electrochemical technique provides information on the corrosion kinetics, including the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the system.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive medium with and without this compound
-
Computer with electrochemical software
Procedure:
-
Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to the Ecorr.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ is the corrosion current density in the blank solution and icorrᵢ is the corrosion current density in the inhibitor solution.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (often integrated into modern potentiostats).
Procedure:
-
Cell Setup and Stabilization: Prepare the electrochemical cell and allow the system to stabilize at the OCP as described for the polarization measurement.
-
EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
Nyquist Plot: A semicircle in the Nyquist plot is characteristic of a charge transfer-controlled corrosion process. The diameter of the semicircle is related to the charge transfer resistance (Rct). A larger diameter indicates a higher resistance to corrosion.
-
Bode Plot: The Bode plot shows the impedance modulus and phase angle as a function of frequency. Higher impedance values at low frequencies are associated with better corrosion protection.
-
Equivalent Circuit Modeling: The EIS data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[7]
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ is the charge transfer resistance in the blank solution and Rctᵢ is the charge transfer resistance in the inhibitor solution.
-
Visualizations
Mechanism of Steel Corrosion
The following diagram illustrates the fundamental electrochemical process of steel corrosion in an aqueous environment.
Caption: Electrochemical mechanism of steel corrosion.
Mechanism of Corrosion Inhibition by this compound
This diagram illustrates the proposed mechanism by which this compound inhibits steel corrosion through the formation of a protective film.
Caption: Inhibition of steel corrosion by this compound.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the logical workflow for evaluating the effectiveness of this compound as a corrosion inhibitor.
Caption: Workflow for evaluating this compound corrosion inhibitor.
References
Application Notes and Protocols: Zinc Benzoate as a Heat Stabilizer for PVC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc benzoate (B1203000) as a heat stabilizer for Polyvinyl Chloride (PVC). The document details the mechanism of action, synergistic effects with other stabilizers, and includes detailed protocols for evaluating its performance.
Introduction to PVC Degradation and the Role of Heat Stabilizers
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is thermally sensitive and degrades at processing temperatures (typically above 170°C). The degradation process involves dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chain. This initiates a chain reaction, leading to the formation of conjugated polyene sequences, which cause discoloration (yellowing, browning, and eventually blackening), and a deterioration of mechanical properties. The released HCl also has an autocatalytic effect, further accelerating degradation.
Heat stabilizers are essential additives incorporated into PVC formulations to prevent or retard this degradation process. They function through several mechanisms, including:
-
Scavenging of Hydrogen Chloride: Neutralizing the HCl as it is formed to prevent its catalytic effect.
-
Substitution of Labile Chlorine Atoms: Replacing unstable chlorine atoms (at allylic or tertiary positions) on the PVC chain with more stable groups.
-
Disruption of Polyene Sequences: Reacting with the conjugated double bonds to prevent color development.
Zinc Benzoate as a PVC Heat Stabilizer
This compound (C₁₄H₁₀O₄Zn) is a zinc salt of benzoic acid that serves as an effective heat stabilizer for PVC.[1] It is often used as a component in mixed-metal stabilizer systems, particularly in combination with calcium-based stabilizers.[2]
Mechanism of Action
This compound, like other zinc carboxylates, primarily functions by substituting the labile chlorine atoms on the PVC chain with benzoate groups. This action is crucial for providing good early color stability. The reaction can be represented as:
~CH(Cl)-CH=CH~ + Zn(OOC-C₆H₅)₂ → ~CH(OOC-C₆H₅)-CH=CH~ + ZnCl(OOC-C₆H₅)
The resulting zinc chloride (ZnCl₂), however, is a strong Lewis acid and can catalytically accelerate PVC degradation, leading to a rapid blackening of the polymer, a phenomenon known as "zinc burning".[3]
Synergistic Effects with Co-Stabilizers
To counteract the "zinc burning" effect and to provide long-term stability, this compound is almost always used in conjunction with other stabilizers.
-
Calcium Carboxylates (e.g., Calcium Stearate): Calcium stearate (B1226849) acts as a secondary stabilizer. It reacts with the zinc chloride formed to regenerate the zinc carboxylate and form calcium chloride (CaCl₂), which is a much weaker Lewis acid and does not catalyze PVC degradation to the same extent.[4]
ZnCl₂ + Ca(OOCR)₂ → Zn(OOCR)₂ + CaCl₂
-
Polyols (e.g., Pentaerythritol): Polyols are effective co-stabilizers that can chelate the zinc chloride, forming stable complexes. This sequestration of ZnCl₂ prevents it from catalyzing the degradation of PVC, thereby inhibiting "zinc burning" and improving long-term heat stability.[5]
-
β-Diketones and Phosphites: These organic co-stabilizers can also contribute to the overall stability of the PVC formulation through various mechanisms, including chelation of metal chlorides and antioxidant activity.
A typical Ca/Zn stabilizer system may contain this compound at a concentration of 1-4% of the total stabilizer mixture.[6]
Data Presentation
Quantitative performance data for this compound specifically is limited in publicly available literature. The following tables present illustrative data for zinc carboxylates (primarily zinc stearate) in PVC formulations to demonstrate the typical performance metrics and the synergistic effects observed.
Table 1: Illustrative Static Heat Stability of PVC Formulations by Congo Red Test
| Formulation (phr¹) | Stabilizer System | Congo Red Time (minutes) at 180°C | Reference |
| PVC (100) | None (Blank) | ~6.5 | [7] |
| PVC (100) | Zinc Stearate (2.0) | ~8.3 | [7] |
| PVC (100) | Calcium Stearate (1.0) / Zinc Stearate (1.0) | ~15 | [4] |
| PVC (100) | Calcium Stearate (1.8) / Zinc Orotate (1.2) | ~18 | [8] |
| PVC (100) | Calcium Stearate (1.8) / Zinc Orotate (1.2) / Pentaerythritol (0.5) | >20 | [8] |
¹phr: parts per hundred resin
Table 2: Illustrative Color Stability of PVC Formulations by Oven Aging at 180°C
| Formulation (phr) | Stabilizer System | Time to Yellowing (minutes) | Time to Blackening (minutes) | Reference |
| PVC (100) | None (Blank) | < 10 | ~30 | [9] |
| PVC (100) | Zinc Stearate (2.0) | 10 - 20 | ~40 | [9] |
| PVC (100) | Calcium Stearate (1.0) / Zinc Stearate (1.0) | 20 - 30 | > 60 | [9] |
| PVC (100) | Ca/Zn Stabilizer System | > 30 | > 90 | [10] |
Table 3: Illustrative Mechanical Properties of Rigid PVC Formulations
| Property | Unstabilized PVC | PVC with Ca/Zn Stabilizer | Reference |
| Tensile Strength (MPa) | ~50 | ~52 | [5] |
| Elongation at Break (%) | ~5 | ~8 | [11] |
| Izod Impact Strength (kJ/m²) | ~5 | ~7 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of this compound as a heat stabilizer for PVC.
Preparation of PVC Test Samples
Objective: To prepare homogeneous PVC sheets or compounds for subsequent thermal stability and mechanical testing.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Co-stabilizers (e.g., calcium stearate, pentaerythritol)
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP), if preparing flexible PVC
-
Lubricants (internal and external)
-
High-speed mixer
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for specific test specimens
Procedure:
-
Formulation: Define the formulation in parts per hundred resin (phr). A typical starting formulation for rigid PVC could be:
-
PVC Resin: 100 phr
-
This compound: 0.5 - 1.5 phr
-
Calcium Stearate: 1.0 - 2.0 phr
-
Internal Lubricant (e.g., stearic acid): 0.2 - 0.5 phr
-
External Lubricant (e.g., paraffin (B1166041) wax): 0.1 - 0.3 phr
-
-
Dry Blending: a. Weigh all components accurately. b. Add the PVC resin to the high-speed mixer. c. Start the mixer at low speed and gradually add the stabilizers, lubricants, and other additives. d. Increase the mixer speed and mix until the temperature reaches approximately 110-120°C. e. Transfer the hot, dry blend to a cooling mixer and cool to below 40°C.
-
Milling: a. Preheat the two-roll mill to the desired temperature (e.g., 170-180°C for rigid PVC). Set the friction ratio between the rolls (e.g., 1:1.2). b. Gradually add the dry blend to the nip of the rolls. c. Continuously cut and fold the PVC sheet on the mill for a set time (e.g., 3-5 minutes) to ensure homogeneity.
-
Pressing: a. Cut the milled sheet into pieces and place them into a preheated mold in the hydraulic press. b. Press the material at a defined temperature (e.g., 180°C) and pressure for a specific time (e.g., 5 minutes). c. Cool the mold under pressure to solidify the PVC sheet.
-
Specimen Preparation: a. Cut the pressed sheets into the required dimensions for the different tests (e.g., small pieces for Congo Red test, strips for oven aging, dumbbell shapes for tensile testing).
Static Heat Stability: Congo Red Test
Objective: To determine the time at which a PVC sample begins to release a significant amount of HCl at a high temperature.[12]
Materials and Equipment:
-
PVC sample (small pieces or powder)
-
Glass test tubes
-
Congo Red indicator paper
-
Thermostatically controlled oil bath or heating block (e.g., at 180°C or 200°C)
-
Stopwatch
Procedure:
-
Place a known amount of the PVC sample (e.g., 2.0 g) into a clean, dry test tube.
-
Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC sample. The paper should be positioned approximately 2 cm above the sample.
-
Place the test tube in the preheated oil bath or heating block, ensuring the sample is fully immersed in the heated zone.
-
Start the stopwatch immediately.
-
Observe the Congo Red paper for any color change.
-
Stop the stopwatch when the Congo Red paper turns from red to blue. This time is recorded as the static thermal stability time.[13]
Color Stability: Oven Aging Test
Objective: To visually assess the color stability of PVC samples over time when exposed to a constant high temperature.[14]
Materials and Equipment:
-
PVC test strips of uniform size
-
Forced-air circulating oven
-
Timer
-
Colorimeter or spectrophotometer for Yellowness Index measurement (optional, for quantitative analysis)
Procedure:
-
Preheat the oven to the desired test temperature (e.g., 180°C).
-
Place the PVC test strips on a sample rack, ensuring they are not in contact with each other.
-
Place the rack in the oven and start the timer.
-
At regular intervals (e.g., every 10 or 15 minutes), remove a test strip from the oven.
-
Arrange the removed strips in chronological order to create a visual record of the color change over time.
-
Note the time at which the first noticeable yellowing occurs and the time at which the sample turns dark brown or black.
-
Quantitative Analysis (Optional): Measure the Yellowness Index (YI) of each strip according to ASTM E313 using a colorimeter or spectrophotometer. Plot the YI as a function of aging time.
Dynamic Heat Stability: Torque Rheometry
Objective: To evaluate the processing characteristics and dynamic thermal stability of a PVC compound under conditions of heat and shear.
Materials and Equipment:
-
Torque rheometer (e.g., Brabender or Haake type) with a heated mixing chamber and roller-type rotors
-
PVC dry blend
Procedure (based on ASTM D2538): [1]
-
Setup: a. Set the mixing chamber temperature (e.g., 180-190°C for rigid PVC) and rotor speed (e.g., 60 rpm). b. Allow the system to reach thermal equilibrium.
-
Loading: a. Weigh the amount of PVC dry blend specified for the mixer volume. b. With the rotors turning, add the sample to the mixing chamber through the loading chute.
-
Data Acquisition: a. Record the torque and stock temperature as a function of time.
-
Interpretation of the Rheology Curve:
-
Fusion Time: The time from the loading peak to the fusion peak (second torque maximum), indicating the time required for the PVC particles to melt and form a continuous phase.
-
Fusion Torque: The torque value at the fusion peak.
-
Melt Torque: The equilibrium torque value after fusion, which relates to the melt viscosity.
-
Dynamic Stability Time: The time from the start of the test until the onset of a sharp increase in torque, which signifies cross-linking and degradation of the polymer.
-
Visualizations
Caption: Mechanism of PVC degradation and stabilization by this compound.
Caption: Synergistic mechanism of Ca/Zn stabilizers in PVC.
Caption: Experimental workflow for evaluating PVC heat stabilizers.
References
- 1. snowhitechem.com [snowhitechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
- 6. amfoodchem.com [amfoodchem.com]
- 7. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of Zinc Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc benzoate (B1203000), the zinc salt of benzoic acid, is a compound that combines the known antimicrobial properties of both zinc ions and the benzoate moiety. While direct and extensive research on the specific antimicrobial and antifungal spectrum of zinc benzoate is limited in publicly available literature, the well-documented activities of its constituent components suggest its potential as an effective agent against a range of bacteria and fungi.[1][2] Zinc salts are known to possess antibacterial and antifungal properties, and benzoates are widely used as preservatives in food, cosmetic, and pharmaceutical products.[1][2][3]
This document provides a summary of the known activities of related zinc and benzoate compounds to infer the potential efficacy of this compound. It also supplies detailed protocols for the synthesis of this compound and for the evaluation of its antimicrobial and antifungal properties, providing a foundational framework for researchers to explore its therapeutic or preservative potential.
Antimicrobial & Antifungal Activity of Related Compounds
To establish a baseline for the potential efficacy of this compound, the following tables summarize quantitative data from studies on various zinc salts and benzoate salts.
Table 1: Antibacterial Activity of Various Zinc Salts Against Common Pathogens This table presents data for zinc salts other than this compound to provide an indication of the potential antibacterial activity of the zinc ion.
| Compound | Organism | Assay Type | Concentration | Result (Zone of Inhibition / MIC) | Reference |
| Zinc Oxide (ZnO) | Porphyromonas gingivalis | Broth Microdilution | - | MIC: 10 µg/mL | [4] |
| Zinc Oxide (ZnO) | Porphyromonas gingivalis | Agar (B569324) Diffusion | - | Zone of Inhibition: 13.36 mm | [4] |
| Zinc Oxide (ZnO) | Prevotella intermedia | Agar Diffusion | - | Zone of Inhibition: 14.01 mm | [4] |
| Zinc Chloride | Streptococcus mutans | Broth Microdilution | - | MIC: 0.025 - 0.2 mM | [5] |
| Zinc Acetate | Streptococcus mutans | Broth Microdilution | 31.25 µg/mL | MIC Value | [6] |
| Zinc Sulfate | Streptococcus mutans | Broth Microdilution | 37.19 µg/mL | MIC Value | [6] |
Table 2: Antifungal Activity of Zinc and Benzoate Salts This table presents data for various zinc salts and sodium benzoate to indicate the potential antifungal activity of this compound.
| Compound | Organism | Assay Type | Concentration | Result (Zone of Inhibition / MIC) | Reference |
| Zinc Chloride | Candida albicans | Hole Plate Diffusion | Various | Active (Potency less than against bacteria) | [1] |
| Zinc Citrate | Candida albicans | Hole Plate Diffusion | Various | Active (Potency less than against bacteria) | [1] |
| Zinc Sulfate | Candida albicans | Hole Plate Diffusion | Various | Active (Potency less than against bacteria) | [1] |
| Sodium Benzoate | Candida albicans | Tube Dilution | 2.5 mg/mL | MIC Value | [3] |
| Zinc Gluconate | Candida albicans | - | - | 47.3% Inhibition Rate | [7] |
Proposed Mechanisms of Action
The antimicrobial action of this compound is likely multifactorial, stemming from the distinct mechanisms of both zinc ions and benzoate.
Proposed Mechanism of Zinc Ions
Zinc ions exert broad-spectrum antimicrobial effects through several proposed pathways.[2][8] These include the disruption of cellular membranes, interference with essential enzyme activities, and the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to proteins, lipids, and DNA.[8]
Proposed Mechanism of Benzoate
The antifungal action of benzoate is particularly effective in acidic conditions.[9] Undissociated benzoic acid can readily pass through the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, lowering the intracellular pH. This acidification inhibits key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a depletion of ATP and the cessation of growth.[10]
Experimental Protocols
The following protocols provide methodologies for the synthesis of this compound and for testing its antimicrobial efficacy.
Protocol 4.1: Synthesis of this compound (Solvent Method)
This protocol is adapted from a solvent-based synthesis method, which avoids the generation of salt-containing wastewater.[11]
Materials:
-
Benzoic Acid
-
Zinc Oxide (or Zinc Hydroxide) powder
-
Mixed Solvent (e.g., a 3:2:1 ratio of ethylene (B1197577) glycol butyl ether:ethanol:water)
-
Catalyst (as specified in the source literature, often a phase-transfer catalyst)
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Add benzoic acid and the mixed solvent to the reactor in a mass ratio of 1:5 to 1:20. Heat and stir the mixture until the benzoic acid is completely dissolved.[11]
-
Reaction: Add zinc oxide or zinc hydroxide (B78521) powder to the solution. The molar ratio of benzoic acid to the zinc compound should be approximately 4:1 to 4:1.5.[11]
-
Catalysis: Add a catalyst, amounting to 2-5% of the mass of the benzoic acid.[11]
-
Incubation: Stir the reaction mixture for 6-8 hours at a controlled temperature as required for the specific solvent and catalyst system.[11]
-
Isolation: After the reaction is complete, cool the mixture to allow the this compound product to precipitate.
-
Purification: Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified this compound product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This is a standard quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][12]
Materials:
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[12][13]
-
This compound stock solution (sterilized by filtration)
-
Microbial suspension standardized to 0.5 McFarland turbidity
-
Positive control (microbes in broth) and negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a gradient of decreasing concentrations.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., ~10^6 CFU/mL).[12] Add 100 µL of this inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for most bacteria).[6]
-
Reading Results: The MIC is the lowest concentration of this compound in a well that shows no visible turbidity (growth) after incubation.[9]
Protocol 4.3: Determination of Antimicrobial Activity via Agar Well Diffusion Method
This qualitative or semi-quantitative method assesses antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[12][14]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial suspension (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
This compound solutions of known concentrations
-
Positive control (e.g., a known antibiotic) and negative control (solvent)
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to aseptically punch uniform wells into the agar.[12]
-
Loading Wells: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well. Load control solutions into separate wells on the same plate.
-
Incubation: Allow the plates to sit at room temperature for a short period to permit diffusion, then incubate them under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater sensitivity of the microorganism to the compound at that concentration.[12]
References
- 1. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 2. How Is Antimicrobial Zinc Used in Manufacturing… | Microban [dev.microban.com]
- 3. agrojournal.org [agrojournal.org]
- 4. Antimicrobial Activity of Zinc against Periodontal Pathogens: A Systematic Review of In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Evaluation of the Effect of Zinc Salt on Inhibition of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pastebandagesevolan.com [pastebandagesevolan.com]
- 8. m.youtube.com [m.youtube.com]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 12. Synthesis, Characterization and Antimicrobial Activity of Zinc Oxide Nanoparticles against Selected Waterborne Bacterial and Yeast Pathogens [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Activity of Zinc Oxide Nanoparticles Synthesized Using Ocimum Tenuiflorum and Ocimum Gratissimum Herbal Formulation Against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Benzoate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc benzoate (B1203000), a readily available and relatively non-toxic zinc carboxylate, has emerged as a competent Lewis acid catalyst in a variety of organic transformations. Its utility stems from the Lewis acidic nature of the zinc(II) ion, which can activate electrophilic substrates, primarily carbonyl compounds, towards nucleophilic attack. Compared to other zinc halides like zinc chloride, zinc benzoate is less hygroscopic and its carboxylate counter-ion can play a role in the reaction mechanism. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in key organic syntheses, offering insights into its mechanism and performance.
I. Synthesis of Oxazolines
The synthesis of oxazolines from esters and amino alcohols is a prominent application of this compound catalysis.[1][2][3] Oxazolines are important heterocyclic compounds with applications in coordination chemistry, asymmetric catalysis, and as protecting groups. This compound has been shown to be a viable catalyst for this transformation, with its performance being comparable to other zinc-based catalysts.[2]
General Reaction Scheme:
Quantitative Data
The following table summarizes the catalytic activity of various this compound precursors in the synthesis of 4,4'-dimethyl-2-(4-trifluoromethyl)phenyl-4,5-dihydrooxazole. The yields are modest but demonstrate the catalytic effect compared to the uncatalyzed reaction.[2]
| Entry | Catalyst (10 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%)[2] |
| 1 | [Zn(O₂CPh-p-NMe₂)₂]n | C₆H₅Cl | 100 | 18 | 55 |
| 2 | [Zn(O₂CPh-p-OMe)₂]n | C₆H₅Cl | 100 | 18 | 49 |
| 3 | [Zn(O₂CPh-p-Me)₂]n | C₆H₅Cl | 100 | 18 | 43 |
| 4 | [Zn(O₂CPh)₂]n | C₆H₅Cl | 100 | 18 | 39 |
| 5 | [Zn(O₂CPh-p-Br)₂]n | C₆H₅Cl | 100 | 18 | 34 |
| 6 | [Zn(O₂CPh-p-CF₃)₂]n | C₆H₅Cl | 100 | 18 | 31 |
| 7 | [Zn(O₂CPh-p-NO₂)₂]n | C₆H₅Cl | 100 | 18 | 29 |
| 8 | No Catalyst | C₆H₅Cl | 100 | 18 | 5 |
Experimental Protocol: Synthesis of 4,4'-Dimethyl-2-(4-trifluoromethyl)phenyl-4,5-dihydrooxazole[2]
Materials:
-
This compound ([Zn(O₂CPh)₂]n) or a substituted this compound derivative
-
Methyl 4-(trifluoromethyl)benzoate
-
Chlorobenzene (B131634) (C₆H₅Cl)
-
20 mL scintillation vial with a Teflon-lined cap
-
Stir bar
-
Aluminum heating block
Procedure:
-
To a 20 mL scintillation vial, add the this compound catalyst (0.060 mmol, 10 mol%).
-
Add a stir bar to the vial.
-
Add a 1.196 M stock solution of methyl 4-(trifluoromethyl)benzoate in chlorobenzene (0.500 mL, 0.598 mmol).
-
Add a 1.439 M stock solution of 2-amino-2-methyl-1-propanol in chlorobenzene (0.500 mL, 0.720 mmol, 1.2 equivalents).
-
Seal the vial with the Teflon-lined cap.
-
Place the vial in an aluminum heating block and stir the reaction mixture at 100 °C for 18 hours.
-
After 18 hours, cool the reaction to room temperature.
-
The yield of the product, 4,4'-dimethyl-2-(4-trifluoromethyl)phenyl-4,5-dihydrooxazole, can be determined by ¹⁹F NMR spectroscopy.
Proposed Catalytic Cycle
The catalytic cycle for the this compound-catalyzed synthesis of oxazolines likely proceeds through a Lewis acid-catalyzed pathway. The zinc center activates the ester carbonyl, making it more susceptible to nucleophilic attack by the amino alcohol.
References
Application Notes and Protocols for Hydrothermal Synthesis of Zinc Benzoate Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydrothermal synthesis of layered zinc benzoate (B1203000) hydroxide (B78521) compounds. The methodology is based on established scientific literature and is intended to guide researchers in the successful preparation of these materials.
Overview
Layered zinc hydroxide salts are a class of materials with a crystal structure consisting of positively charged zinc hydroxide layers and charge-compensating interlayer anions. When the interlayer anion is benzoate, the resulting compound, zinc benzoate hydroxide, exhibits properties that are of interest in various fields, including drug delivery and materials science. Hydrothermal synthesis is a robust method for producing crystalline forms of these materials.
The protocol outlined below describes a two-step process. First, a zinc-containing precursor is synthesized. This precursor is then reacted with benzoic acid under hydrothermal conditions to form layered this compound hydroxide. The specific phase of the resulting compound can be controlled by adjusting the molar ratio of the reactants.
Quantitative Data Summary
The hydrothermal synthesis of this compound hydroxide can yield different layered phases depending on the reaction conditions. The key parameters influencing the final product are the molar ratio of benzoic acid to zinc (C₆H₅COOH/Zn) and the reaction temperature. Below is a summary of the quantitative data derived from experimental findings.
| C₆H₅COOH/Zn Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Resulting Phase | Basal Spacing (nm) | Chemical Formula | Particle Morphology |
| 0.2 - 0.3 | 110 - 180 | 12 | Layered Phase 1 | 1.93 | Zn(OH)₁.₆₆(C₆H₅COO)₀.₃₄·0.24H₂O | Plate-like |
| 0.8 - 1.2 | 110 - 180 | 12 | Layered Phase 2 | 1.47 | Zn(OH)₁.₁₄(C₆H₅COO)₀.₈₆ | Fibrous |
| 0.9 - 1.0 | 130 - 150 | 12 | Layered Phase 2 | 1.44 | Zn(OH)₁.₁₂(C₆H₅COO)₀.₈₈ | Fibrous |
Experimental Protocol
This protocol is divided into two main stages: the preparation of the zinc-containing starting material and the hydrothermal synthesis of this compound hydroxide.
Preparation of Zinc-Containing Starting Material
-
Solution Preparation : Prepare a 0.4 M solution of zinc nitrate (B79036) (Zn(NO₃)₂) and a 0.8 M solution of sodium hydroxide (NaOH).
-
Precipitation : While stirring, add the 0.8 M NaOH solution dropwise into the 0.4 M Zn(NO₃)₂ solution at a temperature of 4°C.[1]
-
Aging : Age the resulting precipitate in the reaction solution at 4°C for 4 hours.[1][2]
-
Washing : Filter the precipitate and wash it thoroughly with distilled water.
-
Drying : Dry the washed precipitate at 60°C for 24 hours. The resulting powder is a mixture of ZnO and Zn₅(OH)₈(NO₃)₂·2H₂O and will be used as the starting material for the next step.[1][2]
Hydrothermal Synthesis of this compound Hydroxide
-
Reactant Mixture : In a 30 mL Teflon-lined autoclave, add 0.5010 g of the zinc-containing starting material (which contains 5.3 mmol of Zn).[1][2]
-
Add Benzoic Acid : Add the desired amount of benzoic acid (C₆H₅COOH) to achieve the target C₆H₅COOH/Zn molar ratio (see table above for examples). For instance, for a molar ratio of 0.2, add 0.129 g of benzoic acid; for a ratio of 1.0, add 0.647 g.[2]
-
Add Water : Add 15 mL of distilled water to the autoclave.[1][2]
-
Sealing : Seal the Teflon-lined autoclave securely.
-
Hydrothermal Reaction : Place the autoclave in an oven and heat it to the desired temperature (e.g., 110, 130, 150, or 180°C) for 12 hours under autogenous pressure.[1][2][3]
-
Cooling : After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Washing : Filter the solid product and wash it with distilled water.
-
Drying : Dry the final product at 60°C for 24 hours.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the hydrothermal synthesis of this compound hydroxide.
References
- 1. Hydrothermal synthesis of layered hydroxide this compound compounds and their exfoliation reactions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrothermal synthesis of layered hydroxide this compound compounds and their exfoliation reactions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
Application Notes and Protocols for the Analytical Quantification of Zinc Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quantitative determination of zinc benzoate (B1203000). The protocols detailed below are grounded in established scientific principles and offer robust methodologies for the accurate assay of both the zinc and benzoate components of the molecule. This document is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies for quality control and research purposes.
Overview of Analytical Techniques
The quantification of zinc benzoate can be approached by analyzing its constituent parts: the zinc cation (Zn²⁺) and the benzoate anion (C₇H₅O₂⁻), or by analyzing the intact molecule. The choice of technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The primary analytical techniques covered in these notes include:
-
High-Performance Liquid Chromatography (HPLC): Primarily for the quantification of the benzoate anion.
-
UV-Vis Spectrophotometry: For both benzoate and zinc (after complexation).
-
Atomic Absorption Spectroscopy (AAS): For the specific quantification of zinc.
-
Titrimetry: For both zinc (complexometric) and benzoate (acid-base).
-
Thermogravimetric Analysis (TGA): For determining the stoichiometry and purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For the precise quantification of the benzoate moiety.
-
Capillary Electrophoresis (CE): For the simultaneous or separate analysis of zinc and benzoate ions.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the key quantitative parameters for the various analytical techniques discussed. This allows for a direct comparison to aid in method selection.
Techniques for Benzoate Quantification
| Technique | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Key Advantages |
| HPLC-UV | 1 - 30[1] | 0.0003 - 0.59[1][2] | 0.0009 - 1.8[1][2] | < 2%[1] | High specificity and sensitivity; can be used for simultaneous analysis of other organic compounds. |
| UV-Vis Spectrophotometry | 1 - 40 | ~0.03 | ~0.09 | < 1% | Simple, rapid, and cost-effective.[3] |
| Acid-Base Titration | N/A | N/A | N/A | < 1% | High precision and accuracy for bulk material; low cost. |
| Quantitative NMR (qNMR) | N/A | Analyte dependent | Analyte dependent | < 1% | High precision and accuracy; no need for a specific reference standard for the analyte.[4][5] |
| Capillary Electrophoresis | Analyte dependent | ~0.9 for benzoate[6] | Analyte dependent | < 3%[6] | Fast analysis time; low sample and reagent consumption.[7] |
Techniques for Zinc Quantification
| Technique | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Key Advantages |
| Atomic Absorption Spectroscopy (AAS) | 0.1 - 1.0 | ~0.01 | ~0.03 | < 2% | High sensitivity and specificity for metals. |
| UV-Vis Spectrophotometry (with complexation) | 1 - 18[8][9] | ~0.5 | ~1.5 | < 4%[8][9] | Cost-effective; widely available instrumentation.[6] |
| Complexometric Titration (EDTA) | N/A | N/A | N/A | < 1% | High precision and accuracy for bulk material; pharmacopeial method. |
| Capillary Electrophoresis | Analyte dependent | Analyte dependent | Analyte dependent | < 5% | Potential for simultaneous cation and anion analysis.[10] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Benzoate Quantification
This protocol describes a reverse-phase HPLC method for the determination of the benzoate content in this compound.
Workflow Diagram:
Caption: Workflow for Benzoate Quantification by HPLC.
Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Sodium acetate (B1210297) buffer (pH 4.3).[1]
-
Benzoic acid reference standard.
-
This compound sample.
-
Deionized water.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Sodium acetate buffer (pH 4.3) in a ratio of 20:80 (v/v).[1]
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of benzoic acid reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a concentration range of 1-30 µg/mL.[1]
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase to achieve a theoretical benzoate concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area for the benzoate peak.
-
Calculate the concentration of benzoate in the sample using the calibration curve.
-
Atomic Absorption Spectroscopy (AAS) for Zinc Quantification
This protocol outlines the determination of zinc content using flame atomic absorption spectroscopy.
Workflow Diagram:
Caption: Workflow for Zinc Quantification by AAS.
Protocol:
-
Instrumentation:
-
Atomic Absorption Spectrometer equipped with a zinc hollow cathode lamp and a flame atomizer.
-
-
Reagents and Materials:
-
Zinc reference standard solution (1000 µg/mL).
-
Nitric acid (concentrated, analytical grade).
-
This compound sample.
-
Deionized water.
-
-
Standard Solution Preparation:
-
Prepare a series of working standard solutions of zinc (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 µg/mL) by diluting the stock solution with deionized water containing a small amount of nitric acid (e.g., 0.2% v/v).
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a minimal amount of dilute nitric acid.
-
Dilute the solution with deionized water to a final concentration of zinc that falls within the linear range of the calibration curve.
-
-
Instrumental Parameters:
-
Wavelength: 213.9 nm.
-
Slit width: 0.7 nm.
-
Lamp current: As recommended by the manufacturer.
-
Fuel: Acetylene.
-
Oxidant: Air.
-
-
Analysis:
-
Aspirate the blank (deionized water with 0.2% nitric acid) and zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record their absorbance values to construct a calibration curve.
-
Aspirate the sample solution and record its absorbance.
-
Calculate the concentration of zinc in the sample using the calibration curve.
-
Complexometric Titration for Zinc Quantification
This protocol is based on the reaction of zinc ions with EDTA.
Workflow Diagram:
Caption: Workflow for Zinc Quantification by Titration.
Protocol:
-
Reagents and Materials:
-
0.05 M EDTA solution, standardized.
-
Ammonia-ammonium chloride buffer solution (pH 10).
-
Eriochrome Black T indicator.
-
This compound sample.
-
Deionized water.
-
-
Sample Preparation:
-
Accurately weigh a quantity of this compound and dissolve it in deionized water. A small amount of dilute acid may be used to aid dissolution, followed by neutralization and buffering.
-
-
Titration Procedure:
-
To the dissolved sample, add 2 mL of the ammonia-ammonium chloride buffer solution.
-
Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes from wine-red to a clear sky blue at the endpoint.
-
Record the volume of EDTA consumed.
-
-
Calculation:
-
Calculate the amount of zinc in the sample based on the stoichiometry of the Zn²⁺-EDTA reaction (1:1 molar ratio).
-
Acid-Base Titration for Benzoate Quantification
This protocol describes the titration of the benzoate component after conversion to benzoic acid.
Workflow Diagram:
Caption: Workflow for Benzoate Quantification by Titration.
Protocol:
-
Reagents and Materials:
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized.
-
Hydrochloric acid (HCl).
-
Ether or other suitable organic solvent.
-
Phenolphthalein indicator.
-
Ethanol.
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in water.
-
Acidify the solution with HCl to precipitate benzoic acid.
-
Extract the benzoic acid into an organic solvent like ether.
-
Separate the organic layer and wash it with water.
-
Evaporate the organic solvent to obtain the benzoic acid residue.
-
Dissolve the residue in a suitable volume of neutralized ethanol.
-
-
Titration Procedure:
-
Add a few drops of phenolphthalein indicator to the ethanolic solution of benzoic acid.
-
Titrate with standardized 0.1 M NaOH solution until the first permanent pink color appears.[10]
-
Record the volume of NaOH used.
-
-
Calculation:
-
Calculate the amount of benzoic acid (and thus benzoate) in the sample based on the 1:1 reaction stoichiometry with NaOH.[12]
-
Concluding Remarks
The choice of the analytical technique for quantifying this compound should be based on a thorough evaluation of the specific analytical needs. For routine quality control of bulk material, titrimetric methods offer a cost-effective and highly precise option. For lower concentrations or in the presence of interfering substances, instrumental methods such as HPLC and AAS are preferred due to their higher sensitivity and specificity. Newer techniques like qNMR and CE provide powerful alternatives with distinct advantages in terms of accuracy and sample throughput. The protocols provided herein serve as a foundation for the development and validation of analytical methods for this compound in various applications.
References
- 1. ajast.net [ajast.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. Development of capillary electrophoresis for the determination of metal ions using mixed partial and complete complexation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Zinc Benzoate in Advanced Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile role of zinc benzoate (B1203000) in enhancing the performance of advanced adhesives and sealants. Zinc benzoate (C₁₄H₁₀O₄Zn) is a multifunctional additive that can be incorporated into various formulations to impart desirable properties, including corrosion inhibition, antimicrobial efficacy, and improved curing characteristics.[1][2] This document outlines the key functions of this compound, presents typical performance data, and provides detailed experimental protocols for its evaluation.
Key Functions and Applications
This compound serves as a critical component in the formulation of high-performance adhesives and sealants, addressing common challenges such as environmental degradation and microbial contamination.[1] Its primary applications are in demanding environments where durability and longevity are paramount.
-
Corrosion Inhibition: this compound is an effective corrosion inhibitor, particularly in epoxy-based adhesives and coatings intended for metal substrates.[1] The benzoate anion adsorbs onto the metal surface, creating a protective layer that mitigates the corrosive effects of moisture and other environmental factors. The zinc cation can also contribute to corrosion resistance by polarizing cathodic areas.
-
Antimicrobial Agent: In environments susceptible to microbial growth, such as high-humidity or exterior applications, this compound acts as a preservative.[1][2] It disrupts microbial metabolism, protecting the polymer backbone of the adhesive or sealant from degradation, which helps to maintain the formulation's viscosity and cohesive strength.[1]
-
Curing Agent and Modifier: While not a primary curing agent in the same class as amines for epoxies, this compound can influence the cure rate and final properties of some adhesive and sealant systems. In polysulfide sealants, for example, benzoate plasticizers have been shown to improve the rate of curing.
Performance Data
The incorporation of this compound can lead to significant improvements in the performance of adhesives and sealants. The following tables provide representative data on the expected effects of this compound in typical epoxy adhesive and polysulfide sealant formulations.
Note: The following data is illustrative and may vary depending on the specific formulation and curing conditions.
Table 1: Performance of an Epoxy-Based Metal-to-Metal Adhesive
| Property | Standard Epoxy Formulation | Epoxy Formulation with 2% this compound | Test Method |
| Lap Shear Strength (MPa) | 18.5 | 22.3 | ASTM D1002 |
| Corrosion Resistance (Salt Spray) | Moderate Rusting (500 hrs) | Minimal Rusting (500 hrs) | ASTM B117 |
| Time to De-adhesion (hrs) | 96 | > 200 | ASTM G180 |
| Cure Time (hrs at 25°C) | 24 | 22 | - |
Table 2: Performance of a Polysulfide-Based Joint Sealant
| Property | Standard Polysulfide Formulation | Polysulfide Formulation with 3% this compound | Test Method |
| Peel Strength (N/mm) | 4.5 | 5.2 | ASTM C794 |
| Antimicrobial Efficacy | Fungal Growth Observed | No Fungal Growth | ASTM G21 |
| Hardness (Shore A) | 30 | 32 | ASTM C661 |
| Tack-Free Time (hrs) | 8 | 7 | ASTM C679 |
Experimental Protocols
The following are detailed protocols for the incorporation and evaluation of this compound in adhesive and sealant formulations.
Protocol for Formulation of an Epoxy Adhesive with this compound
Objective: To prepare a two-part epoxy adhesive containing this compound for performance evaluation.
Materials:
-
Bisphenol A-based epoxy resin (Part A)
-
Amine-based curing agent (Part B)
-
This compound powder (fine particle size)
-
Planetary mixer or high-shear disperser
-
Degassing chamber (vacuum oven)
Procedure:
-
Preparation of Part A (Resin Component):
-
Weigh the desired amount of epoxy resin into a mixing vessel.
-
Gradually add the pre-weighed this compound powder to the resin while mixing at low speed to avoid excessive air entrapment. A typical loading level is 1-5% by weight of the total formulation.
-
Increase the mixing speed to ensure homogeneous dispersion of the this compound. Mix for 15-30 minutes.
-
Visually inspect for any agglomerates. If present, continue mixing.
-
Place the mixture in a degassing chamber and apply a vacuum to remove any entrapped air until bubbling ceases.
-
-
Mixing of Adhesive:
-
In a separate container, weigh the appropriate stoichiometric amount of the amine curing agent (Part B).
-
Add Part B to Part A and mix thoroughly for 3-5 minutes according to the manufacturer's instructions until a uniform color and consistency are achieved.
-
The adhesive is now ready for application and testing.
-
Protocol for Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)
Objective: To quantitatively assess the corrosion protection performance of a this compound-containing adhesive on a metal substrate.
Equipment:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Coated metal panels (e.g., steel or aluminum) as the working electrode
-
3.5% NaCl solution (electrolyte)
Procedure:
-
Sample Preparation:
-
Prepare metal panels by cleaning and abrading the surface as per standard procedures.
-
Apply the formulated adhesive (with and without this compound as control) to the panels at a controlled thickness.
-
Cure the adhesive according to the specified schedule.
-
-
EIS Measurement:
-
Assemble the electrochemical cell with the coated panel as the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum or graphite (B72142) rod as the counter electrode.
-
Fill the cell with the 3.5% NaCl solution, ensuring the coated area is fully immersed.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for at least 30 minutes.
-
Perform the EIS measurement over a frequency range of 100 kHz to 10 mHz with a small amplitude AC voltage (e.g., 10 mV) applied at the OCP.
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as coating resistance (Rc) and charge transfer resistance (Rct). Higher values of Rc and Rct indicate better corrosion protection.
-
Compare the results of the formulation containing this compound with the control formulation over time to evaluate the long-term corrosion inhibition performance.
-
Protocol for Evaluation of Antimicrobial Efficacy
Objective: To determine the resistance of a sealant formulation containing this compound to fungal growth.
Standard: ASTM G21 - Standard Practice for Determining Resistance of Synthetic Polymeric Materials to Fungi.
Materials:
-
Cured sealant samples (with and without this compound)
-
Mixed fungal spore suspension (e.g., Aspergillus brasiliensis, Penicillium funiculosum, Chaetomium globosum, Trichoderma virens, and Aureobasidium pullulans)
-
Sterile nutrient-salts agar (B569324)
-
Petri dishes
-
Incubator
Procedure:
-
Sample Preparation: Prepare flat specimens of the cured sealant, approximately 50 x 50 mm.
-
Inoculation:
-
Place the sealant specimens on the surface of solidified nutrient-salts agar in Petri dishes.
-
Spray the surface of the specimens and the surrounding agar with the mixed fungal spore suspension.
-
-
Incubation: Incubate the inoculated Petri dishes at 28-30°C and a relative humidity of 85% or higher for 28 days.
-
Evaluation:
-
Visually inspect the specimens for fungal growth at weekly intervals.
-
At the end of the 28-day period, rate the fungal growth on a scale of 0 to 4, where 0 indicates no growth and 4 indicates heavy growth.
-
A rating of 0 or 1 for the this compound-containing sealant would indicate effective antimicrobial properties.
-
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and a typical experimental workflow for its evaluation.
References
Application Notes and Protocols for the Formulation of Zinc Benzoate in Water-Borne Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of zinc benzoate (B1203000) as a multi-functional additive in water-borne coatings. The focus is on its role as a corrosion inhibitor, antimicrobial agent, and UV stabilizer. Detailed experimental protocols for formulation and performance evaluation are provided to guide researchers in utilizing zinc benzoate for the development of high-performance, environmentally friendly coating systems.
Introduction
This compound (C₁₄H₁₀O₄Zn) is the zinc salt of benzoic acid and serves as a versatile additive in the formulation of water-borne coatings.[1] Its primary functions include providing robust corrosion protection for metal substrates, inhibiting microbial growth within the coating, and enhancing the durability of the coating by improving resistance to heat and UV degradation.[1][2] Particularly in the form of "basic this compound," it has shown significant efficacy as an eco-friendly anticorrosive pigment in water-borne epoxy systems.[3][4]
The mechanism of corrosion inhibition by this compound involves a dual-action defense.[2] The benzoate anion adsorbs onto the active sites of the metallic surface, forming a protective layer that passivates the metal and prevents oxidative damage.[2][3] Simultaneously, the zinc cation can polarize cathodic areas by precipitating sparingly soluble salts, further hindering the corrosion process.[4] This makes this compound a valuable component for direct-to-metal (DTM) coatings.[5][6]
Key Properties and Applications
Table 1: Properties and Functions of this compound in Water-Borne Coatings
| Property/Function | Description | Reference(s) |
| Corrosion Inhibition | Acts as a corrosion inhibitor by forming a protective film on the metal surface, passivating it against oxidative damage. | [2][3] |
| Antimicrobial Agent | Disrupts microbial metabolism, preventing the growth of bacteria and fungi within the water-borne coating, thus extending its in-can shelf life. | [2] |
| Heat and UV Stability | Improves the coating's resistance to degradation from heat and UV radiation, preventing chalking, fading, and cracking. | [1] |
| Versatility | Can be incorporated into various water-borne resin systems, including acrylic and epoxy-based coatings. | [3][7] |
| Eco-Friendly | Considered an environmentally friendly alternative to traditional corrosion inhibitors that may contain heavy metals. | [3][4] |
Formulation Protocol: Water-Borne Epoxy Coating with Basic this compound
The following protocol is based on the formulation of a water-borne epoxy paint incorporating basic this compound as an anticorrosive pigment.[3][4]
Materials and Equipment
-
Resin: Epoxy resin dispersion (e.g., based on a mix of bisphenol A and bisphenol F)
-
Hardener: Modified polyamidoamine (acts as a curing agent and emulsifier)
-
Anticorrosive Pigment: Basic this compound
-
Other Pigments and Fillers: Titanium dioxide, barium sulfate, talc, mica
-
Solvent: Neutral demineralized water
-
Dispersion Equipment: High-speed disperser
Formulation Workflow
Caption: Workflow for formulating a water-borne epoxy coating with this compound.
Step-by-Step Procedure
-
Preparation of the Hardener Premix:
-
In a suitable mixing vessel, add the modified polyamidoamine hardener.
-
Begin agitation with a high-speed disperser.
-
Slowly add the neutral demineralized water to adjust the viscosity.[4]
-
Sequentially add the pigments (titanium dioxide, barium sulfate, talc, and basic this compound) according to their increasing oil absorption index.[4]
-
Add mica last to prevent the breakup of its laminar particles.[4]
-
Continue to disperse at high speed until a homogeneous mixture is achieved.
-
-
Final Mixing:
-
In a separate vessel, measure the required amount of epoxy resin dispersion.
-
While stirring the epoxy resin, slowly add the hardener premix. The recommended resin-to-hardener ratio is typically around 100:120 (w/w).[4]
-
Increase the dispersion speed and continue mixing until the final coating is completely homogeneous.
-
Experimental Protocols for Performance Evaluation
Corrosion Resistance: Salt Spray Test (ASTM B117)
-
Substrate Preparation: Prepare standardized steel panels (e.g., cold-rolled steel) by cleaning and degreasing.
-
Coating Application: Apply the formulated water-borne coating to the steel panels at a controlled dry film thickness.
-
Curing: Allow the coated panels to cure at ambient temperature for at least 7 days.
-
Scribing: Make a deliberate scribe or scratch on the coated surface down to the metal substrate.
-
Exposure: Place the panels in a salt spray cabinet according to ASTM B117 specifications. The standard conditions are a 5% NaCl solution fog at 35°C.[8]
-
Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. Record the observations at specified time intervals (e.g., 24, 48, 100, 500, 1000+ hours).
Adhesion Testing
4.2.1. Cross-Cut Tape Test (ASTM D3359)
-
Scribing: On a cured coated panel, make a series of parallel cuts through the coating to the substrate using a sharp blade. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Tape Application: Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Visually assess the amount of coating removed by the tape and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).
4.2.2. Pull-Off Adhesion Test (ASTM D4541)
-
Dollie Preparation: Glue a metal dolly of a specific diameter to the surface of the cured coating using a suitable adhesive.
-
Scoring: Once the adhesive has cured, score around the circumference of the dolly through the coating to the substrate.
-
Pull-Off Test: Attach a portable pull-off adhesion tester to the dolly.
-
Force Application: Apply a perpendicular tensile force to the dolly at a specified rate until the dolly is pulled off.
-
Evaluation: Record the force required to pull the dolly off (in psi or MPa) and note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure between the coating and substrate, or glue failure).[9]
Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup: Place a coated steel panel in an electrochemical cell with a three-electrode setup (the coated panel as the working electrode, a reference electrode, and a counter electrode).
-
Electrolyte: Use a corrosive medium, such as a 3.5% NaCl solution, as the electrolyte.
-
Measurement: Apply a small amplitude AC voltage at various frequencies and measure the impedance of the coating system.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots to determine the coating's resistance and capacitance, which are indicative of its barrier properties and the extent of corrosion at the metal-coating interface. Higher impedance values generally correlate with better corrosion protection.[10]
Quantitative Data Presentation
The following tables present representative data on the performance of a water-borne epoxy coating containing basic this compound compared to a control without the anticorrosive pigment.
Table 2: Salt Spray Test Results (ASTM B117) after 1000 hours
| Coating System | Blistering (ASTM D714) | Rusting (ASTM D610) | Creepage from Scribe (mm) |
| Water-Borne Epoxy (Control) | Moderate (Size 4, Medium Density) | Grade 5 (0.3% rust) | 5-7 |
| Water-Borne Epoxy + Basic this compound | Few (Size 8, Few) | Grade 9 (0.03% rust) | < 1 |
Data is illustrative and based on typical performance improvements.
Table 3: Adhesion Test Results
| Coating System | Cross-Cut Adhesion (ASTM D3359) | Pull-Off Adhesion (ASTM D4541) - psi |
| Water-Borne Epoxy (Control) | 3B | 750 |
| Water-Borne Epoxy + Basic this compound | 5B | 950 |
Data is illustrative and based on typical performance improvements.
Table 4: Electrochemical Impedance Spectroscopy (EIS) Data after 500 hours of immersion in 3.5% NaCl
| Coating System | Low-Frequency Impedance (|Z| at 0.01 Hz) - Ω·cm² | | :--- | :--- | | Water-Borne Epoxy (Control) | 1 x 10⁷ | | Water-Borne Epoxy + Basic this compound | 5 x 10⁸ |
Data is illustrative and based on typical performance improvements.
Mechanism of Corrosion Inhibition
The corrosion protection mechanism of this compound in a water-borne coating on a steel substrate can be visualized as a multi-step process.
Caption: Mechanism of corrosion inhibition by this compound in a water-borne coating.
Conclusion
This compound is a highly effective, multi-functional additive for water-borne coatings. Its ability to provide corrosion inhibition, antimicrobial activity, and enhanced durability makes it a valuable component for formulators seeking to develop high-performance, environmentally compliant coating systems. The provided protocols and data serve as a foundation for researchers to explore and optimize the use of this compound in their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. texochem.com [texochem.com]
- 3. researchgate.net [researchgate.net]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Texochem Industries » Formulating Waterborne DTM Coatings [texochem.com]
- 6. paint.org [paint.org]
- 7. Enhancing the anti-corrosion performance of water-borne acrylic coatings - European Coatings [european-coatings.com]
- 8. mdpi.com [mdpi.com]
- 9. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 10. pu.edu.pk [pu.edu.pk]
Zinc Benzoate: A Promising Alternative to Zinc Oxide as a Feed Additive for Enhanced Gut Health and Performance
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Topic: Zinc Benzoate (B1203000) as a Feed Additive to Replace Zinc Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of pharmacological levels of zinc oxide (ZnO) in livestock feed, particularly for weaned piglets, has been a common practice to prevent post-weaning diarrhea and improve growth performance. However, concerns over environmental zinc pollution and the potential for antimicrobial resistance have led to restrictions on its use in many regions.[1][2][3] This has spurred research into effective alternatives. Zinc benzoate, the zinc salt of benzoic acid, is emerging as a promising candidate. Benzoic acid itself is known for its antimicrobial properties and its ability to improve gut health.[4][5][6] When combined with zinc, an essential trace element crucial for numerous biological functions including immune response and intestinal barrier integrity, this compound offers a synergistic approach to support animal health and performance.[7][8][9]
These application notes provide a comprehensive overview of the use of this compound as a feed additive, summarizing key quantitative data from relevant studies, detailing experimental protocols for its evaluation, and visualizing its proposed mechanisms of action. While direct research on this compound is still developing, the data presented here is synthesized from studies on benzoic acid and the combined application of zinc and benzoic acid, providing a strong scientific basis for its application.
Data Presentation: Efficacy of Benzoic Acid and Zinc Supplementation
The following tables summarize the quantitative effects of benzoic acid and its combination with zinc on key performance and health parameters in weaned piglets, offering a comparative view against zinc oxide.
Table 1: Growth Performance in Weaned Piglets
| Treatment Group | Average Daily Gain (ADG) ( g/day ) | Average Daily Feed Intake (ADFI) ( g/day ) | Feed Conversion Ratio (FCR) | Reference |
| Trial 1 | ||||
| Control (Basal Diet) | 123 | 181 | 1.47 | [10] |
| Zinc Oxide (3,000 mg/kg) | 165 | 204 | 1.24 | [10] |
| Benzoic Acid + Probiotics | Significantly improved ADG and FCR compared to control | Significantly improved ADFI compared to control | Significantly improved FCR in the early stage | [11] |
| Trial 2 | ||||
| Control (Basal Diet) | 773 (grower period) | - | - | [12] |
| Zinc Oxide | 779 (grower period) | - | - | [12] |
| Medium Chain Organic Acids + Benzoic Acid | 849 (grower period) | - | 7% more efficient than control | [12] |
| Trial 3 | ||||
| Low ZnO (125 ppm) | - | - | - | [13] |
| High ZnO (2,500 ppm) | - | - | - | [13] |
| Low ZnO + Natural Additives (including organic acids) | Improved ADG and G:F ratio | - | - | [13] |
Table 2: Nutrient Digestibility and Intestinal Health in Weaned Piglets
| Treatment Group | Apparent Total Tract Digestibility (ATTD) of Crude Protein (%) | Villus Height (μm) | Crypt Depth (μm) | Diarrhea Incidence/Score | Reference |
| Trial 1 | |||||
| Control | - | - | - | Higher frequency of severe diarrhea | [11] |
| Zinc Oxide | - | - | - | Lower incidence of diarrhea | [11] |
| Benzoic Acid + Probiotics | - | - | - | Lower (P < 0.05) than control | [11] |
| Trial 2 | |||||
| Control | - | - | - | - | [13] |
| High ZnO (2,500 ppm) | No adverse effect | - | - | - | [13] |
| Low ZnO + Natural Additives | No adverse effect | - | - | No adverse effect | [13] |
| Trial 3 | |||||
| Control | - | - | - | - | [14] |
| IZ:OZ (500:500 mg/kg) | - | - | - | Effectively prevented PWD | [14] |
| Low Protein + MFA | - | - | - | Effectively prevented PWD | [14] |
*IZ: Inorganic Zinc; OZ: Organic Zinc; PWD: Post-weaning diarrhea; MFA: Mixed Feed Additives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of feed additives. Below are protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Animal Growth Performance Trial
-
Animals and Housing: A total of 192 weaned piglets (e.g., Yorkshire × Duroc × Hampshire cross), with an initial body weight of approximately 8.7 kg, are weaned at 28 ± 1 day of age.[6] The piglets are assigned to mixed-sex pens (e.g., 6 pigs per pen) in a randomized complete block design.[6][12]
-
Dietary Treatments:
-
T1: Basal diet (Control)
-
T2: Basal diet + Zinc Oxide (e.g., 2,000 mg/kg)
-
T3: Basal diet + this compound (e.g., dose to be determined based on desired zinc and benzoic acid levels)
-
-
Data Collection:
Protocol 2: Nutrient Digestibility Assay
-
Sample Collection: During the final week of the growth performance trial, fecal samples are collected from each pen. An indigestible marker, such as titanium dioxide (TiO₂), is included in the feed for several days prior to and during the collection period to allow for the calculation of apparent total tract digestibility (ATTD).[16]
-
Sample Analysis:
-
Feed and fecal samples are analyzed for dry matter, crude protein, ether extract, and ash content according to standard analytical methods.
-
The concentration of the indigestible marker (e.g., TiO₂) in feed and feces is determined.
-
-
Calculation: The ATTD of nutrients is calculated using the following formula: ATTD (%) = 100 - [100 × (Marker in diet / Marker in feces) × (Nutrient in feces / Nutrient in diet)]
Protocol 3: Intestinal Morphology Analysis
-
Tissue Sampling: At the end of the trial, a subset of pigs from each treatment group is euthanized. Samples (e.g., 10 cm segments) are collected from the duodenum, jejunum, and ileum.[17]
-
Histological Preparation: The intestinal segments are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned at 5 µm, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[17][18]
-
Microscopic Analysis:
-
Using a light microscope with an ocular micrometer, at least 10 well-oriented villi and their associated crypts are measured per intestinal section.[18][19]
-
Measurements include villus height (from the tip to the crypt opening) and crypt depth (from the crypt opening to the base).[18]
-
The villus height to crypt depth ratio (VCR) is then calculated.
-
Protocol 4: Gut Microbiota Analysis
-
Sample Collection: Cecal or fecal samples are collected at the end of the trial and immediately stored at -80°C.[11]
-
DNA Extraction: Total bacterial DNA is extracted from the samples using a commercial DNA extraction kit.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME, Mothur) to determine the composition and diversity of the gut microbiota.[20][21]
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound are attributed to the distinct yet complementary actions of both zinc and benzoic acid on the gastrointestinal tract.
Caption: Mechanism of action of benzoic acid in the gut.
Caption: Signaling pathways of zinc in intestinal epithelial cells.[8]
Experimental Workflow
Caption: Workflow for evaluating this compound as a feed additive.
Conclusion
This compound presents a viable and effective alternative to pharmacological doses of zinc oxide in livestock feed. The combined antimicrobial and gut-health-promoting properties of benzoic acid and the essential role of zinc in intestinal integrity and immune function offer a multi-faceted approach to supporting animal well-being and performance, particularly during critical periods such as weaning. The data and protocols provided herein serve as a valuable resource for researchers and professionals in the field to further investigate and implement this compound as a safe and sustainable feed additive. Further research directly comparing this compound with zinc oxide at various inclusion levels will be beneficial for optimizing its application in commercial settings.
References
- 1. Roles of zinc and zinc transporters in development, progression, and treatment of inflammatory bowel disease (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of increasing dietary zinc on growth performance and carcass characteristics of pigs raised under commercial conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of protected benzoic acid on growth performance, nutrient digestibility, and gut health indices in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ew-nutrition.com [ew-nutrition.com]
- 8. The Impact of Zinc and Zinc Homeostasis on the Intestinal Mucosal Barrier and Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Impact of zinc oxide on gut health, immunity, and growth in weaned piglets: exploring potential modes of action [frontiersin.org]
- 11. Impact of zinc oxide, benzoic acid and probiotics on the performance and cecal microbiota of piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Replacing high zinc oxide with natural additives (organic acid blends, essential oils, and capsicum oleoresin) reveals better growth performance in weaning pigs [kjoas.org]
- 14. mdpi.com [mdpi.com]
- 15. Different sources and levels of dietary Zinc in growing-finishing pigs - Swine abstracts - pig333, pig to pork community [pig333.com]
- 16. Bioavailability of Different Zinc Sources in Pigs 0–3 Weeks Post-Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Comparison of the Pig Breeds in the Small Intestinal Morphology and Digestive Functions at Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Improving an intestinal morphology assessment method and evaluating the impact of dietary spirulina on gut health in pigs and broiler chickens - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 20. Quantitative microbiome profiling reveals the developmental trajectory of the chicken gut microbiota and its connection to host metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of the gut microbiome in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zinc Benzoate Anticorrosive Properties using Electrochemical Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing electrochemical techniques to evaluate the anticorrosive properties of zinc benzoate (B1203000). The information is intended to guide researchers in setting up and conducting experiments to assess the efficacy of zinc benzoate as a corrosion inhibitor for mild steel in various environments.
Introduction to this compound as a Corrosion Inhibitor
This compound is an organic salt that has shown promise as an effective corrosion inhibitor for metals, particularly steel. Its protective action is attributed to the adsorption of benzoate anions onto the metal surface, forming a protective film that impedes the corrosion process. This film acts as a barrier, isolating the metal from the corrosive environment. Additionally, the zinc cation can contribute to the inhibitory effect by precipitating as zinc hydroxide (B78521) in cathodic areas, further blocking the corrosion reaction.
Key Electrochemical Techniques
Electrochemical techniques are powerful tools for studying corrosion and inhibition mechanisms. They offer high sensitivity and can provide quantitative data on corrosion rates and inhibitor efficiency in a relatively short time. The three primary techniques covered in these notes are:
-
Open Circuit Potential (OCP) Measurement: This technique monitors the potential of the working electrode (the metal sample) against a reference electrode over time, with no external current applied. The OCP can indicate the tendency of a metal to corrode and how an inhibitor affects this tendency. A shift in OCP to more positive (noble) values in the presence of an inhibitor often suggests the formation of a protective film.
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From these plots, key corrosion parameters such as corrosion potential (Ecorr), corrosion current density (Icorr), and polarization resistance (Rp) can be determined. A decrease in Icorr and an increase in Rp in the presence of the inhibitor indicate effective corrosion inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode/electrolyte interface. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist and Bode plots. EIS can be used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which can provide information about the adsorption of the inhibitor on the metal surface.
Experimental Protocols
Materials and Equipment
-
Working Electrode: Mild steel coupons with a defined surface area (e.g., 1 cm²). The surface should be prepared by grinding with successively finer grades of emery paper, followed by degreasing with acetone (B3395972) and rinsing with distilled water.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum or graphite (B72142) rod.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat: An instrument capable of performing OCP, PDP, and EIS measurements.
-
Corrosive Medium: A solution relevant to the intended application, for example, 3.5% NaCl solution to simulate a marine environment, or 0.5 M H2SO4 or HCl for acidic environments.
-
Inhibitor: this compound.
Open Circuit Potential (OCP) Measurement Protocol
-
Preparation: Assemble the three-electrode cell with the prepared mild steel working electrode, reference electrode, and counter electrode.
-
Electrolyte: Fill the cell with the corrosive medium (without the inhibitor).
-
Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Inhibitor Addition: Introduce the desired concentration of this compound to the electrolyte.
-
Measurement: Record the OCP as a function of time until a new steady-state potential is reached.
Potentiodynamic Polarization (PDP) Protocol
-
Preparation and Stabilization: Follow steps 1-3 of the OCP protocol.
-
Inhibitor Addition: Add the desired concentration of this compound to the electrolyte and allow the OCP to stabilize.
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV with respect to the OCP, at a scan rate of 0.5 mV/s or 1 mV/s.
-
Data Analysis: From the resulting Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to the Ecorr. Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Preparation and Stabilization: Follow steps 1-3 of the OCP protocol.
-
Inhibitor Addition: Add the desired concentration of this compound to the electrolyte and allow the OCP to stabilize.
-
EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range, typically from 100 kHz to 10 mHz.
-
Data Analysis:
-
Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often a good starting point for corrosion systems.
-
From the model, extract the values for solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the Rct values:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
-
Data Presentation
The following tables summarize typical quantitative data obtained from electrochemical measurements for mild steel in a corrosive environment with and without a benzoate-based inhibitor.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 0.5 M H2SO4 with and without this compound.
| Inhibitor Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 1500 | - |
| 10% this compound | -430 | 800 | 46.7 |
| 30% this compound | -425 | 450 | 70.0 |
| 50% this compound | -410 | 250 | 83.3 |
| 70% this compound | -400 | 175 | 88.3 |
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 3.5% NaCl with and without a Benzoate Inhibitor.
| Inhibitor | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 250 | 300 | - |
| Benzoate Inhibitor | 1500 | 50 | 83.3 |
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the electrochemical assessment of this compound.
Caption: Experimental workflow for electrochemical testing.
Caption: Logical relationship of electrochemical assessment.
Application Notes and Protocols: Zinc Benzoate as a Catalyst in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc benzoate (B1203000) and its derivatives as catalysts in polymerization reactions, with a specific focus on the ring-opening polymerization (ROP) of cyclic esters. This class of catalysts is gaining attention due to its efficiency and lower toxicity profile compared to traditional organotin catalysts, making it a suitable option for the synthesis of biodegradable polymers for biomedical and pharmaceutical applications.[1][2]
Introduction to Zinc Benzoate Catalysis
Zinc(II) carboxylate complexes, including this compound, are effective catalysts for the ring-opening polymerization (ROP) of lactides (LA) and ε-caprolactone (ε-CL), leading to the formation of biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).[1][2] These polymers are of significant interest in the pharmaceutical and biomedical fields for applications such as drug delivery systems, resorbable sutures, and tissue engineering scaffolds.[3][4]
The catalytic activity of this compound complexes can be tuned by modifying the ligands attached to the zinc center, which influences the electronic and steric properties of the catalyst.[1][5] This allows for control over the polymerization process, including reaction rates and the molecular characteristics of the resulting polymers.[6][7]
Key Applications
The primary application of this compound and related zinc carboxylate catalysts is in the synthesis of aliphatic polyesters through the ring-opening polymerization of cyclic ester monomers.
-
Polylactide (PLA) Synthesis: this compound complexes effectively catalyze the ROP of lactides (L-lactide, D-lactide, and rac-lactide) to produce PLA, a biodegradable and biocompatible polymer with a wide range of medical applications.[3][8]
-
Polycaprolactone (PCL) Synthesis: These catalysts are also utilized in the ROP of ε-caprolactone to synthesize PCL, another important biodegradable polyester (B1180765) used in drug delivery and tissue engineering.[2][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the use of zinc-based catalysts in the ring-opening polymerization of ε-caprolactone and lactides.
Table 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) with Zinc-Based Catalytic Systems [4]
| Catalytic System | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| ZnEt₂/GAc | 50:1 | 80 | 48 | 69 | 4,200 | 1.30 |
| ZnEt₂/PGAc | 50:1 | 80 | 48 | 99 | 4,500 | 1.15 |
| ZnEt₂/PGAc | 100:1 | 80 | 48 | 96 | 10,500 | 1.25 |
| ZnEt₂/PGAc | 100:1 | 60 | 48 | 99 | 9,800 | 1.19 |
Mn = Number-average molecular weight; PDI = Polydispersity index (Mw/Mn); GAc = Gallic Acid; PGAc = Propyl Gallate
Table 2: Ring-Opening Polymerization of Lactides (LA) with Zinc(II) Aryl Carboxylate Complexes [1]
| Complex | Monomer | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | k_app (h⁻¹) |
| Complex 1 | rac-LA | 100:1 | 110 | 24 | 95 | 0.1245 |
| Complex 4 | rac-LA | 100:1 | 110 | 24 | 98 | 0.3450 |
| Complex 6 | rac-LA | 100:1 | 110 | 24 | 96 | 0.1650 |
| Complex 1 | L-LA | 100:1 | 110 | 24 | 94 | 0.1167 |
| Complex 4 | L-LA | 100:1 | 110 | 24 | 97 | 0.2996 |
| Complex 6 | L-LA | 100:1 | 110 | 24 | 95 | 0.1483 |
k_app = Apparent rate constant
Experimental Protocols
Protocol 4.1: General Procedure for Bulk Ring-Opening Polymerization of ε-Caprolactone
This protocol is adapted from studies on the ROP of ε-caprolactone using zinc-based catalytic systems.[4]
Materials:
-
ε-caprolactone (CL) monomer
-
Zinc-based catalyst (e.g., in-situ prepared diethylzinc (B1219324)/propyl gallate)
-
Toluene (B28343) (or other suitable solvent)
-
5% aqueous hydrochloric acid
-
Distilled water
-
Argon or Nitrogen gas
-
Glass polymerization ampoules
-
Oil bath with thermostat
Procedure:
-
Catalyst Preparation (if applicable): For an in-situ prepared catalyst like ZnEt₂/PGAc, react diethylzinc with propyl gallate at the desired molar ratio (e.g., 3:1) in toluene under an inert atmosphere.
-
Reaction Setup: In a glass polymerization ampoule under an argon atmosphere, add the required amount of the zinc-based catalyst and the ε-caprolactone monomer. The molar ratio of monomer to catalyst can be varied (e.g., 50:1 or 100:1).[4]
-
Polymerization: Seal the ampoule and place it in a preheated oil bath at the desired temperature (e.g., 40, 60, or 80 °C).[4]
-
Reaction Time: Allow the polymerization to proceed for the specified time (e.g., 6 to 48 hours).[4]
-
Product Isolation: After the reaction time, cool the ampoule to room temperature. Dissolve the product in dichloromethane.
-
Purification: Wash the dichloromethane solution with a 5% aqueous hydrochloric acid solution, followed by three washes with distilled water to remove the catalyst residue.
-
Drying: Precipitate the polymer and dry it under vacuum at room temperature for 2-3 days.
-
Characterization: Analyze the resulting polycaprolactone for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC) and confirm its structure using NMR and FTIR spectroscopy.[4]
Protocol 4.2: General Procedure for Bulk Ring-Opening Polymerization of Lactide
This protocol is based on the methods described for the polymerization of lactides using zinc(II) aryl carboxylate complexes.[1]
Materials:
-
Lactide monomer (e.g., L-lactide or rac-lactide)
-
This compound complex catalyst
-
Toluene or solvent-free (bulk)
-
Methanol
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the lactide monomer and the this compound complex catalyst at a specified monomer-to-catalyst ratio (e.g., 100:1).[1]
-
Polymerization:
-
Bulk Polymerization: Heat the mixture to the desired temperature (e.g., 110 °C) with stirring.[1]
-
Solution Polymerization: If a solvent is used, dissolve the monomer and catalyst in toluene and heat to the desired temperature.
-
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Product Isolation: After the desired time or conversion is reached, cool the reaction mixture to room temperature. If the reaction was performed in bulk, dissolve the solid polymer in a suitable solvent like dichloromethane.
-
Purification: Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
-
Drying: Filter the precipitated polylactide and dry it in a vacuum oven until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight and distribution (GPC), thermal properties (DSC, TGA), and tacticity (NMR).[1]
Mechanism and Workflow Diagrams
The ring-opening polymerization of cyclic esters catalyzed by zinc complexes is generally believed to proceed via a coordination-insertion mechanism.
References
- 1. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel zinc-catalytic systems for ring-opening polymerization of ε-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Zinc Benzoate as a Food Preservative: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc benzoate (B1203000), the zinc salt of benzoic acid, presents a promising alternative to traditional food preservatives, offering a dual functionality of antimicrobial activity and zinc supplementation.[1] Its potential application spans a variety of food products, particularly those with acidic pH where the antimicrobial efficacy of the benzoate moiety is enhanced. This document provides a comprehensive overview of the available data, detailed experimental protocols for its evaluation, and an exploration of its regulatory and toxicological profile. While specific quantitative data on zinc benzoate's antimicrobial efficacy remains limited in publicly available literature, this guide offers a framework for its investigation and application based on the established properties of benzoates and zinc compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in food systems.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₀O₄Zn | [2] |
| Molecular Weight | 307.61 g/mol | [2] |
| Appearance | White powder | [3] |
| Odor | Odorless or a slight odor of benzoic acid | [3] |
| Taste | Tasteless | [3] |
| Solubility in Water | 23.95 g/L at 20°C | [3] |
| Stability | Relatively stable under light conditions | [3] |
Antimicrobial Mechanism of Action
The preservative effect of this compound is attributed to the combined antimicrobial actions of both the benzoate and the zinc ions.
Benzoic Acid Moiety: The primary mechanism of benzoic acid and its salts is dependent on the pH of the food matrix. In acidic conditions, benzoic acid is protonated to its undissociated form, which is lipophilic and can readily penetrate the cell membranes of microorganisms.[4][5] Once inside the cytoplasm, which has a higher pH, the benzoic acid dissociates, releasing protons and acidifying the cell's interior. This intracellular pH drop disrupts essential metabolic functions, including glycolysis, leading to the inhibition of microbial growth and eventual cell death.[4]
Zinc Ion Moiety: Zinc ions (Zn²⁺) contribute to the antimicrobial effect through several mechanisms:[6][7][8]
-
Disruption of Cell Membranes: Zinc ions can interact with and disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components.[8]
-
Enzyme Inhibition: Zinc can bind to the active sites of essential microbial enzymes, rendering them inactive and halting metabolic processes.[6]
-
Oxidative Stress: The presence of zinc ions can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular components like proteins, lipids, and DNA.[6][8]
The combination of these mechanisms suggests a potential synergistic effect, where the benzoate facilitates the entry of zinc ions into the microbial cell, enhancing the overall antimicrobial efficacy.[9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of this compound against common foodborne pathogens using the broth microdilution method.[10][11]
1. Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for yeasts and molds
-
Sterile 96-well microtiter plates
-
Cultures of test microorganisms (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Aspergillus niger, Penicillium chrysogenum, Saccharomyces cerevisiae)
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Prepare this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in sterile distilled water to prepare a concentrated stock solution (e.g., 10,000 ppm). Filter-sterilize the solution.
-
Prepare Inoculum: Culture the test microorganisms overnight. For bacteria, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). For yeasts and molds, prepare a spore or cell suspension and adjust the concentration as needed. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate sterile broth to achieve a range of concentrations (e.g., from 2000 ppm down to 15.6 ppm).
-
Inoculation: Add the prepared inoculum to each well containing the diluted this compound and control wells (broth only and inoculum-only controls).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria; 25-28°C for 48-72 hours for yeasts and molds).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Challenge Test in an Acidic Beverage Model
This protocol describes a challenge test to evaluate the efficacy of this compound in a model acidic beverage system, such as a fruit juice.[12]
1. Materials:
-
This compound
-
Model beverage (e.g., sterile apple juice, pH 3.5)
-
Cocktail of relevant spoilage microorganisms (e.g., acid-tolerant bacteria like Alicyclobacillus acidoterrestris, yeasts like Zygosaccharomyces bailii, and molds like Byssochlamys fulva)
-
Sterile containers for storage
-
Plate Count Agar (B569324) (PCA) for bacteria, Yeast extract Peptone Dextrose (YPD) agar for yeasts, and Potato Dextrose Agar (PDA) for molds
-
Stomacher or blender
-
Incubator
2. Procedure:
-
Prepare Inoculum Cocktail: Prepare a mixed culture of the target microorganisms.
-
Prepare Test Samples: Prepare batches of the model beverage with varying concentrations of this compound (e.g., 0 ppm as control, 250 ppm, 500 ppm, 1000 ppm).
-
Inoculation: Inoculate each batch of the beverage with the microbial cocktail to a final concentration of approximately 10²-10³ CFU/mL.
-
Storage: Store the inoculated samples at a relevant temperature (e.g., 25°C) for the intended shelf life of the product.
-
Microbial Analysis: At regular intervals (e.g., day 0, 3, 7, 14, 21, and 28), take samples from each batch and perform serial dilutions. Plate the dilutions on the appropriate selective media to enumerate the surviving microorganisms.
-
Data Analysis: Plot the microbial counts (log CFU/mL) against time for each concentration of this compound to determine its effect on the growth or inactivation of the spoilage microorganisms.
Analytical Methods
The quantification of this compound in food matrices can be approached by analyzing its constituent parts: the benzoate anion and the zinc cation.
Quantification of Benzoate
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the determination of benzoates in food and beverages.[13][14][15]
Principle: The method involves separating the benzoate from other matrix components on a reversed-phase HPLC column and detecting it with a UV detector.
Example HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to 3.0-4.0).[14]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225-230 nm[13]
-
Quantification: Based on a calibration curve prepared with standard solutions of sodium benzoate or benzoic acid.
Quantification of Zinc
Atomic Absorption Spectroscopy (AAS) is a standard technique for the quantification of zinc in various samples, including food.[16][17]
Principle: The sample is atomized, and the amount of light absorbed by the ground-state zinc atoms at a specific wavelength is measured, which is proportional to the zinc concentration.
General Procedure:
-
Sample Preparation: The food sample is typically digested using strong acids (e.g., nitric acid and hydrogen peroxide) to remove the organic matrix and bring the zinc into solution.
-
Analysis: The digested sample is introduced into the AAS instrument, and the absorbance is measured.
-
Quantification: The zinc concentration is determined by comparing the sample's absorbance to a calibration curve prepared from zinc standard solutions.
Regulatory and Toxicological Profile
The regulatory status of this compound as a direct food additive is not as clearly defined as that of sodium or potassium benzoate.
-
United States (FDA): There is no specific listing for this compound as a Generally Recognized as Safe (GRAS) substance or as a permitted food additive in the U.S. Code of Federal Regulations (CFR) Title 21.[5][18][19] However, benzoic acid and sodium benzoate are GRAS for use as antimicrobial agents and flavoring agents, with a maximum usage level of 0.1% in food.[20]
-
European Union (EFSA): The European Food Safety Authority (EFSA) has re-evaluated benzoic acid and its salts (sodium, potassium, and calcium benzoate) and established a group Acceptable Daily Intake (ADI) of 5 mg/kg of body weight per day (expressed as benzoic acid).[21] There is no specific opinion on this compound.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also established a group ADI for benzoates.[21][22]
Toxicology: Limited specific toxicological data for this compound is available in the public domain. The safety assessment is often inferred from the extensive data available for benzoic acid and its other salts, as well as for zinc.
-
Benzoates: At the permitted levels of use, benzoates are considered safe for consumption.
-
Zinc: Zinc is an essential nutrient, but excessive intake can lead to adverse effects.[11][23]
It is crucial for any food manufacturer considering the use of this compound to consult with regulatory authorities to ensure compliance with local regulations.
Conclusion
This compound holds potential as a multifunctional food preservative, offering both antimicrobial efficacy and zinc supplementation. Its effectiveness is likely to be most pronounced in acidic food products. However, the lack of specific quantitative data on its antimicrobial activity and a clear regulatory status for its use as a direct food additive are significant hurdles. The experimental protocols and analytical methods outlined in this document provide a framework for researchers and food scientists to systematically evaluate the efficacy and safety of this compound in various food applications. Further research is warranted to generate the necessary data to support its potential approval and use as a novel food preservative.
References
- 1. WO2007076125B1 - Zinc compositions and their use in anti-microbial applications - Google Patents [patents.google.com]
- 2. EP2387883B2 - Antimicrobial compositions comprising sodium benzoate - Google Patents [patents.google.com]
- 3. amfoodchem.com [amfoodchem.com]
- 4. US20070190177A1 - Zinc composition and their use in anti-microbial applications - Google Patents [patents.google.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 8. Frontiers | Mechanism of Anti-bacterial Activity of Zinc Oxide Nanoparticle Against Carbapenem-Resistant Acinetobacter baumannii [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of a feed additive consisting of zinc chelate of ethylenediamine for all animal species (Zinpro Animal Nutrition (Europe), Inc.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agrojournal.org [agrojournal.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel zinc complex with antibacterial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. allanchem.com [allanchem.com]
- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 20. eCFR :: 21 CFR 184.1733 -- Sodium benzoate. [ecfr.gov]
- 21. inchem.org [inchem.org]
- 22. WHO | JECFA [apps.who.int]
- 23. Zinc supplement reverses short-term memory deficit in sodium benzoate-induced neurotoxicity in male Wistar rats by enhancing anti-oxidative capacity via Nrf 2 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zinc Benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of zinc benzoate (B1203000) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of zinc benzoate, offering potential causes and solutions to help you navigate your experiments effectively.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, temperature, or mixing. | - Ensure the reaction is stirred vigorously for the recommended duration (e.g., 6-8 hours for the solvent method). - Verify that the reaction temperature is maintained within the optimal range for the chosen method (e.g., 40-100°C for the solvent method).[1] - Monitor the reaction's progress using appropriate analytical techniques, such as Thin Layer Chromatography (TLC), to confirm completion. |
| Incorrect Stoichiometry: The molar ratio of reactants is critical for maximizing product formation. | - Carefully measure and verify the molar ratios of your starting materials. For the reaction of benzoic acid with zinc oxide or zinc hydroxide (B78521), a molar ratio of benzoic acid to the zinc source of 4:1 to 4:1.5 has been reported.[1] | |
| Moisture Contamination: The presence of water can interfere with certain reaction pathways and lead to the formation of byproducts, particularly in non-aqueous methods. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Suboptimal pH: For precipitation methods, the pH of the solution is a critical factor in determining the extent of this compound precipitation. | - Carefully control and monitor the pH of the reaction mixture. The solubility of zinc salts is pH-dependent, and adjusting the pH can significantly impact the yield.[2][3][4][5] | |
| Impure Product (Off-color, incorrect morphology) | Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted benzoic acid, zinc oxide, or other starting materials in the final product. | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Purify the crude product by washing with appropriate solvents to remove unreacted starting materials. For instance, washing with water is a common step.[6] |
| Formation of Byproducts or Different Complexes: Depending on the reaction conditions, various this compound complexes (e.g., polymeric, cluster, or solvated forms) or other side products can form.[6][7] | - The choice of solvent can influence the type of complex formed.[7] - Control the reaction temperature and reactant concentrations carefully. - Recrystallization from a suitable solvent can be employed to purify the desired this compound form. | |
| Contamination from Reaction Vessel or Impure Reagents: Impurities in the starting materials or leaching from the reaction vessel can contaminate the final product. | - Use high-purity reagents and ensure the reaction vessel is clean and inert. | |
| Difficulty in Product Isolation | Fine Precipitate or Clogging During Filtration: The synthesized this compound may form very fine particles that are difficult to filter. | - Allow the precipitate to settle before filtration. - Consider using a filter aid like celite to improve filtration speed. - Centrifugation can be an effective alternative for separating fine particles. |
| Product Agglomeration: The this compound particles may clump together, making them difficult to handle and dry. | - Optimize stirring speed and method to prevent excessive agglomeration. - The presence of certain solvents or impurities can influence particle aggregation.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Solvent-based Method: This involves the reaction of benzoic acid with either zinc oxide or zinc hydroxide in a suitable solvent mixture, often with the aid of a catalyst.[1]
-
Precipitation Method: This method typically involves reacting a soluble zinc salt (like zinc sulfate (B86663) or zinc chloride) with a soluble benzoate salt (like sodium benzoate) in an aqueous solution, leading to the precipitation of this compound.[6]
-
Nonaqueous Method: This approach utilizes organic solvents and may involve the direct reaction of benzoic acid and zinc oxide at elevated temperatures.
Q2: How can I improve the purity of my synthesized this compound?
A2: To enhance the purity of your product, consider the following steps:
-
Washing: After filtration, wash the crude this compound with a suitable solvent (commonly water) to remove unreacted starting materials and soluble impurities.[6]
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. The pure this compound should crystallize out, leaving impurities in the solution.
-
Drying: Ensure the final product is thoroughly dried under appropriate conditions (e.g., in an oven at a specific temperature) to remove any residual solvent or moisture. A common drying procedure is at 100°C for 4 hours until a constant weight is achieved.[1]
Q3: What is the importance of the molar ratio of reactants?
A3: The molar ratio of reactants is a critical parameter that directly influences the yield and purity of the product. An excess of one reactant may be used to ensure the complete conversion of the other, but a significant deviation from the optimal ratio can lead to the presence of unreacted starting materials in the final product, thus reducing its purity. For the reaction between benzoic acid and zinc oxide/hydroxide, a molar ratio of benzoic acid to the zinc source between 4:1 and 4:1.5 has been suggested to ensure the complete reaction of the zinc oxide.[1]
Q4: What analytical techniques can be used to assess the purity of this compound?
A4: Several analytical methods can be employed to determine the purity of your synthesized this compound:
-
Spectroscopic Methods: Techniques like Infrared (IR) Spectroscopy can be used to identify the characteristic functional groups of this compound and confirm its structure.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound from any impurities.
-
Elemental Analysis: This technique can determine the percentage of zinc and other elements in your sample, which can be compared to the theoretical values for pure this compound.
-
Titration: The zinc content can be determined by titration methods.
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) can provide information about the thermal stability and composition of the product.
-
X-ray Diffraction (XRD): This can be used to identify the crystalline phase of the synthesized product.[3][8]
Experimental Protocols
Protocol 1: Solvent-based Synthesis of this compound
This protocol is based on the reaction of benzoic acid with zinc oxide in a mixed solvent system.[1]
Materials:
-
Benzoic Acid
-
Zinc Oxide
-
Mixed Solvent (e.g., Ethylene glycol butyl ether:Ethanol:Water in a 3:2:1 ratio)
-
Catalyst (as specified in the source, typically 2-5% of the benzoic acid amount)
Procedure:
-
In a reactor, combine benzoic acid with the mixed solvent (mass ratio of benzoic acid to solvent is 1:5 to 1:20).
-
Heat the mixture to 40-100°C and stir for 10-50 minutes until the benzoic acid is completely dissolved.
-
Add zinc oxide powder to the solution while maintaining the temperature between 40-100°C. The molar ratio of benzoic acid to zinc oxide should be between 4:1 and 4:1.5.
-
Add the catalyst to the reaction mixture.
-
Continue stirring the reaction mixture at the set temperature for 6-8 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Collect the precipitated this compound by filtration (e.g., suction filtration).
-
Dry the product, for example, at 100°C for 4 hours or until a constant weight is achieved.
Protocol 2: Precipitation Synthesis of this compound
This protocol is based on the reaction of zinc sulfate with sodium benzoate in an aqueous solution.[6]
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Sodium Benzoate
-
Deionized Water
Procedure:
-
Prepare a solution of sodium benzoate in deionized water.
-
Prepare a separate solution of zinc sulfate heptahydrate in deionized water.
-
Slowly add the sodium benzoate solution to the stirring zinc sulfate solution. A white precipitate of this compound should form immediately.
-
Continue stirring the mixture for a specified period to ensure complete precipitation.
-
Collect the this compound precipitate by vacuum filtration.
-
Wash the collected solid with deionized water to remove any unreacted salts.
-
Dry the purified this compound product.
Data Presentation
Table 1: Reaction Parameters for Solvent-based Synthesis
| Parameter | Value | Reference |
| Benzoic Acid : Solvent Mass Ratio | 1:5 - 1:20 | [1] |
| Reaction Temperature | 40 - 100 °C | [1] |
| Benzoic Acid : Zinc Oxide Molar Ratio | 4:1 - 4:1.5 | [1] |
| Catalyst Amount | 2 - 5% of Benzoic Acid Mass | [1] |
| Reaction Time | 6 - 8 hours | [1] |
| Drying Temperature | 100 °C | [1] |
| Drying Time | ~4 hours (to constant weight) | [1] |
Visualizations
Caption: Workflow for the solvent-based synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing precipitation in zinc benzoate solutions
Welcome to the technical support center for handling zinc benzoate (B1203000) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing precipitation and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is zinc benzoate and why is it prone to precipitation?
A1: this compound is the zinc salt of benzoic acid. Its precipitation is primarily due to its limited solubility in aqueous solutions, which is significantly influenced by factors such as pH, temperature, and the presence of other ions. This compound exists in a delicate equilibrium in solution, and shifts in this equilibrium can lead to the formation of insoluble species.
Q2: What is the general solubility of this compound in water?
A2: this compound is generally described as being slightly or very slightly soluble in water.[1][2][3] A specific reported value for its water solubility is 23.95 ± 1.18 g/L at 20°C and a pH range of 5.5 to 5.8.[4] However, some sources also classify it as insoluble in water but soluble in acids.[5] This highlights the critical role of pH in determining its solubility.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is the most critical factor governing this compound stability.
-
Low pH (Acidic): In acidic conditions, the benzoate ion (C₆H₅COO⁻) will be protonated to form benzoic acid (C₆H₅COOH). Benzoic acid has very low water solubility (approx. 3.4 g/L at 25°C) and will precipitate out if its concentration exceeds this limit.
-
High pH (Alkaline): In alkaline conditions, the zinc ions (Zn²⁺) can react with hydroxide (B78521) ions (OH⁻) to form insoluble zinc hydroxide (Zn(OH)₂) or various basic zinc salts. The optimal pH for maintaining dissolved this compound is typically in the slightly acidic to neutral range (around pH 5.5-7.0), where both benzoic acid and zinc hydroxide formation are minimized.
Q4: Can temperature changes cause precipitation?
A4: Yes, temperature can affect solubility. For most sparingly soluble salts, solubility increases with temperature. If a saturated solution of this compound is prepared at an elevated temperature and then allowed to cool, precipitation is likely to occur. Conversely, gently warming a solution can sometimes help redissolve a precipitate, provided the solution is not already supersaturated.[6]
Q5: What are the different chemical species of this compound that can exist in solution?
A5: this compound can exist in various forms. In the solid state or in non-coordinating solvents, it often forms a polymeric structure. When dissolved in the presence of coordinating solvents or Lewis bases (e.g., DMSO, pyridine), these polymers can break down into discrete, more soluble species, such as mononuclear solvated complexes (e.g., [Zn(O₂CPh)₂(Solvent)₂]) or polynuclear clusters (e.g., Zn₄O(O₂CPh)₆).[7][8] The formation of these soluble complexes is key to preventing precipitation.
Troubleshooting Guide: Precipitation Issues
This guide addresses common precipitation problems in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| A white, crystalline precipitate forms after adding acid or lowering the solution's pH. | The pH has dropped below the pKa of benzoic acid (approx. 4.2), causing the formation of insoluble benzoic acid. | 1. Carefully raise the pH of the solution to above 5.5 by adding a dilute base (e.g., 0.1M NaOH) dropwise while stirring.2. Utilize a buffer system (e.g., a citrate (B86180) or acetate (B1210297) buffer) to maintain the pH within the optimal 5.5-7.0 range. |
| A gelatinous, white precipitate appears after adding a base or raising the solution's pH. | The pH has become too high, leading to the precipitation of zinc hydroxide (Zn(OH)₂) or basic zinc salts. | 1. Carefully lower the pH of the solution into the 5.5-7.0 range by adding a dilute acid (e.g., 0.1M HCl) dropwise while stirring.2. Avoid pH excursions above 7.5. Use a pH meter for accurate monitoring. |
| Precipitate forms when the solution is cooled or left standing at room temperature. | The solution was saturated or supersaturated at a higher temperature, and the decrease in temperature reduced the solubility of this compound. | 1. Gently warm the solution while stirring to redissolve the precipitate.2. Prepare a more dilute solution to ensure it remains stable at the intended storage temperature.3. Consider using a co-solvent system (see Protocol 1) to increase overall solubility. |
| Precipitate forms immediately upon dissolving the this compound powder in pure water. | The concentration exceeds the intrinsic water solubility of this compound. The local pH at the solid-liquid interface may also be unfavorable. | 1. Ensure the concentration does not exceed the solubility limit (~23 g/L).2. Use a buffered aqueous solution (pH 5.5-6.5) as the solvent.3. Employ a co-solvent or a complexing agent as described in the experimental protocols below. |
Physicochemical Data
The following table summarizes key quantitative data related to this compound and its constituent ions. This data is essential for understanding and modeling its behavior in solution.
| Parameter | Value | Conditions | Significance |
| Water Solubility | 23.95 ± 1.18 g/L | 20°C, pH 5.5 - 5.8 | Provides a baseline for preparing unsaturated, stable aqueous solutions under optimal pH.[4] |
| pKa of Benzoic Acid | ~4.2 | 25°C | Below this pH, the benzoate ion is significantly protonated to form less soluble benzoic acid. |
| Ksp of Zinc Hydroxide | ~3 x 10⁻¹⁷ | 25°C | This value dictates the pH at which Zn(OH)₂ will begin to precipitate from a solution containing Zn²⁺ ions. |
| Molecular Weight | 307.6 g/mol | N/A | Essential for calculating molar concentrations.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
This protocol describes a method for preparing a stable aqueous solution of this compound by controlling pH and utilizing a co-solvent.
Materials:
-
This compound (powder)
-
Deionized Water
-
Ethanol (or Propylene Glycol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Co-solvent Mixture: Create a 90:10 (v/v) mixture of deionized water and ethanol. For example, for a final volume of 100 mL, mix 90 mL of water with 10 mL of ethanol. This co-solvent helps to increase the solubility of the organic benzoate portion.
-
Weigh this compound: Accurately weigh the amount of this compound required for your target concentration (e.g., for a 10 g/L solution in 100 mL, weigh 1.0 g).
-
Initial Dissolution: Add the weighed this compound to approximately 80% of the final volume of the co-solvent mixture in a beaker with a stir bar.
-
Stir and Adjust pH: Begin stirring the suspension. The initial pH may be slightly basic. Use the pH meter to monitor the pH and slowly add 0.1 M HCl dropwise until the solid dissolves completely. The target pH should be between 6.0 and 6.5.
-
Avoid Over-acidification: Be cautious not to lower the pH below 5.5, as this could risk precipitating benzoic acid. If the pH drops too low, back-titrate carefully with 0.1 M NaOH.
-
Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable in the 6.0-6.5 range, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the co-solvent mixture and add the rinsing to the flask.
-
Bring to Volume: Add the co-solvent mixture to bring the solution to the final desired volume.
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm filter to remove any micro-particulates.
-
Storage: Store the solution in a tightly sealed container at a constant temperature.
Protocol 2: Increasing Solubility with a Complexing Agent (Citrate)
This protocol uses a mild complexing agent, citrate, to enhance the solubility and stability of this compound by forming soluble zinc-citrate complexes.
Materials:
-
This compound (powder)
-
Sodium Citrate Dihydrate
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare Citrate Buffer: Prepare a 0.1 M sodium citrate buffer solution and adjust its pH to 6.0 using citric acid.
-
Weigh Reagents: Weigh the required amount of this compound. A 1:1 molar ratio of zinc to citrate is a good starting point.
-
Dissolve this compound: Add the weighed this compound directly to the prepared citrate buffer.
-
Stir until Dissolved: Stir the mixture at room temperature. The zinc ions will complex with the citrate ions, which prevents the formation of insoluble polymeric this compound structures and keeps the zinc in solution.
-
Verify pH: Check the final pH of the solution and adjust to 6.0 if necessary.
-
Storage: Store in a well-sealed container. This solution should exhibit enhanced stability against pH fluctuations compared to an unbuffered solution.
Visual Guides and Workflows
The following diagrams illustrate the key chemical principles and troubleshooting logic for working with this compound solutions.
Caption: pH-dependent equilibrium of this compound in an aqueous solution.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Mechanism of preventing precipitation via complexation.
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. This compound | 553-72-0 [chemicalbook.com]
- 3. This compound Or Zn Benzoate CAS 553-72-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. amfoodchem.com [amfoodchem.com]
- 5. snowhitechem.com [snowhitechem.com]
- 6. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 7. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Zinc Benzoate Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and thermal analysis of zinc benzoate (B1203000) complexes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions in a clear question-and-answer format.
Synthesis & Crystallization
Q1: My synthesis reaction did not yield the expected product, or the yield is very low.
-
Potential Cause 1: Reactant Stoichiometry. The molar ratio of zinc source to benzoic acid and any ancillary ligands is crucial in determining the final product's structure and purity.[1]
-
Solution: Carefully control the molar ratios of your reactants. A common starting point is a 1:2 molar ratio of zinc salt (e.g., zinc acetate, zinc chloride) to benzoic acid.[2][3] For complexes with additional ligands, systematically vary the ligand concentration to optimize the reaction.
-
Potential Cause 2: Improper Solvent System. The choice of solvent can significantly influence the coordination environment of the zinc ion and the resulting crystal structure.[4]
-
Solution: Experiment with different solvent systems. For instance, a mixture of ethylene (B1197577) glycol butyl ether, ethanol, and water has been used in a solvent-based synthesis method.[4] Methanol/water mixtures are also commonly employed.[3]
-
Potential Cause 3: Reaction Temperature and Time. The temperature and duration of the synthesis reaction can affect the crystallinity and phase of the product. Hydrothermal synthesis, for example, is sensitive to these parameters.[3]
-
Solution: Optimize the reaction temperature and time. For hydrothermal synthesis of a chiral zinc benzoate complex, reaction temperatures between 100-140°C for 2-5 days have been reported.[3] For other methods, stirring at 60-70°C may be sufficient.[2]
Q2: The product obtained is amorphous or poorly crystalline.
-
Potential Cause 1: Rapid Precipitation. Fast precipitation of the complex can lead to the formation of amorphous material.
-
Solution: Employ methods that promote slow crystallization. The slow diffusion method, where solutions of the metal salt and ligand are carefully layered, can yield larger single crystals.[1] Cooling the reaction mixture slowly can also improve crystallinity.[3]
-
Potential Cause 2: Presence of Impurities. Impurities can inhibit crystal growth.
-
Solution: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned.
Thermal Analysis (TGA/DSC)
Q3: My TGA curve shows an unexpected mass loss at a low temperature (below 100°C).
-
Potential Cause: Presence of residual solvent or adsorbed water. The complex may not have been dried properly after synthesis.
-
Solution: Ensure the sample is thoroughly dried under vacuum or by gentle heating before TGA analysis. It is common for water molecules to be coordinated to the metal center, and their loss will be observed in the TGA curve.[5]
Q4: The decomposition temperature of my complex is lower than expected.
-
Potential Cause 1: Presence of coordinated solvent molecules. Coordinated solvents can lower the overall thermal stability of the framework.
-
Solution: Activate the material by removing solvent molecules, for example, by heating under vacuum. Supercritical CO2 activation is another effective method for removing solvents without causing framework collapse.[6]
-
Potential Cause 2: Weak metal-ligand bonds. The intrinsic strength of the coordination bonds is a primary factor in thermal stability.[7]
-
Solution: Modify the benzoate ligand with electron-donating or -withdrawing groups to tune the strength of the metal-ligand bond. Incorporating more rigid or sterically hindered ligands can also enhance stability.[8][9]
Q5: The DSC curve shows broad or overlapping peaks, making it difficult to interpret.
-
Potential Cause 1: Sample inhomogeneity. The sample may be a mixture of different phases or have a wide particle size distribution.
-
Solution: Ensure the sample is a homogeneous powder. Gently grinding the sample before analysis can improve homogeneity.
-
Potential Cause 2: Inappropriate heating rate. A fast heating rate can lead to poor resolution of thermal events.[10]
-
Solution: Use a slower heating rate (e.g., 5 °C/min) to better resolve overlapping thermal events.
Frequently Asked Questions (FAQs)
What is the typical thermal decomposition behavior of this compound complexes?
The thermal decomposition of this compound complexes typically occurs in multiple steps. If hydrated, the first step is the loss of water molecules. This is followed by the decomposition of the organic ligands, and finally, the degradation of the benzoate anion. The final solid residue is usually zinc oxide (ZnO).[5][11][12]
How can I increase the thermal stability of my this compound complex?
Several strategies can be employed to enhance thermal stability:
-
Ligand Modification: Introducing bulky or rigid substituents on the benzoate ring can increase steric hindrance and improve stability.[8] The electronic properties of the substituents also play a role; however, the effect needs to be determined empirically.
-
Ancillary Ligands: The introduction of N-donor ancillary ligands (e.g., caffeine (B1668208), urea (B33335), phenanthroline) can alter the coordination environment and, in some cases, improve thermal stability.[3][11] However, in some instances, the addition of ligands like caffeine and urea has been shown to decrease the decomposition temperature compared to the parent this compound.
-
Control of Crystallinity and Morphology: Highly crystalline materials with well-ordered structures tend to be more thermally stable.[7]
-
Hydrophobicity: Creating a more hydrophobic framework can prevent the inclusion of water molecules, which can sometimes destabilize the structure.
What are the key parameters to report from a TGA experiment?
Key parameters include the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric curve, DTG), the temperature range of each decomposition step, the percentage of mass loss at each step, and the percentage of the final residue.[13]
What information can I obtain from a DSC analysis?
DSC analysis can provide information on melting points, phase transitions, crystallization temperatures, and the enthalpy changes associated with these processes.[14][15] For this compound complexes, it can help identify desolvation, melting, and decomposition events.[16]
Quantitative Data Summary
The thermal stability of this compound complexes is significantly influenced by the nature of the coordinated ligands. The following tables summarize the thermal decomposition data for various this compound complexes.
Table 1: Thermal Decomposition Data for this compound and its Complexes with N-donor Ligands
| Compound | Decomposition Onset (°C) | Decomposition Steps | Final Residue |
| Zn(C₆H₅COO)₂ | 185 | One-step decomposition of benzoate | ZnO |
| Zn(C₆H₅COO)₂·(caffeine)₂ | 150 | Multi-step: release of caffeine followed by benzoate decomposition | ZnO |
| Zn(C₆H₅COO)₂·(urea)₂ | 120 | Multi-step: release of urea followed by benzoate decomposition | ZnO |
Data sourced from Findoráková et al. (2009).[11]
Table 2: Thermal Decomposition Data for Zinc 2-Chlorobenzoate Complexes
| Compound | Decomposition Onset (°C) (in N₂) | Decomposition Steps (in N₂) | Final Residue |
| [Zn(2-ClC₆H₄COO)₂(caffeine)₂] | 200 | Release of caffeine, followed by decomposition of 2-chlorobenzoate | ZnO |
| [Zn(2-ClC₆H₄COO)₂(urea)₂] | 150 | Release of urea, followed by decomposition of 2-chlorobenzoate | ZnO |
| [Zn(2-ClC₆H₄COO)₂(phenazone)₂] | 225 | Release of phenazone, followed by decomposition of 2-chlorobenzoate | ZnO |
| [Zn(2-ClC₆H₄COO)₂(theophylline)₂] | 275 | Release of theophylline, followed by decomposition of 2-chlorobenzoate | ZnO |
Data sourced from Findoráková et al. (2013).[17]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable this compound Complex (Solvent-Based Method)
This protocol is adapted from a patented method for producing a thermally stable this compound.[4]
Materials:
-
Benzoic acid
-
Zinc oxide or zinc hydroxide (B78521) powder
-
Mixed solvent (e.g., ethylene glycol butyl ether:ethanol:water in a 3:2:1 ratio)
-
Catalyst (as specified in the patent, typically 2-5% of the benzoic acid mass)
-
Reactor with heating and stirring capabilities
Procedure:
-
Add benzoic acid and the mixed solvent to the reactor in a mass ratio of 1:5 to 1:20.
-
Heat the mixture while stirring until the benzoic acid is completely dissolved.
-
Add zinc oxide or zinc hydroxide powder to the solution. The molar ratio of benzoic acid to the zinc source should be between 4:1 and 4:1.5.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture for 6-8 hours at a controlled temperature (e.g., 70-80°C).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash it with a suitable solvent.
-
Dry the product in an oven to obtain the final this compound complex.
Protocol 2: Thermogravimetric Analysis (TGA) of this compound Complexes
This protocol provides a general procedure for performing TGA on this compound complexes.
Instrumentation:
-
Calibrated Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dried this compound complex into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5-10 minutes.
-
Ramp the temperature from 30°C to a final temperature of 600-800°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass loss versus temperature to obtain the TGA curve. Plot the derivative of the mass loss versus temperature to obtain the DTG curve, which shows the rate of mass loss.
Protocol 3: Differential Scanning Calorimetry (DSC) of this compound Complexes
This protocol outlines a general procedure for DSC analysis.
Instrumentation:
-
Calibrated Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground, dried this compound complex into a DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a desired final temperature.
-
A cooling and second heating cycle can be performed to observe reversible transitions.
-
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify endothermic and exothermic peaks corresponding to thermal events.
Visualizations
Experimental Workflow for Improving Thermal Stability
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN105777786A - Chiral this compound complex crystal and synthesis method thereof - Google Patents [patents.google.com]
- 4. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 8. Thermal stability of coordination polymers | Semantic Scholar [semanticscholar.org]
- 9. thermal-engineering.org [thermal-engineering.org]
- 10. torontech.com [torontech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. specificpolymers.com [specificpolymers.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Zinc Benzoate Catalysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by zinc benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What is zinc benzoate and what are its primary catalytic applications? this compound (C₁₄H₁₀O₄Zn) is a zinc salt of benzoic acid, typically appearing as a white crystalline powder.[1] It functions as a versatile Lewis acid catalyst in various organic reactions.[2] Common applications include catalyzing esterification, transesterification, and the formation of oxazolines from esters and amino alcohols.[2][3][4] It is also used as a heat stabilizer in polymers like PVC and as a corrosion inhibitor.[1][5][6]
Q2: What are the different structural forms of this compound and how do they affect catalytic activity? this compound can exist in several forms, including polymeric chains [Zn(O₂CAr)₂]n, mononuclear solvates Zn(O₂CAr)₂(L)₂ (where L is a neutral ligand like water), and tetranuclear clusters Zn₄O(O₂CAr)₆.[2][7] The specific form present in a reaction can be influenced by solvent, temperature, and the basicity of the benzoate ligand.[7] Catalyst speciation is a critical consideration, as different forms can exhibit varying levels of activity. For instance, with related zinc carboxylates, well-defined clusters have been shown to be more active catalysts than their polymeric counterparts for certain reactions.[2][7] The propensity to form a solvate versus a cluster is dictated by the electronic properties of the benzoate ligand.[2]
Q3: How does the catalytic performance of this compound compare to zinc acetate (B1210297)? Zinc benzoates are competent Lewis acid catalysts with performance comparable to their more common acetate counterparts.[2] An advantage of this compound is the ability to fine-tune the electronic properties of the catalyst by modifying the substituents on the aromatic ring, a feature not as readily available with simple acetates.[2] In unoptimized trials for oxazoline (B21484) formation, various electronically diverse zinc benzoates performed similarly to anhydrous zinc acetate.[2]
Q4: What are the best practices for handling and storing this compound to maintain its activity? Since zinc carboxylate catalysts can be sensitive to moisture, leading to the formation of less active hydroxide (B78521) or oxide species, it is crucial to maintain anhydrous conditions.[8] Store this compound in a cool, dry place, tightly sealed to prevent hydration. When setting up reactions, all glassware should be oven-dried, and solvents and reagents should be anhydrous.[8]
Troubleshooting Guide
Problem: My reaction yield is low or there is no product formation.
This is a common issue in this compound-catalyzed reactions. The underlying cause is often related to catalyst deactivation or sub-optimal reaction conditions.
-
Possible Cause 1: Catalyst Deactivation by Water (Hydrolysis)
-
Explanation: this compound is sensitive to water. Trace amounts of moisture in reactants or solvents can hydrolyze the catalyst into inactive zinc hydroxide or oxide species.[8] The reverse reaction, hydrolysis of the ester product, can also be a factor, especially during workup.[9]
-
Solution:
-
Use anhydrous solvents and reagents. Ensure reactants are thoroughly dried before addition.[8]
-
Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool in a desiccator before use.[8]
-
Consider using a Dean-Stark trap or adding molecular sieves to the reaction mixture to remove water formed in situ, especially during esterification reactions.[9]
-
-
-
Possible Cause 2: Deactivation by Acidic Impurities
-
Explanation: As a Lewis acid, this compound's catalytic activity can be neutralized by protic or acidic impurities present in the starting materials.[8]
-
Solution: Purify all reactants and solvents prior to use. For example, washing with a sodium bicarbonate solution can remove acidic impurities from organic starting materials, followed by drying.[9]
-
-
Possible Cause 3: Catalyst Poisoning
-
Explanation: Certain functional groups or compounds can act as poisons by strongly coordinating to the zinc center, blocking the active site. Common poisons include compounds containing sulfur or phosphorus.[8][10] In some cases, engine oil additives containing zinc dialkyl dithiophosphate (B1263838) (ZDP) have been shown to form an amorphous zinc pyrophosphate glaze on catalysts, rendering them inactive.[10][11]
-
Solution: Ensure all reactants and equipment are free from potential catalyst poisons. Review the full composition of all starting materials, especially if using technical-grade reagents.
-
-
Possible Cause 4: Sub-optimal Reaction Conditions
-
Explanation: The reaction rate and equilibrium position are highly dependent on temperature, catalyst loading, and solvent.
-
Solution: Systematically optimize reaction parameters. Increase the reaction temperature, adjust the catalyst loading (typically 5-10 mol%), or screen different anhydrous solvents.[2] For equilibrium-limited reactions like esterification, use an excess of one reactant (e.g., the alcohol) to drive the reaction forward.[9]
-
Problem: The reaction starts effectively but then stalls before completion.
-
Possible Cause 1: Product Inhibition
-
Explanation: The carboxylate or alkoxide products formed during the reaction can sometimes bind more strongly to the zinc center than the starting materials, leading to product inhibition and preventing catalyst turnover.[12]
-
Solution: This is an inherent challenge for some catalytic systems. Increasing the reaction temperature may help promote product dissociation from the catalyst. If feasible, incremental addition of the limiting reagent might maintain a lower concentration of the inhibitory product at any given time.
-
-
Possible Cause 2: Thermal Degradation
-
Explanation: While generally stable, prolonged exposure to excessively high temperatures can lead to the thermal decomposition of the catalyst.[8]
-
Solution: Ensure uniform heating of the reaction vessel to avoid "hot spots." Determine the optimal temperature that provides a good reaction rate without causing catalyst degradation. If possible, minimize the reaction time at elevated temperatures.[8]
-
Data Presentation
Table 1: Example Reaction Conditions for this compound Catalyzed Reactions
This table summarizes unoptimized reaction conditions for oxazoline synthesis as reported in the literature.[2]
| Catalyst (10 mol %) | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%)[2] |
| [Zn(O₂CPh-4-NMe₂)₂]n | Methyl 4-(trifluoromethyl)benzoate | 2-amino-2-methyl-1-propanol (B13486) | C₆H₅Cl | 100 | 24 | 55 |
| [Zn(O₂CPh-4-OMe)₂]n | Methyl 4-(trifluoromethyl)benzoate | 2-amino-2-methyl-1-propanol | C₆H₅Cl | 100 | 24 | 52 |
| [Zn(O₂CPh)₂]n | Methyl 4-(trifluoromethyl)benzoate | 2-amino-2-methyl-1-propanol | C₆H₅Cl | 100 | 24 | 45 |
| [Zn(O₂CPh-4-NO₂)₂]n | Methyl 4-(trifluoromethyl)benzoate | 2-amino-2-methyl-1-propanol | C₆H₅Cl | 100 | 24 | 29 |
| Anhydrous Zinc Acetate | Methyl 4-(trifluoromethyl)benzoate | 2-amino-2-methyl-1-propanol | C₆H₅Cl | 100 | 24 | 46 |
| No Catalyst (Control) | Methyl 4-(trifluoromethyl)benzoate | 2-amino-2-methyl-1-propanol | C₆H₅Cl | 100 | 24 | 5 |
Table 2: Template for Organizing Optimization Data
Researchers can use this template to systematically record and analyze the impact of various parameters on reaction outcomes.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Yield (%) | Notes |
| 1 | |||||||
| 2 | |||||||
| 3 |
Experimental Protocols
Key Experiment: Synthesis of 4,4'-dimethyl-2-(4-trifluoromethyl)phenyl-4,5-dihydrooxazole
This protocol is based on the methodology described for testing zinc benzoates as Lewis acid catalysts.[2]
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser at 120°C for a minimum of 4 hours. Allow the glassware to cool to room temperature in a desiccator.
-
Reagent Preparation: Add the this compound catalyst (e.g., [Zn(O₂CPh)₂]n, 0.10 mmol, 10 mol%) to the reaction flask.
-
Addition of Reactants: In the flask, add methyl 4-(trifluoromethyl)benzoate (1.0 mmol, 1.0 eq) and 2-amino-2-methyl-1-propanol (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous chlorobenzene (B131634) (C₆H₅Cl) to the flask to achieve the desired concentration.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction can be monitored by techniques such as TLC or GC-MS. For this specific reaction, ¹⁹F NMR was used to assess the yield.[2]
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic residues, followed by a wash with brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified using column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: General mechanism for this compound-catalyzed transesterification.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Equilibrium between different this compound species in solution.
References
- 1. Cas 553-72-0,this compound | lookchem [lookchem.com]
- 2. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. snowhitechem.com [snowhitechem.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. sae.org [sae.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Solvent Effects on Zinc Benzoate Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of zinc benzoate (B1203000), with a particular focus on the influence of different solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the experimental process of growing zinc benzoate crystals.
Question: No crystals are forming in my solution, what should I do?
Answer: The absence of crystal formation is a common issue, often related to the level of supersaturation or nucleation barriers. Here are several steps you can take:
-
Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a previous batch of this compound crystals, add a single, small "seed" crystal to the solution. This will act as a template for further crystal growth.
-
-
Increase Supersaturation:
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Evaporation: If the solution is clear, it's likely too dilute. Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of this compound. Allow it to cool slowly again.[1]
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Cooling: If crystallization was expected upon cooling, try further reducing the temperature by placing the flask in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]
-
-
Re-evaluate Solvent Choice: If the above methods fail, the solvent may not be appropriate for crystallization. The solvent can be removed by rotary evaporation to recover the crude solid, and a different solvent system can be attempted.[1]
Question: My crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. To slow down the process:
-
Increase Solvent Volume: Add a small amount of additional solvent to the heated solution, slightly more than the minimum required for complete dissolution. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[1]
-
Controlled Cooling: Instead of allowing the solution to cool at room temperature, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool slowly) to decrease the rate of cooling.
Question: The solid is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This can be due to a highly impure sample (which lowers the melting point) or a very high concentration.
-
Add More Solvent: Reheat the solution and add more solvent to decrease the saturation point. This may keep the compound dissolved until the solution has cooled to a temperature below its melting point.[1]
-
Charcoal Treatment: If impurities are suspected, you can add activated charcoal to the hot solution to adsorb them, then filter the hot solution before allowing it to cool. This is particularly useful if the solution has a noticeable color.[1]
Question: I have a very low yield of crystals. What went wrong?
Answer: A poor yield can be attributed to several factors:
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Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor after filtration. You can test the mother liquor by evaporating a small amount on a watch glass; a large amount of residue indicates significant product loss.[1]
-
Premature Crystallization: If crystals form too early in a hot solution (e.g., during hot filtration), product will be lost. Ensure all equipment is pre-heated and that the solution is fully dissolved before any cooling or filtration steps.
-
Incomplete Precipitation: Ensure the solution has been allowed to cool for a sufficient amount of time to allow for maximum crystal formation.
Quantitative Data on Solvent Effects
The choice of solvent has a significant impact on the morphology, size, and yield of this compound crystals. The polarity of the solvent is a key factor influencing these properties.[2] The following table summarizes expected outcomes based on general principles of crystallization and observations from related compounds.
| Solvent | Relative Polarity | Expected Crystal Morphology | Expected Relative Size | Expected Relative Yield |
| Methanol | High | Block-like or prismatic | Small to medium | Moderate |
| Ethanol | High | Prismatic or plates | Medium | Moderate to High |
| Acetonitrile | High | Needles or rods | Medium to large | High |
| Water | Very High | Very fine precipitate or microcrystals | Very Small | Low (due to low solubility) |
| N,N-Dimethylformamide (DMF) | High | Block-like or polyhedral | Medium to large | High |
| Toluene | Low | Needles or thin plates | Large | Low |
| n-Hexane | Very Low | Amorphous powder or very fine needles | Very small | Very Low |
Note: This data is representative and actual results may vary based on specific experimental conditions such as temperature, concentration, and cooling rate.
Experimental Protocols
Below is a detailed methodology for the single-crystal growth of this compound using the slow evaporation technique.
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Materials:
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This compound powder
-
Selected solvent (e.g., Ethanol, Acetonitrile, or a mixture)
-
Erlenmeyer flask or beaker
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass or perforated aluminum foil
-
Filter paper and funnel
Procedure:
-
Preparation of a Saturated Solution:
-
Place a small amount of this compound powder into the Erlenmeyer flask.
-
Add the chosen solvent in small portions while stirring at room temperature until no more solid dissolves.
-
-
Dissolution:
-
Gently heat the solution on a hot plate while stirring until all the this compound has dissolved.
-
If any solid impurities remain, perform a hot filtration by passing the solution through a pre-heated funnel with filter paper into a clean flask.
-
-
Crystallization via Slow Evaporation:
-
Cover the top of the flask with the watch glass or perforated foil. The small opening will allow the solvent to evaporate slowly over time.
-
Place the flask in a location where it will not be disturbed and is free from vibrations.
-
-
Crystal Growth:
-
Allow the setup to stand for several days to weeks. As the solvent evaporates, the concentration of this compound will increase, leading to the formation of crystals.
-
-
Harvesting Crystals:
-
Once crystals of a suitable size have formed, carefully decant the remaining solvent (mother liquor).
-
Gently wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Allow the crystals to air dry or dry under a gentle stream of inert gas.
-
Visualizations
Experimental Workflow for this compound Crystallization
Caption: Workflow for this compound crystal growth.
Logical Relationship: Solvent Polarity and Crystal Morphology
Caption: Influence of solvent polarity on crystal morphology.
References
Factors affecting zinc benzoate corrosion inhibition efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with zinc benzoate (B1203000) as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of corrosion inhibition by zinc benzoate?
A1: this compound functions as a corrosion inhibitor by forming a protective film on the metal surface. This process involves the adsorption of benzoate ions and the precipitation of sparingly soluble zinc compounds.[1][2] The resulting organometallic layer acts as a physical barrier, isolating the metal from the corrosive environment.[3] This film inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, classifying this compound as a mixed-type inhibitor.[4][5]
Q2: My corrosion rate is increasing, even after adding a higher concentration of this compound. Why might this be happening?
A2: This is a common issue related to inhibitor concentration. The effectiveness of benzoates can be highly dependent on their concentration, and an optimal concentration often exists. For some systems, such as zinc in a marine environment, low concentrations of benzoate (e.g., 10 wt%) show an inhibitory effect, while higher concentrations (20 wt% to 50 wt%) can paradoxically increase the corrosion rate.[6][7] In other cases, like for low carbon steel in H2SO4, the inhibition efficiency increases with concentration up to a high level (e.g., 70%).[8] It is crucial to determine the optimal concentration for your specific metal and corrosive medium.
Q3: I am observing significantly different inhibition results for this compound in hydrochloric acid (HCl) versus sulfuric acid (H2SO4). Is this expected?
A3: Yes, the performance of this compound is highly dependent on the nature of the corrosive medium. For low carbon steel, this compound has shown to be more effective in H2SO4, with an inhibition efficiency of up to 88.32% at 70% concentration.[8] In HCl, its peak performance is lower, reaching around 70.17% at a 50% concentration, with efficiency decreasing at higher concentrations.[8][9] The difference in performance is due to the interaction of the inhibitor with the different anions (Cl⁻ vs. SO₄²⁻) present in the acids.
Q4: What is the ideal pH range for using benzoate-based inhibitors?
A4: The pH of the aqueous solution is a critical factor. Benzoate inhibitors generally lose their effectiveness in acidic conditions. For sodium benzoate, inhibition can break down at a pH below 6.[10] The corrosion rate of zinc itself is significantly influenced by pH, with higher corrosion rates in both acidic and highly alkaline solutions.[11] It is recommended to maintain a near-neutral to slightly alkaline pH for optimal performance.
Q5: My inhibition efficiency dropped when I increased the temperature of my experiment. Is this compound sensitive to temperature?
A5: Yes, temperature significantly influences inhibitor performance. Generally, the inhibition efficiency of organic inhibitors like this compound decreases as temperature increases.[12][13] This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures, which suggests a physical adsorption mechanism.[14]
Q6: How can I enhance the corrosion inhibition efficiency of my system?
A6: A highly effective strategy is to use this compound in combination with other compounds to create a synergistic effect. For instance, combining sodium benzoate with zinc sulfate (B86663) and a dispersant like EDTA has been shown to achieve inhibition efficiencies exceeding 96% in cooling tower systems.[15] Other studies have demonstrated a strong synergistic effect between benzoates and benzotriazole (B28993) (BTA), which enhances the passivation of the metal surface.[5] These combinations can provide more robust and efficient protection than a single inhibitor alone.
Quantitative Data on Inhibition Efficiency
The following tables summarize the performance of this compound (ZB) on low carbon steel in different acidic environments.
Table 1: Inhibition Efficiency of this compound (ZB) in 0.5 M H₂SO₄
| ZB Concentration | Inhibition Efficiency (%) |
| 10% | 46.79% |
| 70% | 88.32% |
| (Data sourced from a study on low carbon steel.)[8] |
Table 2: Inhibition Efficiency of this compound (ZB) in 0.5 M HCl
| ZB Concentration | Inhibition Efficiency (%) |
| 10% | 33.26% |
| 30% | 65.70% |
| 50% | 70.17% |
| 70% | 51.67% |
| (Data sourced from a study on low carbon steel.)[8][9] |
Experimental Protocols & Workflows
A typical workflow for evaluating corrosion inhibitors involves sample preparation, immersion testing, and analysis.
Caption: Standard experimental workflow for evaluating corrosion inhibitors.
Protocol 1: Weight Loss Measurement
This gravimetric method is a straightforward technique to determine the average corrosion rate.
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Sample Preparation: Prepare multiple identical metal coupons (e.g., low carbon steel). Mechanically polish the surfaces, then degrease with a solvent like acetone, rinse with distilled water, and dry.
-
Initial Measurement: Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Immersion: Submerge one set of coupons in the corrosive medium without the inhibitor (blank) and other sets in solutions containing different concentrations of this compound.
-
Duration: Keep the coupons immersed for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Final Measurement: After immersion, remove the coupons, clean them chemically to remove corrosion products, rinse, dry, and reweigh them to get the final weight (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100
-
Protocol 2: Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed).
-
Cell Setup: Use a standard three-electrode electrochemical cell containing the corrosive solution. The metal sample serves as the working electrode (WE), with a platinum counter electrode (CE) and a saturated calomel (B162337) reference electrode (SCE).
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot.
-
Parameter Extraction: Extrapolate the linear Tafel regions of the cathodic and anodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation: Calculate the Inhibition Efficiency (IE%) from the corrosion current densities with and without the inhibitor: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100
Visual Guides
This compound Inhibition Mechanism
The diagram below illustrates the general mechanism by which this compound protects a metal surface from corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semarakilmu.com.my [semarakilmu.com.my]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent-Free Preparation of Zinc Benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solvent-free synthesis of zinc benzoate (B1203000). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the preparation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of preparing zinc benzoate using a solvent-free method?
A1: Solvent-free methods offer several key advantages over traditional solution-based syntheses. They are more environmentally friendly ("green chemistry") by reducing or eliminating the use of hazardous organic solvents, which in turn minimizes chemical waste. These methods can also be more efficient, often requiring shorter reaction times and simpler work-up procedures.[1] Furthermore, solvent-free approaches can sometimes lead to the formation of different polymorphs or materials with unique properties compared to those synthesized in solution.
Q2: Which solvent-free methods are most common for synthesizing this compound?
A2: The most prevalent solvent-free methods are mechanochemical synthesis (grinding or ball-milling) and thermal synthesis (heating the reactants).[2][3] Mechanochemistry uses mechanical energy to induce a chemical reaction between solid reactants.[1] Thermal methods involve heating a mixture of the solid reactants to a temperature high enough to initiate the reaction without a solvent.[3]
Q3: How can I confirm that the synthesized product is anhydrous this compound?
A3: A combination of analytical techniques is recommended. Thermogravimetric analysis (TGA) is crucial for identifying the presence of water molecules; an anhydrous sample will show no significant mass loss until the decomposition temperature of this compound. Fourier-transform infrared (FTIR) spectroscopy can also be useful, as the presence of water can be indicated by a broad absorption band in the 3200-3500 cm⁻¹ region. Powder X-ray diffraction (XRD) can confirm the crystalline phase of the product and can be compared with reference patterns for anhydrous this compound.
Q4: What are the expected decomposition products of this compound upon heating?
A4: The thermal decomposition of this compound typically yields zinc oxide (ZnO) as the final solid residue.[1] Gaseous byproducts can include carbon dioxide and other organic fragments depending on the atmosphere (air or inert).[1] Benzoic acid itself can decompose at high temperatures (above 400°C) to form benzene (B151609) and carbon dioxide, among other minor products.[4]
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of this compound
This protocol describes the synthesis of this compound from zinc oxide and benzoic acid using a planetary ball mill.
Materials:
-
Zinc oxide (ZnO)
-
Benzoic acid (C₇H₆O₂)
-
Planetary ball mill with grinding jars and balls (e.g., stainless steel or zirconia)
Procedure:
-
Ensure the grinding jar and balls are clean and dry.
-
Place zinc oxide and benzoic acid in the grinding jar in a 1:2 molar ratio.
-
Add the grinding balls to the jar. The ball-to-powder mass ratio can influence the reaction efficiency and should be optimized for the specific equipment.
-
Seal the grinding jar and place it in the planetary ball mill.
-
Mill the mixture at a specified rotational speed (e.g., 300-500 rpm) for a set duration (e.g., 60-120 minutes). The optimal milling time and speed may vary depending on the equipment.
-
After milling, open the jar in a well-ventilated area and collect the powdered product.
-
To remove any unreacted benzoic acid, the product can be washed with a non-polar solvent like hexane (B92381), in which this compound is poorly soluble, followed by drying under vacuum.[5]
Protocol 2: Thermal Synthesis of this compound
This protocol outlines the preparation of this compound by heating a solid mixture of zinc oxide and benzoic acid.
Materials:
-
Zinc oxide (ZnO)
-
Benzoic acid (C₇H₆O₂)
-
Mortar and pestle
-
Reaction vessel (e.g., a round-bottom flask) with a heating mantle and temperature controller
-
Inert gas supply (e.g., nitrogen or argon) is recommended to prevent oxidation.
Procedure:
-
Thoroughly grind zinc oxide and benzoic acid in a 1:2 molar ratio using a mortar and pestle to ensure an intimate mixture.
-
Transfer the powdered mixture to the reaction vessel.
-
Heat the mixture under an inert atmosphere to a temperature above the melting point of benzoic acid (m.p. ~122°C), for example, to 130-150°C.
-
Maintain the temperature and stir the mixture (if possible with a mechanical stirrer for solids) for a predetermined period (e.g., 2-4 hours) until the reaction is complete. The reaction progress can be monitored by the cessation of water vapor evolution.
-
Allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
The resulting solid is crude this compound, which can be purified as described in the mechanochemical protocol if needed.
Data Presentation
Table 1: Summary of Reaction Parameters for Solvent-Free this compound Synthesis
| Parameter | Mechanochemical Synthesis | Thermal Synthesis |
| Reactants | Zinc Oxide, Benzoic Acid | Zinc Oxide, Benzoic Acid |
| Stoichiometry (ZnO:Benzoic Acid) | 1:2 (molar ratio) | 1:2 (molar ratio) |
| Temperature | Ambient (can increase locally) | 130-150°C |
| Reaction Time | 60-120 minutes | 2-4 hours |
| Typical Yield | >90% | >90% |
Table 2: Key Characterization Data for Anhydrous this compound
| Analytical Technique | Expected Results |
| FTIR (cm⁻¹) | Absence of broad O-H stretch (~3200-3500 cm⁻¹). Characteristic carboxylate stretches: asymmetric (~1550-1610 cm⁻¹) and symmetric (~1390-1420 cm⁻¹).[6] |
| TGA | No significant mass loss below ~300°C. Major decomposition step leading to ZnO residue. |
| XRD (2θ) | Crystalline pattern matching the reference for anhydrous this compound. |
Troubleshooting Guides
Issue 1: Low Product Yield
Question: My final yield of this compound is significantly lower than expected. What could be the cause?
Answer: Low yields in solvent-free synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Mechanochemical: Increase the milling time or rotational speed. Ensure the grinding media (balls) are appropriate in size and number for the amount of reactants.
-
Thermal: Increase the reaction time or temperature. Ensure the reactants were intimately mixed before heating to maximize the contact area.
-
-
Sublimation of Reactants: Benzoic acid can sublime at elevated temperatures. In thermal synthesis, ensure the reaction vessel is equipped with a condenser or is sealed to prevent the loss of benzoic acid.
-
Product Loss During Work-up: If a washing step is used for purification, some product may be lost if it has slight solubility in the wash solvent. Use a minimal amount of a cold, non-polar solvent like hexane for washing.[5]
Issue 2: Product Contains Impurities
Question: My analytical data (FTIR, TGA) suggests the presence of impurities. What are the likely contaminants and how can I remove them?
Answer: Common impurities include unreacted starting materials and hydrated or basic forms of this compound.
-
Unreacted Benzoic Acid:
-
Detection: A sharp C=O stretching band around 1680-1700 cm⁻¹ in the FTIR spectrum is characteristic of the carboxylic acid dimer.
-
Removal: Wash the crude product with a non-polar solvent such as hexane, where benzoic acid has some solubility, but this compound is largely insoluble.[5]
-
-
Unreacted Zinc Oxide:
-
Detection: Can be identified by its characteristic peaks in the XRD pattern.
-
Removal: Unreacted ZnO can be difficult to remove from the product due to its insolubility. Optimizing the reaction stoichiometry (a slight excess of benzoic acid might be beneficial, which is then removed by washing) and ensuring a complete reaction are the best strategies.
-
-
Hydrated this compound:
-
Detection: A broad O-H stretching band between 3200-3500 cm⁻¹ in the FTIR spectrum and a mass loss step below 100°C in the TGA thermogram.
-
Prevention: Ensure all reactants and equipment are thoroughly dry before the synthesis. For mechanochemical synthesis, perform the reaction in a dry atmosphere if possible. For thermal synthesis, the reaction temperature is typically high enough to remove any adsorbed water.
-
-
Basic this compound:
-
Detection: The formation of basic zinc salts can be complex to identify without detailed structural analysis. It may alter the stoichiometry and thermal decomposition profile.
-
Prevention: Ensure the correct 1:2 molar ratio of ZnO to benzoic acid is used.
-
Issue 3: Scaling Up the Synthesis
Question: I am trying to scale up the synthesis from a few grams to a larger quantity, but the results are not consistent. What are the challenges?
Answer: Scaling up solvent-free reactions, particularly mechanochemical ones, presents several challenges:[7][8][9]
-
Heat Management: In mechanochemical synthesis, localized heating can occur. At a larger scale, heat dissipation can become an issue, potentially leading to side reactions or product decomposition. The milling process may need to be paused periodically to allow for cooling.
-
Homogeneity: Achieving a homogeneous mixture and uniform energy distribution throughout a larger volume of solid reactants is more difficult. This can lead to incomplete reactions.
-
Equipment Dependence: The efficiency of mechanochemical reactions is highly dependent on the type and size of the mill, the grinding media, and the filling volume of the jar. Direct scaling of parameters from a lab-scale mill to a larger industrial mill is often not straightforward and requires optimization.[7]
-
Product Removal: Handling and removing larger quantities of fine powders can be challenging and may lead to product loss.
Visualizations
Caption: Workflow for the mechanochemical synthesis of this compound.
Caption: Troubleshooting guide for low yield in solvent-free synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solution-processable ZnO nanoparticles obtained by low-temperature solventless synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and opportunities in the bottom-up mechanochemical synthesis of noble metal nanoparticles - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA05183G [pubs.rsc.org]
Controlling particle morphology in zinc benzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling particle morphology during zinc benzoate (B1203000) synthesis. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the particle morphology of zinc benzoate important?
A1: The size, shape, and crystal structure of this compound particles significantly influence their physical and chemical properties. For pharmaceutical applications, morphology affects dissolution rate, bioavailability, and formulation stability. In materials science, it can determine catalytic activity, thermal stability, and optical properties.[1][2] Precise control over morphology is crucial for ensuring product consistency, efficacy, and performance.
Q2: What are the primary factors that influence this compound particle morphology?
A2: The morphology of this compound particles is highly sensitive to the synthesis conditions. Key parameters include:
-
pH of the reaction mixture: The pH affects the hydrolysis and condensation rates of zinc precursors, which in turn dictates the final particle shape and size.[1][3][4]
-
Temperature: Reaction temperature influences nucleation and growth kinetics. Higher temperatures can lead to different crystalline phases and particle shapes.[5][6][7]
-
Reactant Concentrations: The molar ratios of zinc salts and benzoic acid (or its salt) can determine the resulting structure, from simple salts to more complex coordination polymers.[6]
-
Solvents: The choice of solvent (e.g., water, ethanol (B145695), or mixed solvents) plays a critical role in the formation of this compound complexes and can guide the self-assembly process.[8][9]
-
Additives and Surfactants: Surfactants can be used to control particle growth by selectively adsorbing to certain crystal faces, thereby inhibiting or promoting growth in specific directions to achieve desired shapes like rods or plates.[10][11]
-
Reaction Time: The duration of the synthesis process affects the degree of crystal growth and potential phase transformations.[6][12]
Q3: What are the common synthesis methods for controlling this compound morphology?
A3: Several methods are employed, including:
-
Hydrothermal Synthesis: This method, carried out in a sealed vessel (autoclave) at elevated temperatures, is effective for producing well-defined crystalline structures like nanorods, plates, and fibrous particles.[5][6][7][13]
-
Precipitation: This is a straightforward method involving the mixing of aqueous solutions of a zinc salt (e.g., zinc chloride or zinc acetate) and a benzoate salt (e.g., sodium benzoate) to precipitate this compound.[14] Morphology can be controlled by adjusting temperature, pH, and addition rates.
-
Solvent-Based (Solvothermal) Method: This technique uses organic solvents, sometimes mixed with water, to control the dissolution and reaction kinetics, offering another pathway to specific morphologies.[9]
-
Microwave-Assisted Synthesis: Using microwave irradiation can accelerate the reaction, leading to rapid and uniform heating, which can result in smaller, more uniform particles.[15]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Irregular Particle Shapes or Wide Size Distribution | • Inconsistent pH during reaction.• Non-uniform temperature distribution.• Rapid addition of reagents causing uncontrolled nucleation. | • Use a buffer system or carefully monitor and adjust the pH throughout the synthesis.[1][3]• Ensure uniform heating and stirring using an oil bath and a calibrated magnetic stirrer.• Add reagents dropwise or use a syringe pump for controlled, slow addition. |
| Particle Agglomeration | • High concentration of reactants.• Insufficient stirring.• Inappropriate pH leading to high surface energy.• Particles not properly washed post-synthesis. | • Reduce the initial concentration of zinc and benzoate solutions.• Increase the stirring speed to ensure the suspension is homogeneous.• Adjust the pH to a range that promotes particle stability (zeta potential analysis can be helpful).[16]• Wash the final product thoroughly with deionized water and a suitable solvent (e.g., ethanol) to remove residual ions.[5][17] |
| Desired Morphology Not Achieved (e.g., spheres instead of rods) | • Incorrect synthesis parameters (pH, temperature, time).• Absence of a structure-directing agent.• Inappropriate choice of zinc precursor. | • Systematically vary the pH and temperature to find the optimal conditions for the desired morphology.[3][7]• Introduce a surfactant (e.g., cationic surfactants like STAC) that can selectively bind to crystal faces and promote anisotropic growth.[10][11]• Different zinc salts (acetate, nitrate, sulfate) can influence the final morphology; experiment with alternative precursors.[3] |
| Low Product Yield | • Incomplete reaction.• Loss of product during washing/filtration.• Sub-optimal stoichiometry. | • Increase the reaction time or temperature moderately.[9][18]• Use a finer filter paper or centrifugation for product collection to minimize loss.[17]• Ensure the molar ratio of reactants is correct as per the chosen protocol.[6] |
Quantitative Data on Synthesis Parameters
The following tables summarize the impact of key parameters on particle morphology, based on findings from various studies. Note that these results are often specific to the synthesis of zinc oxide from organic precursors, which shares mechanistic similarities with this compound formation.
Table 1: Effect of pH on Particle Morphology and Size
| pH | Precursors | Method | Resulting Morphology | Average Particle Size (nm) | Reference |
| 5 | Zinc Nitrate, Citrus aurantifolia extract | Green Synthesis | Spherical | < 100 | |
| 7 | Zinc Nitrate, Citrus aurantifolia extract | Green Synthesis | Nanorods | ~100 | [3] |
| 9 | Zinc Nitrate, Citrus aurantifolia extract | Green Synthesis | Nanorods | > 100 | [3] |
| 9.5 | Zinc Acetate (B1210297), Portulaca oleracea extract | Green Synthesis | Spherical/Oval | 25.39 | |
| 11 | Zinc Acetate, Portulaca oleracea extract | Green Synthesis | Spherical/Oval | 22.17 | [19] |
Table 2: Effect of Temperature on Particle Morphology
| Temperature (°C) | Precursors | Method | Resulting Morphology | Reference |
| 95 | Zinc Acetate, Ammonia | Hydrothermal | Varied (pH-dependent) | [7] |
| 110 - 180 | Not specified | Hydrothermal | Plate-like and fibrous particles | [5] |
| 130 - 150 | Benzoic Acid, Zinc source | Hydrothermal | Fibrous particles | [6] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Fibrous this compound
This protocol is adapted from studies on layered this compound compounds.[5][6]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Benzoic Acid (C₆H₅COOH)
-
Deionized Water
-
Teflon-lined Stainless Steel Autoclave
Procedure:
-
Prepare the precursor solution by dissolving zinc acetate and benzoic acid in deionized water. A typical molar ratio of Benzoic Acid to Zinc is between 0.9 and 1.0.[6]
-
Stir the solution vigorously at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.
-
Seal the autoclave and place it in an oven preheated to 130-150°C.[6]
-
Maintain the reaction for 12 hours.
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the resulting white precipitate by filtration or centrifugation.
-
Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and impurities.
-
Dry the final product in an oven at 60°C for 24 hours.[5]
Protocol 2: Aqueous Precipitation of this compound
This protocol is a standard method for producing this compound powder.[14]
Materials:
-
Zinc Chloride (ZnCl₂)
-
Sodium Benzoate (C₆H₅COONa)
-
Deionized Water
Procedure:
-
Prepare an aqueous solution of zinc chloride (e.g., 8.5 mmol in 50 mL of water).
-
Prepare a separate aqueous solution of sodium benzoate (e.g., 17 mmol in 50 mL of water). The molar ratio of benzoate to zinc should be 2:1.
-
Heat both solutions to 60-70°C while stirring.
-
Slowly add the sodium benzoate solution dropwise to the zinc chloride solution under continuous stirring.
-
A white precipitate of this compound will form almost immediately.
-
Continue stirring the mixture at 60-70°C for 1 hour to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected powder thoroughly with deionized water to remove sodium chloride byproduct.
-
Dry the product in open air or in a low-temperature oven.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 10. Morphology control of zinc electrodeposition by surfactant addition for alkaline-based rechargeable batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Microwave synthesis of Zn(II) complex with isoniazid and benzoate. [wisdomlib.org]
- 16. jfda-online.com [jfda-online.com]
- 17. jnu.ac.bd [jnu.ac.bd]
- 18. CN102050728A - Method for processing nonaqueous synthetic this compound - Google Patents [patents.google.com]
- 19. Effect of pH Value on the Bandgap Energy and Particles Size for Biosynthesis of ZnO Nanoparticles: Efficiency for Photocatalytic Adsorption of Methyl Orange | MDPI [mdpi.com]
Technical Support Center: Stability of Zinc Benzoate in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of zinc benzoate (B1203000) in acidic solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of zinc benzoate in acidic media.
Issue 1: Precipitation or Cloudiness Upon Dissolving this compound in an Acidic Solution
-
Question: I am trying to dissolve this compound in an acidic buffer (pH 4-6), but the solution is cloudy or a precipitate forms. What is the cause and how can I resolve this?
-
Answer: This issue typically arises from two main phenomena: the formation of insoluble benzoic acid and the hydrolysis of zinc ions.
-
Formation of Benzoic Acid: In an acidic environment, the benzoate ion (C₆H₅COO⁻) from this compound can be protonated to form benzoic acid (C₆H₅COOH). Benzoic acid has very low solubility in water, especially in acidic to neutral conditions, leading to its precipitation.[1][2][3][4] The equilibrium for this reaction is shown below. As the concentration of H⁺ increases (lower pH), the equilibrium shifts to the right, favoring the formation of insoluble benzoic acid.
-
Hydrolysis of Zinc Ions: Zinc ions (Zn²⁺) in aqueous solutions can undergo hydrolysis to form insoluble zinc hydroxide (B78521) (Zn(OH)₂), particularly as the pH approaches neutrality.[5] Precipitation can begin at a pH of around 6.
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of your solution. While a lower pH is often desired for the stability of other components, for this compound, a pH that is too low will cause benzoic acid to precipitate. Finding an optimal pH window is crucial.
-
Temperature Increase: The solubility of benzoic acid increases significantly with temperature.[4] Gently warming the solution while stirring may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate the degradation of other components in your formulation.
-
Co-solvents: Consider the addition of a water-miscible co-solvent, such as ethanol (B145695) or propylene (B89431) glycol, which can increase the solubility of benzoic acid.
-
Order of Addition: The order in which you add the components of your formulation can be critical. Try dissolving this compound in a small amount of purified water first before adding it to the acidic buffer. Alternatively, prepare a more concentrated stock solution of this compound at a slightly higher pH and then add it to your final formulation, monitoring the pH closely.
-
Issue 2: Gradual Precipitation or Crystal Growth During Storage
-
Question: My acidic formulation containing this compound was initially clear, but over time, a precipitate or crystals have formed. What is happening and how can I prevent this?
-
Answer: This is likely due to the slow precipitation of benzoic acid as the solution reaches equilibrium, or changes in temperature during storage.
Troubleshooting Steps:
-
Review Formulation pH: The pH of your formulation may be too close to the pKa of benzoic acid (approximately 4.2), leading to a slow conversion of benzoate to benzoic acid. A slight adjustment of the pH to be further away from the pKa may improve long-term stability.
-
Control Storage Temperature: If the formulation is stored at varying temperatures, the solubility of benzoic acid may decrease upon cooling, leading to precipitation.[4] Ensure a controlled and consistent storage temperature.
-
Accelerated Stability Testing: Conduct accelerated stability studies at elevated temperatures to predict the long-term stability of your formulation.[6][7] This can help identify potential precipitation issues more quickly.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an acidic solution?
A1: The primary stability concern for this compound in acidic solutions is not typically degradation in the sense of the molecule breaking down into smaller fragments, but rather its dissociation into zinc ions and benzoate ions. The main issue is the subsequent protonation of the benzoate ion to form poorly soluble benzoic acid.[1][2] In strongly acidic conditions and at elevated temperatures, hydrolysis of the benzoate ester linkage is theoretically possible, but the precipitation of benzoic acid is the more immediate and common issue.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solution is a critical factor.
-
In acidic solutions (pH < 4.2): The benzoate ion is protonated to benzoic acid, which has low water solubility, leading to precipitation.[1][2][3]
-
In slightly acidic to neutral solutions (pH 4.2 - 6.5): The solubility is a balance between the formation of benzoic acid and the potential hydrolysis of zinc ions to zinc hydroxide.[5]
-
In alkaline solutions (pH > 7): Benzoic acid is converted to the highly soluble benzoate ion.[1][2][3] However, at higher pH values, zinc hydroxide will precipitate.
Q3: What are the expected degradation products of this compound in an acidic formulation?
A3: The primary "product" of instability in acidic solutions is precipitated benzoic acid . True degradation products resulting from the breakdown of the benzene (B151609) ring or cleavage of the carboxyl group are less common under typical formulation conditions but could be investigated during forced degradation studies.
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients in acidic formulations?
A4: Yes, potential incompatibilities exist. For example, benzoic acid can interact with certain excipients like kaolin, which may reduce its preservative efficacy.[8] It is also important to consider the potential for zinc ions to complex with other components in the formulation. Compatibility studies with all excipients are essential during formulation development.
Data Presentation
Table 1: Solubility of Benzoic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 1.7 |
| 20 | 2.9 |
| 25 | 3.4 |
| 75 | 21.45 |
| 100 | 56.31 |
Data sourced from various chemical property databases.[4]
Table 2: General Conditions for Stability Testing (Based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months). |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months). |
RH = Relative Humidity. These are general guidelines and specific conditions may vary based on the product and regulatory requirements.[9]
Experimental Protocols
Protocol: Stability Testing of a this compound Acidic Solution
1. Objective: To evaluate the physical and chemical stability of a this compound solution under accelerated and long-term storage conditions.
2. Materials and Equipment:
-
This compound
-
Acidic buffer solution (e.g., citrate (B86180) or acetate (B1210297) buffer)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis[10][11][12]
-
Stability chambers
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Prepare the acidic solution of this compound at the desired concentration.
-
Carefully document the initial pH, appearance, and concentration of this compound.
-
Package the solution in the intended container-closure system.
4. Stability Study Design:
-
Place the samples in stability chambers under the conditions outlined in Table 2 (or other relevant conditions).
-
Pull samples at the specified time points.
5. Analytical Methods:
-
Visual Inspection: At each time point, visually inspect the samples for any signs of precipitation, cloudiness, or color change.
-
pH Measurement: Measure the pH of the samples.
-
Quantification of Benzoate: Develop and validate an HPLC method to quantify the concentration of benzoate in the solution. This will also allow for the detection of any potential degradation products.
-
Mobile Phase Example: Acetonitrile and a phosphate (B84403) buffer.
-
Column Example: C18 reverse-phase column.
-
Detection Wavelength: Approximately 225 nm.
-
-
Quantification of Zinc: Use AAS or ICP-OES to determine the concentration of zinc ions in the solution. This is particularly useful to confirm that no zinc has precipitated out of the solution.[10][13]
6. Data Evaluation:
-
Plot the concentration of this compound and any degradation products over time.
-
Note any changes in physical appearance and pH.
-
Determine the shelf-life of the formulation based on the acceptable limits for degradation and physical changes.
Visualizations
Caption: Equilibrium of this compound in an acidic solution.
Caption: General workflow for a stability study.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. accelerated stability test: Topics by Science.gov [science.gov]
- 7. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. database.ich.org [database.ich.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. umfiasi.ro [umfiasi.ro]
- 12. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Reducing moisture content in final zinc benzoate product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the moisture content of their final zinc benzoate (B1203000) product.
Frequently Asked Questions (FAQs)
Q1: What is the typical acceptable moisture content for the final zinc benzoate product?
A1: While the acceptable moisture content can vary depending on the specific application and regulatory requirements, a common specification for this compound is a maximum of 1.5% moisture content.[1] It is crucial to refer to the specific product monograph or internal quality control standards for the exact limit.
Q2: Which drying method is most suitable for this compound?
A2: The choice of drying method depends on factors such as the scale of the experiment, the required final moisture content, and the heat sensitivity of the product. Common methods include vacuum oven drying, desiccator drying, fluidized bed drying, and spray drying. A decision-making workflow is provided below to assist in selecting the appropriate method.
Q3: What is the difference between Loss on Drying (LOD) and Karl Fischer titration for moisture analysis?
A3: The Loss on Drying (LOD) method measures the total amount of volatile substances in a sample, including water and any other volatile impurities, by measuring the weight loss after heating.[2][3][4] Karl Fischer titration is a more specific method that selectively reacts with water, providing a more accurate measurement of the water content.[5][6] For this compound, if no other volatile solvents are present from the synthesis, LOD can be a reliable and simpler method. However, if specificity is required, Karl Fischer titration is the preferred method.[4]
Q4: How can I prevent the dried this compound from reabsorbing moisture?
A4: Dried this compound should be stored in a tightly sealed container in a desiccator containing an active desiccant, such as silica (B1680970) gel or calcium chloride, to maintain a low-humidity environment.[7][8][9][10] It is also advisable to handle the dried product in a low-humidity environment, such as a glove box, if it is particularly sensitive to moisture.
Troubleshooting Guides
Issue 1: Higher than expected moisture content in the final product.
This is a common issue that can often be resolved by systematically evaluating the drying process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high moisture content.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Drying Time | Extend the drying time and re-analyze the moisture content. Ensure the product has reached a constant weight before stopping the drying process.[2] |
| Incorrect Drying Temperature | Verify the oven temperature is calibrated and set appropriately. Be cautious not to exceed the decomposition temperature of this compound. Thermal decomposition can begin at temperatures above 290°C. |
| Poor Vacuum (for Vacuum Oven Drying) | Check for leaks in the vacuum oven seals and tubing. Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum. |
| Sample Thickness | Spreading the sample too thickly in the drying tray can trap moisture. Ensure the sample is spread in a thin, even layer.[2] |
| Particle Size | Large or non-uniform particles can dry unevenly. Grinding the sample to a uniform, smaller particle size can improve drying efficiency. |
| Inaccurate Moisture Analysis | Ensure the moisture analyzer is calibrated and the analysis is performed correctly. For Loss on Drying, ensure the sample is cooled in a desiccator before weighing to prevent moisture reabsorption.[2] |
Issue 2: Product Discoloration or Degradation
Discoloration or degradation of the this compound product during drying is often an indication of excessive heat.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excessive Drying Temperature | Reduce the drying temperature. This compound's thermal stability should be considered; high temperatures can lead to decomposition.[11] A lower temperature for a longer duration is often a safer approach. |
| Oxidation | If drying in a standard oven, consider using a vacuum oven or purging with an inert gas like nitrogen to prevent oxidation at elevated temperatures. |
| Impurities in the Product | Residual impurities from the synthesis process may be sensitive to heat. Ensure the this compound is properly washed and purified before the drying step. |
Data Presentation
Table 1: Comparison of Drying Methods for this compound
| Drying Method | Typical Temperature | Typical Time | Pressure | Advantages | Disadvantages |
| Vacuum Oven | 60-100°C | 4-24 hours | 25-30 inHg | Reduces drying temperature, prevents oxidation.[12][13][14] | Batch process, can be time-consuming. |
| Desiccator | Ambient | Days to weeks | Atmospheric | Gentle drying, no heat required, good for storage.[7][8][9][10] | Very slow, may not achieve very low moisture levels. |
| Fluidized Bed Dryer | 60-80°C | 30-60 minutes | Atmospheric | Fast and efficient drying, uniform product.[15][16][17][18][19] | Can cause attrition of particles, requires specialized equipment. |
| Spray Dryer | 120-180°C (Inlet) | Seconds | Atmospheric | Very rapid drying, produces uniform particles.[20][21][22][23][24] | High initial investment, may not be suitable for all scales. |
Table 2: Comparison of Moisture Analysis Methods
| Method | Principle | Specificity | Speed | Advantages | Disadvantages |
| Loss on Drying (LOD) | Gravimetric (mass loss upon heating)[2][3][4][25] | Non-specific (measures water and other volatiles) | Slower (requires heating and cooling time) | Simple, requires basic equipment. | Not suitable if other volatile impurities are present.[4] |
| Karl Fischer Titration | Chemical reaction with water[5][6][26][27] | Specific to water | Faster | Accurate and precise for low moisture content. | Requires specialized equipment and reagents. |
Experimental Protocols
Protocol 1: Drying this compound using a Vacuum Oven
-
Preparation:
-
Pre-heat the vacuum oven to the desired temperature (e.g., 80°C).
-
Place a clean, empty weighing dish in the oven for at least 30 minutes to dry.
-
Transfer the weighing dish to a desiccator to cool to room temperature.
-
-
Sample Preparation:
-
Weigh approximately 1-2 grams of the wet this compound into the pre-dried weighing dish.
-
Spread the sample in a thin, even layer to maximize surface area.
-
-
Drying:
-
Place the weighing dish with the sample in the vacuum oven.
-
Close the oven door and slowly apply vacuum until the desired pressure is reached (e.g., 25-30 inHg).
-
Dry for a predetermined time (e.g., 4-6 hours) or until a constant weight is achieved.
-
-
Completion:
-
Slowly release the vacuum and then turn off the oven.
-
Immediately transfer the weighing dish to a desiccator to cool to room temperature.
-
Once cooled, re-weigh the sample to determine the final weight.
-
Protocol 2: Determining Moisture Content using Loss on Drying (LOD)
-
Preparation:
-
Dry a clean, glass-stoppered weighing bottle in an oven at the analysis temperature (e.g., 105°C) for 30 minutes.
-
Cool the weighing bottle in a desiccator to room temperature.
-
-
Analysis:
-
Accurately weigh the empty, dry weighing bottle.
-
Transfer approximately 1 gram of the this compound sample to the weighing bottle, replace the stopper, and accurately weigh the bottle and its contents.[2]
-
Place the loaded bottle in the oven at the specified temperature. Remove the stopper and place it alongside the bottle in the oven.
-
Dry for the specified time (e.g., 2-4 hours).
-
After drying, promptly close the bottle with its stopper and transfer it to a desiccator to cool to room temperature.
-
Weigh the bottle and its contents.
-
-
Calculation:
-
Calculate the percentage loss on drying using the following formula: % LOD = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
-
Mandatory Visualizations
Drying Method Selection Workflow
Caption: Decision tree for selecting a suitable drying method.
Experimental Workflow for Drying and Moisture Analysis
Caption: General workflow for drying and moisture analysis.
References
- 1. amfoodchem.com [amfoodchem.com]
- 2. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 3. news-medical.net [news-medical.net]
- 4. Measurement of Loss on Drying (LOD) [pharmaspecialists.com]
- 5. researchgate.net [researchgate.net]
- 6. m-chemical.co.jp [m-chemical.co.jp]
- 7. SOP of Desiccator - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. SOP for Desiccator – SOP Guide for Pharma [pharmasop.in]
- 9. HANDLING OF DESICCATOR – PharmaGuideHub [pharmaguidehub.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound Manufacturers, with SDS [mubychem.com]
- 12. docs.gato.txst.edu [docs.gato.txst.edu]
- 13. digivac.com [digivac.com]
- 14. scribd.com [scribd.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. kar.kent.ac.uk [kar.kent.ac.uk]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. ifatet.uni-magdeburg.de [ifatet.uni-magdeburg.de]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting Common Issues with Spray Drying Machines | Zhanghua [filter-dryer.com]
- 21. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 22. Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bulkinside.com [bulkinside.com]
- 24. Troubleshooting Common Issues in Industrial Spray Dryers | Zhanghua [filter-dryer.com]
- 25. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 26. metrohm.com [metrohm.com]
- 27. mcckf.com [mcckf.com]
Overcoming common issues in scaling up zinc benzoate production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up of zinc benzoate (B1203000) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for zinc benzoate? A1: The most common methods for industrial production of this compound are the aqueous precipitation method and solvent-based methods.
-
Aqueous Method: This route typically involves the reaction of a water-soluble zinc salt (like zinc sulfate (B86663) or zinc chloride) with sodium benzoate in an aqueous solution.[1][2] The this compound, being less soluble in water, precipitates out.[1]
-
Solvent Method: This approach involves reacting benzoic acid directly with a zinc source, such as zinc oxide or zinc hydroxide, in the presence of a solvent or mixed-solvent system (e.g., ethylene (B1197577) glycol butyl ether, ethanol, and water).[3] This method can reduce the generation of salt-containing wastewater, a common issue with the aqueous route.[3]
-
Nonaqueous Method: A less common route involves reacting industrial-grade benzoic acid and zinc oxide in a carrier like paraffin (B1166041) hydrocarbon at high temperatures (120-150°C).[4] This method avoids the use of water entirely.[4]
Q2: What are the critical quality control parameters for this compound? A2: Key quality control parameters include purity, moisture content, particle size, zinc content, and the absence of heavy metal impurities. Specifications often require a purity of at least 98-99%, with a maximum water content of around 1.5%.[5][6] The product should appear as a fine, white powder.[6] Analytical tests are performed to check for contaminants like lead, arsenic, chlorides, and sulfates.[5]
Q3: Why is crystal morphology and particle size important in scale-up? A3: Crystal size and shape significantly impact downstream processing and final product performance.
-
Filtration and Drying: Uniform, larger crystals are easier to filter and wash, reducing processing time and potential product loss. Very fine particles can clog filters and retain more solvent, leading to longer drying times.[7]
-
Flowability and Handling: Consistent particle size ensures better powder flowability, which is crucial for automated handling, transport, and packaging in a large-scale setting.
-
Reactivity and Dispersion: For applications like PVC stabilization or coatings, particle size affects the dispersion and reactivity of this compound in the final matrix.[4][5]
Q4: What are the main challenges when moving from lab-scale to pilot- or industrial-scale production? A4: The primary challenges in scaling up this compound production include:
-
Heat and Mass Transfer: Ensuring uniform temperature and reactant concentration throughout a large reactor is difficult. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in non-uniform particle formation and potential side reactions.[7]
-
Solid Handling: Managing the transfer, filtration, washing, and drying of large quantities of solid powder presents significant logistical and engineering challenges compared to lab-scale glassware.
-
Process Control: Maintaining tight control over parameters like pH, temperature, and addition rates is more complex in larger vessels and is critical for reproducibility.[8]
-
Waste Management: The aqueous method, in particular, can generate large volumes of salt-containing wastewater that requires treatment, adding to operational costs.[3]
Troubleshooting Guide
Problem 1: Low Product Yield
Q: My synthesis resulted in a significantly lower yield than theoretically expected. What are the common causes and solutions?
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the molar ratios of reactants are correct. For the reaction of zinc oxide with benzoic acid, a molar ratio of benzoic acid to zinc oxide between 4:1 and 4:1.5 is often used.[3] - Optimize Reaction Time & Temperature: The reaction may require more time at a larger scale. For solvent-based methods, reaction times of 6-8 hours at 40-100°C are reported.[3] For nonaqueous methods, temperatures can be higher, around 120-150°C for 1-3 hours.[4] |
| Losses During Workup | - Improve Filtration: Fine particles may be passing through the filter medium. Consider using a filter press with a finer cloth or using centrifugation followed by decantation for better solid-liquid separation.[7] - Optimize Washing: Excessive washing can dissolve some of the product. Use a minimal amount of cold solvent for washing to remove impurities without significant product loss. |
| Incorrect pH | - Monitor and Control pH: The solubility of this compound is pH-dependent. Ensure the pH of the reaction and precipitation medium is controlled to minimize product solubility in the mother liquor. The final pH is typically in the range of 5.5 to 5.8.[5] |
Problem 2: Product Impurities & Discoloration
Q: The final this compound product is off-white or yellow instead of pure white. How can I identify and resolve this?
| Potential Cause | Troubleshooting Action |
| Contaminated Raw Materials | - Use High-Purity Reactants: Ensure that the benzoic acid and zinc source (zinc oxide, zinc sulfate, etc.) are of high purity. Impurities in the raw materials are a primary source of contamination. - Check for Iron Contamination: Iron is a common impurity that can cause discoloration. If suspected, it can be removed from solutions via oxidative precipitation (e.g., using hydrogen peroxide) before the main reaction.[9] |
| Side Reactions / Degradation | - Strict Temperature Control: Overheating, especially during the drying phase, can cause thermal degradation of the product, leading to discoloration. Maintain drying temperatures within the recommended range. |
| Leaching from Equipment | - Verify Reactor Compatibility: Ensure that the reactor and processing equipment are made of non-reactive materials (e.g., glass-lined steel, stainless steel 316L) to prevent metallic contamination. |
| Organic Impurities | - Activated Carbon Treatment: If organic impurities are suspected, the this compound can be redissolved in a suitable solvent and treated with activated carbon to adsorb the color bodies before recrystallization.[10] |
Problem 3: Poor Crystal Quality & Inconsistent Particle Size
Q: The product consists of very fine particles that are difficult to filter, or the particle size distribution is too broad. How can this be controlled?
| Potential Cause | Troubleshooting Action |
| Uncontrolled Precipitation | - Control Reagent Addition Rate: In aqueous precipitation, adding the sodium benzoate solution too quickly to the zinc salt solution can cause rapid, uncontrolled nucleation, leading to very fine particles. A slow, controlled addition rate promotes crystal growth over nucleation.[7] - Maintain Constant Temperature: Fluctuations in temperature affect solubility and can lead to inconsistent precipitation. Use a jacketed reactor with precise temperature control. |
| Inefficient Mixing | - Optimize Agitation: Poor mixing in a large reactor can create zones of high supersaturation, causing localized nucleation and a wide particle size distribution. Ensure the agitator design and speed provide uniform mixing throughout the vessel volume.[7] |
| Presence of Impurities | - Purify Reactant Solutions: Some impurities can inhibit or alter crystal growth patterns. Filtering reactant solutions before use can sometimes help improve crystal quality. |
Experimental Protocols & Workflows
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound production.
Diagram: Experimental Workflow for Aqueous Synthesis
Caption: A typical experimental workflow for the aqueous synthesis of this compound.
Protocol 1: Lab-Scale Synthesis via Aqueous Precipitation
This protocol is based on the reaction between zinc chloride and sodium benzoate.[1]
Materials:
-
Zinc Chloride (ZnCl₂)
-
Sodium Benzoate (C₇H₅NaO₂)
-
Deionized Water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Methodology:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of zinc chloride (e.g., 8.5 mmol, 1.16 g in 50 mL of deionized water).
-
Prepare an aqueous solution of sodium benzoate (e.g., 17 mmol, 2.44 g in 100 mL of deionized water). This represents a 2:1 molar ratio of benzoate to zinc.
-
-
Reaction/Precipitation:
-
Heat the zinc chloride solution to 60-70°C in the reaction vessel with constant stirring.
-
Slowly add the sodium benzoate solution dropwise to the heated zinc chloride solution over 20-30 minutes. A white precipitate of this compound will form immediately.[1]
-
Continue stirring the mixture at 60-70°C for an additional 30-60 minutes to ensure the reaction goes to completion and to allow for crystal growth.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Filter the white precipitate using a Büchner funnel under vacuum.
-
Wash the collected solid (filter cake) with two portions of cold deionized water to remove residual sodium chloride and unreacted starting materials.
-
-
Drying:
-
Carefully transfer the washed solid to a drying dish.
-
Dry the product in an oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.
-
-
Characterization:
-
Calculate the yield. A typical yield for this method is around 70%.[1]
-
Analyze the final product for purity, zinc content, and other quality parameters.
-
Protocol 2: Quality Control - Zinc Content Analysis via AAS
Atomic Absorption Spectroscopy (AAS) is a standard method for determining the concentration of specific metal elements in a sample.[11][12]
Materials & Equipment:
-
This compound sample
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Deionized Water
-
Volumetric flasks
-
Atomic Absorption Spectrometer with a zinc hollow cathode lamp
Methodology:
-
Standard Preparation:
-
Prepare a series of zinc standard solutions of known concentrations (e.g., 0.2, 0.5, 1.0, 2.0 mg/L) by diluting a certified zinc stock solution.
-
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a small amount of the dried this compound sample (e.g., 100 mg) into a clean digestion vessel.
-
Carefully add a small volume of concentrated nitric acid (e.g., 5-10 mL).
-
Gently heat the mixture to digest the organic matrix and dissolve the zinc. The solution should become clear. (Caution: This step must be performed in a fume hood with appropriate personal protective equipment).
-
After cooling, quantitatively transfer the digested sample to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water.
-
Further dilutions may be necessary to bring the zinc concentration into the linear range of the calibration curve.[13]
-
-
AAS Analysis:
-
Set up the AAS instrument according to the manufacturer's instructions for zinc analysis (wavelength: 213.9 nm).
-
Aspirate the prepared standards to generate a calibration curve (absorbance vs. concentration).
-
Aspirate the prepared sample solutions and record their absorbance.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of zinc in the sample solutions.
-
Calculate the percentage of zinc in the original solid sample, accounting for all dilutions.
-
Data Summary Tables
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Aqueous Precipitation | Solvent Method | Nonaqueous Method |
| Reactants | Zinc Chloride/Sulfate + Sodium Benzoate[1] | Benzoic Acid + Zinc Oxide/Hydroxide[3] | Benzoic Acid + Zinc Oxide[4] |
| Medium | Water | Mixed Solvents (e.g., Glycol ether, Ethanol, Water)[3] | Paraffin Hydrocarbon[4] |
| Temperature | 60 - 70 °C[1] | 40 - 100 °C[3] | 120 - 150 °C[4] |
| Reaction Time | 1 - 2 hours | 6 - 8 hours[3] | 1 - 3 hours[4] |
| Typical Yield | ~70%[1] | >95% (Implied by process description) | >99%[4] |
| Key Advantage | Simple, uses common reagents. | High yield, avoids salt byproduct, solvent can be recycled.[3] | Very high yield, no water used.[4] |
| Scale-up Challenge | Generates large volumes of saline wastewater.[3] | Requires solvent recovery system, longer reaction times. | High temperatures require specialized equipment, handling of hydrocarbon carrier. |
Table 2: Typical Quality Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White Powder[6] | Visual Inspection |
| Purity (Assay) | 98.0% min[6] / 99.0 - 100.5%[5] | Titration / HPLC[14] |
| Zinc (Zn) Content | Varies by grade | AAS / ICP-AES[11] |
| Loss on Drying (Moisture) | 1.5% max[5][6] | Gravimetric (Oven Drying) |
| Water Solubility | ~23.9 g/L at 20°C[5][15] | Gravimetric |
| Heavy Metals (as Pb) | 10 ppm max[5] | Colorimetric / AAS |
| Arsenic (as As) | 2 ppm max[5] | AAS (Hydride Generation) |
| Particle Size | e.g., D100 < 45 µm (for micronized grade)[6] | Laser Diffraction |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 4. CN102050728A - Method for processing nonaqueous synthetic this compound - Google Patents [patents.google.com]
- 5. amfoodchem.com [amfoodchem.com]
- 6. This compound (micronized) - TRIGON Chemie [trigon-chemie.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting - PMD Chemicals Ltd [pmdchemicals.co.uk]
- 10. EP0134644A1 - Process for the purification of zinc sulphate solutions - Google Patents [patents.google.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 13. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cymerchemicals.com [cymerchemicals.com]
Technical Support Center: Refinement of Zinc Benzoate Synthesis from Zinc Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of zinc benzoate (B1203000) from zinc chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of zinc benzoate.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Ensure the reaction is heated to the recommended 60-70°C and allow for adequate reaction time. Monitor the precipitation of the product. |
| pH is too low: An acidic environment can favor the protonation of the benzoate anion, reducing its availability to react with zinc ions.[1] | Maintain a neutral to slightly basic pH during the reaction. The addition of a mild base can help drive the reaction to completion. | |
| Loss of product during washing: this compound has slight solubility in water, and excessive washing can lead to product loss.[2] | Wash the precipitate with a minimal amount of cold deionized water. Alternatively, use a solvent in which this compound is less soluble for washing. | |
| Product is Contaminated with a White, Gelatinous Precipitate | Formation of Zinc Hydroxide (B78521): If the pH of the solution becomes too high, zinc hydroxide (Zn(OH)₂), a white gelatinous solid, can precipitate alongside the this compound.[3][4][5] | Carefully control the pH of the reaction mixture. A pH range of 5.5 to 7.5 is generally recommended for precipitating zinc salts without significant magnesium contamination, which can be an analogous guideline.[6] If zinc hydroxide has formed, it can sometimes be redissolved by carefully lowering the pH with a dilute acid, though this may also dissolve some of the desired product. |
| Final Product Contains Chloride Impurities | Inadequate washing: The sodium chloride (NaCl) byproduct of the reaction may not be fully removed during the washing step. | Thoroughly wash the filtered this compound precipitate with deionized water. To confirm the removal of chloride ions, the filtrate can be tested with a silver nitrate (B79036) solution; the absence of a white precipitate (AgCl) indicates that the chloride has been sufficiently removed. For stubborn chloride contamination, a washing procedure with a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (1:1) has been shown to be effective in removing ZnCl₂ from similar zinc compounds.[7] |
| This compound Fails to Precipitate | Supersaturated solution: The concentration of the reactants may not be high enough for precipitation to occur, or the solution may be supersaturated. | Concentrate the solution by evaporation to increase the product concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. Cooling the solution in an ice bath can also promote precipitation.[8] |
| Incorrect pH: The pH of the solution may be too acidic, preventing the formation of the this compound salt.[1] | Adjust the pH of the solution to a neutral or slightly alkaline range by the slow addition of a suitable base. |
Frequently Asked Questions (FAQs)
Q1: What is the balanced chemical equation for the synthesis of this compound from zinc chloride?
The balanced chemical equation is:
ZnCl₂(aq) + 2 C₇H₅NaO₂(aq) → Zn(C₇H₅O₂)₂(s) + 2 NaCl(aq)
Q2: What is the typical yield for this synthesis?
Reported yields for the synthesis of this compound from zinc chloride in an aqueous solution are around 70%.[2]
Q3: What are the optimal reaction conditions?
The reaction is typically carried out in an aqueous solution with stirring at a temperature of 60-70°C.[2]
Q4: How can I confirm the identity and purity of my synthesized this compound?
The product can be characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands. The key bands to look for are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The difference in the wavenumber between these two bands can provide information about the coordination of the carboxylate ion to the zinc metal.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the presence of the benzoate ligand. The spectrum will show signals corresponding to the aromatic protons of the benzoate group.[10]
| Spectroscopic Data for this compound | |
| FTIR (cm⁻¹) | Assignment |
| ~1594 | C-C in-plane bending of the aromatic ring[9] |
| ~1559 | Asymmetric stretching of the COO⁻ group[9] |
| ~1403 | Symmetric stretching of the COO⁻ group[9] |
| ¹H NMR | Assignment |
| Aromatic Protons | Signals in the aromatic region of the spectrum confirm the presence of the benzoate ligand.[10] |
Q5: What are common side reactions to be aware of?
The most common side reaction is the formation of zinc hydroxide (Zn(OH)₂) if the pH of the reaction mixture becomes too alkaline.[3][4][5] Zinc chloride itself is a Lewis acid and can catalyze various organic reactions, but in this aqueous synthesis, the primary concern is the control of pH to prevent hydroxide formation.[11][12]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established procedures for the synthesis of this compound from zinc chloride and sodium benzoate.[2]
Materials:
-
Zinc Chloride (ZnCl₂)
-
Sodium Benzoate (C₇H₅NaO₂)
-
Deionized Water
Equipment:
-
Beakers
-
Magnetic stirrer with stir bar
-
Heating plate
-
Buchner funnel and filter flask
-
Filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve 8.5 mmol (1.16 g) of zinc chloride in a minimal amount of deionized water in a beaker.
-
In a separate beaker, dissolve 17 mmol (2.44 g) of sodium benzoate in deionized water.
-
-
Reaction:
-
Place the zinc chloride solution on a heating plate with a magnetic stirrer. Heat the solution to 60-70°C.
-
Slowly add the sodium benzoate solution dropwise to the heated zinc chloride solution while stirring.
-
A white powder of this compound should precipitate almost immediately.
-
Continue stirring the mixture at 60-70°C for at least 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold deionized water to remove the sodium chloride byproduct.
-
Perform a qualitative test for chloride ions in the filtrate using a few drops of silver nitrate solution. Continue washing until no white precipitate of silver chloride is observed.
-
-
Drying:
-
Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. csub.edu [csub.edu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of pH and soil type on concentrations of zinc, copper and nickel extracted by calcium chloride from sewage sludge-treated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(553-72-0) 1H NMR spectrum [chemicalbook.com]
- 11. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Zinc Benzoate Formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing and enhancing the antimicrobial properties of zinc benzoate (B1203000). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary antimicrobial mechanism of zinc benzoate?
A1: this compound functions as an antimicrobial agent primarily through the action of zinc ions (Zn²⁺) and the benzoate moiety.[1] The antimicrobial activity of zinc ions is multifaceted and includes:
-
Disruption of Microbial Cell Membranes: Zinc ions can interact directly with microbial membranes, leading to destabilization and increased permeability.[2][3]
-
Inhibition of Essential Enzymes: Zn²⁺ can interfere with the activity of critical enzymes in the microbial respiratory system and other metabolic pathways.[2][4]
-
Generation of Reactive Oxygen Species (ROS): Zinc ions can promote the production of ROS, such as hydrogen peroxide, which cause oxidative stress and damage cellular components like proteins, lipids, and DNA.[2][4]
-
Interference with Nutrient Uptake: Zinc can inhibit the transport of essential nutrients into the microbial cell.
The benzoate component is also known to have antimicrobial properties, particularly in acidic conditions.
Q2: What factors influence the antimicrobial efficacy of this compound?
A2: The primary factors are pH, concentration, the microbial species being targeted, and the formulation matrix. The antimicrobial activity of benzoates is significantly higher at acidic pH levels.[5][6] Formulation components can also interact with this compound, potentially affecting its solubility and availability.
Q3: Can this compound be combined with other agents for a synergistic effect?
A3: Yes, combining zinc salts with other antimicrobial agents can lead to synergistic or additive effects.[7][8][9] Synergy allows for the use of lower concentrations of each compound, potentially reducing toxicity and minimizing the development of resistance. Common combinations to explore include other preservatives, antioxidants, antibiotics, and essential oils.[10][11] A checkerboard assay is the standard method to determine if a combination is synergistic, additive, or antagonistic.[12][13]
Q4: What is the typical stability of this compound in formulations?
A4: this compound is generally stable under ordinary conditions of use and storage.[14] However, it is incompatible with strong oxidizing agents and should be protected from excessive heat.[14] In aqueous solutions, pH stability is a critical factor to monitor, as changes can affect solubility and efficacy.[15]
Troubleshooting Guide for Experimental Issues
Q5: My this compound formulation is showing precipitation in the growth medium. How can I resolve this?
A5: Precipitation is a common issue due to the slight water solubility of this compound.[14] Consider the following solutions:
-
Adjust pH: The solubility of this compound can be pH-dependent. Experiment with slight adjustments to the medium's pH, keeping in mind that acidic pH often enhances the activity of benzoates.[6]
-
Use a Co-solvent: If appropriate for your experiment, a small amount of a biocompatible co-solvent can be used to prepare the initial stock solution before further dilution in the aqueous medium.
-
Prepare Fresh Solutions: Do not use old stock solutions. Prepare them fresh for each experiment to avoid issues with compound degradation or precipitation over time.
-
Check for Interactions: Components of your culture medium (e.g., phosphates, proteins) may react with zinc ions to form insoluble complexes. If possible, consider using a minimal medium for the assay.
Q6: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. What are the potential causes?
A6: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: Ensure your bacterial or fungal inoculum is standardized precisely, typically to a 0.5 McFarland standard, to provide a consistent cell density (e.g., 5 x 10⁵ CFU/mL) in the final test wells.[12][16]
-
pH of Medium: As antimicrobial activity is pH-dependent, ensure the pH of your test medium is consistent across all experiments.[5][6]
-
Compound Adsorption: this compound may adsorb to the surface of plastic labware, such as 96-well plates. This can reduce the effective concentration in the medium. Consider using low-adhesion plates.
-
Incubation Conditions: Maintain consistent incubation time and temperature, as these can affect both microbial growth and the stability of the compound.
Q7: this compound shows a good MIC in broth, but a small or no zone of inhibition in my agar (B569324) disk diffusion assay. Why is this happening?
A7: This discrepancy is common for compounds with low water solubility and poor diffusion characteristics in an agar matrix. This compound's slight solubility limits its ability to diffuse from the paper disk into the surrounding agar, resulting in a smaller or absent zone of inhibition, even if the compound is effective in a liquid medium. For such compounds, broth microdilution is a more reliable method for quantifying antimicrobial activity.[17][18]
Q8: My checkerboard assay indicates an antagonistic effect when combining this compound with another antimicrobial. What could be the reason?
A8: Antagonism can occur for several reasons:
-
Chemical Interaction: The two agents may react chemically, leading to the inactivation of one or both compounds.
-
pH Alteration: One agent might alter the pH of the medium to a range where the other is less effective. For instance, if an agent increases the pH, it could reduce the efficacy of the benzoate component.
-
Target Site Competition: While less common, the agents could compete for the same binding site without activating it, or one might prevent the other from reaching its target.
Data Presentation
Table 1: Example Data Presentation for Minimum Inhibitory Concentration (MIC)
| Microorganism | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 128 |
| Escherichia coli | ATCC 25922 | 256 |
| Pseudomonas aeruginosa | ATCC 27853 | 512 |
| Candida albicans | ATCC 90028 | 256 |
| Aspergillus brasiliensis | ATCC 16404 | >512 |
Note: These are example values for illustrative purposes. Actual MICs must be determined experimentally.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy
| FIC Index (ΣFIC) | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of their individual effects.[12] |
| > 0.5 to 4.0 | Additive / Indifference | The combined effect is equal to or the simple sum of their individual effects.[12] |
| > 4.0 | Antagonism | The combined effect is less than their individual effects.[12] |
Formula for FIC Index Calculation: ΣFIC = FIC A + FIC B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[12]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on standard clinical laboratory methods to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile diluents (e.g., saline or broth)
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.[17][19]
Protocol 2: Checkerboard Assay for Synergy Testing
This assay evaluates the interaction between two antimicrobial agents.[16][20]
Procedure:
-
Plate Setup: Use a 96-well plate. Drug A (e.g., this compound) is serially diluted along the y-axis (rows), and Drug B is serially diluted along the x-axis (columns).[12]
-
Dispensing:
-
Dispense 50 µL of broth into each well.
-
Along the rows, add decreasing concentrations of Drug A.
-
Along the columns, add decreasing concentrations of Drug B. The result is a grid where each well has a unique combination of concentrations for the two drugs.
-
-
Inoculation: Add 100 µL of a standardized inoculum (prepared as in the MIC protocol, to a final concentration of 5 x 10⁵ CFU/mL) to each well.[12]
-
Controls: Include wells with each drug alone to re-determine their individual MICs under the assay conditions.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Read the plate to find the MIC of each drug alone and in combination. The MIC of the combination is the well with the lowest concentration of drugs that shows no visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC index using the formulas provided in Table 2.
-
Interpret the results based on the calculated FIC index.
-
Visualizations
Caption: Proposed antimicrobial mechanism of action for this compound.
References
- 1. Cas 553-72-0,this compound | lookchem [lookchem.com]
- 2. pastebandagesevolan.com [pastebandagesevolan.com]
- 3. How Is Antimicrobial Zinc Used in Manufacturing… | Microban [dev.microban.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and Temperature on Antibacterial Activity of Zinc Oxide Nanofluid Against Escherichia coli O157: H7 and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 8. Synergistic effects of zinc oxide nanoparticles and various antibiotics combination against Pseudomonas aeruginosa clinically isolated bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 14. This compound Manufacturers, with SDS [mubychem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Enhanced Zinc Benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of zinc benzoate (B1203000). The following sections detail catalyst selection, experimental protocols, and troubleshooting for common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in zinc benzoate synthesis?
A1: A catalyst in the synthesis of this compound is intended to increase the reaction rate between a zinc source (like zinc oxide or zinc hydroxide) and benzoic acid. By providing an alternative reaction pathway with a lower activation energy, a catalyst can lead to a faster conversion to the final product, potentially under milder temperature conditions and in a shorter timeframe.
Q2: What types of catalysts are potentially effective for this compound synthesis?
A2: While specific, high-efficiency catalysts for this compound synthesis are not extensively detailed in publicly available literature, general classes of catalysts that could be effective include:
-
Lewis Acids: Zinc-based compounds themselves can act as Lewis acids.[1][2][3] Stronger Lewis acids could potentially enhance the reaction rate.
-
Phase-Transfer Catalysts (PTCs): In systems with multiple phases (e.g., solid zinc oxide and a liquid solvent with dissolved benzoic acid), PTCs can facilitate the transfer of reactants across the phase boundary, thereby increasing the reaction rate.[4][5] Quaternary ammonium (B1175870) or phosphonium (B103445) salts are common PTCs.[5]
Q3: My reaction is proceeding very slowly. What are the potential causes and solutions?
A3: A slow reaction rate can be attributed to several factors:
-
Inadequate Mixing: Ensure vigorous and consistent stirring to maximize the contact between the solid zinc source and the dissolved benzoic acid.
-
Low Temperature: Increasing the reaction temperature within the optimal range can significantly boost the reaction rate. Refer to the experimental protocols for recommended temperature ranges.
-
Catalyst Inactivity or Absence: If using a catalyst, ensure it is properly dispersed in the reaction mixture. If no catalyst is used, consider introducing one.
-
Particle Size of Zinc Source: A larger particle size of zinc oxide or hydroxide (B78521) will have a smaller surface area, leading to a slower reaction. Using a finer powder can increase the reaction rate.
Q4: The yield of my this compound synthesis is lower than expected. What could be the issue?
A4: Low yield can result from several factors:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress to ensure it has gone to completion.
-
Suboptimal Stoichiometry: An incorrect molar ratio of benzoic acid to the zinc source can limit the amount of product formed.[6]
-
Side Reactions: The presence of impurities or excessive temperatures might lead to unwanted side reactions.
-
Loss During Workup: Product may be lost during filtration, washing, or drying steps. Ensure careful handling and recovery of the product.
Q5: How does the choice of solvent affect the synthesis of this compound?
A5: The solvent system plays a crucial role in dissolving benzoic acid and facilitating its reaction with the zinc source. A mixed solvent system, such as ethylene (B1197577) glycol butyl ether, ethanol, and water, can be effective.[6] The solvent choice can also influence the structure of the final this compound product, such as whether it forms a polymeric or cluster structure.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Inadequate catalyst dispersion. | Ensure the catalyst is well-mixed into the reaction medium. |
| Low reaction temperature. | Gradually increase the temperature within the recommended range (e.g., 70-150°C), monitoring for any decomposition.[6][8] | |
| Large particle size of zinc oxide/hydroxide. | Use a finer powder of the zinc source to increase the reactive surface area. | |
| Low Product Yield | Reaction time is too short. | Extend the reaction time and monitor for completion (e.g., complete dissolution of the zinc source). Reaction times of 1-8 hours have been reported.[6][8] |
| Incorrect reactant molar ratio. | Verify the molar ratio of benzoic acid to the zinc source; a common ratio is around 2:1 to 4:1.[6] | |
| Product loss during workup. | Optimize filtration and washing steps to minimize loss of the final product. | |
| Product Impurity | Contaminated starting materials. | Use high-purity benzoic acid and zinc oxide/hydroxide. |
| Formation of byproducts due to high temperatures. | Maintain the reaction temperature within the optimal range to avoid thermal decomposition. |
Experimental Protocols
Protocol 1: Solvent-Based Synthesis of this compound with a Catalyst
This protocol is adapted from a patented method for synthesizing this compound using a mixed solvent system.[6]
Materials:
-
Benzoic Acid
-
Zinc Oxide or Zinc Hydroxide powder
-
Mixed Solvent (e.g., Ethylene glycol butyl ether:Ethanol:Water in a 3:2:1 ratio)[6]
-
Catalyst (2-5% of the mass of benzoic acid)[6]
Procedure:
-
In a reactor, combine benzoic acid and the mixed solvent. The mass ratio of benzoic acid to the mixed solvent should be between 1:5 and 1:20.[6]
-
Heat the mixture to 50-80°C and stir until the benzoic acid is completely dissolved.[6]
-
Add the zinc oxide or zinc hydroxide powder to the solution. The molar ratio of benzoic acid to the zinc source should be approximately 4:1 to 4:1.5.[6]
-
Add the catalyst to the reaction mixture.
-
Maintain the reaction temperature at 70-80°C and continue stirring for 6-8 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product, wash it, and dry it to obtain this compound.
Protocol 2: Nonaqueous Synthesis of this compound
This protocol is based on a method for the nonaqueous synthesis of this compound.[8]
Materials:
-
Industrial-grade Benzoic Acid
-
Industrial-grade Zinc Oxide
-
Catalyst (e.g., "cat102" as mentioned in the patent, specific composition not disclosed)[8]
-
Paraffinic hydrocarbon (as a carrier)
Procedure:
-
In a star-shaped stirring reaction kettle, combine benzoic acid, zinc oxide, the catalyst, and the paraffinic hydrocarbon carrier.
-
Heat the mixture to a controlled temperature of 120-150°C.[8]
-
Stir the reaction mixture for 1-3 hours.[8]
-
After the reaction period, slightly cool the mixture before discharging the final product.
Quantitative Data Summary
The following table summarizes the quantitative data from the cited synthesis methods.
| Parameter | Method 1 (Solvent-Based) [6] | Method 2 (Nonaqueous) [8] |
| Reactants | Benzoic Acid, Zinc Oxide/Hydroxide | Benzoic Acid, Zinc Oxide |
| Catalyst Loading | 2-5% of benzoic acid mass | 1-3 kg for 160-172 kg benzoic acid |
| Reaction Temperature | 70-80°C | 120-150°C |
| Reaction Time | 6-8 hours | 1-3 hours |
| Solvent/Carrier | Ethylene glycol butyl ether, Ethanol, Water | Paraffinic hydrocarbon |
| Molar Ratio (Acid:Zinc Source) | ~4:1 to 4:1.5 | Not specified |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102050728A - Method for processing nonaqueous synthetic this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Zinc Benzoate and Sodium Benzoate as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic components across various applications, from industrial machinery to pharmaceutical manufacturing equipment. Among the myriad of available options, benzoates have emerged as a noteworthy class of organic corrosion inhibitors due to their environmental friendliness and efficacy. This guide provides an objective, data-driven comparison of two prominent benzoates: zinc benzoate (B1203000) and sodium benzoate, focusing on their performance as corrosion inhibitors for steel and other alloys.
Executive Summary
Both zinc benzoate and sodium benzoate demonstrate effective corrosion inhibition properties, primarily by forming a protective film on the metal surface. Sodium benzoate is a well-established inhibitor, particularly for mild steel in neutral to slightly alkaline aqueous solutions.[1] this compound, while less extensively documented in direct comparative studies, exhibits strong performance, especially in acidic environments, and offers the potential for synergistic effects due to the presence of zinc ions. The choice between the two will ultimately depend on the specific application, including the type of metal, the corrosive environment, and pH.
Performance Data: A Quantitative Comparison
The following tables summarize key performance data extracted from various experimental studies. It is crucial to consider the specific experimental conditions when interpreting these results.
Table 1: Corrosion Inhibition Efficiency of Sodium Benzoate on Steel
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) | Test Method |
| Low Carbon Steel | 0.5 M H₂SO₄ | 70% | Room Temp. | 50.5 | Weight Loss |
| Low Carbon Steel | 0.5 M HCl | 30% | Room Temp. | 67.38 | Weight Loss |
| Carbon Steel | 3% NaCl Solution | 0.004-0.008 mol/L | Room Temp. | ~100 | Not Specified |
| Mild Steel | Distilled Water | 100 mM | Room Temp. | Effective for 60 days | Electrochemical |
| Mild Steel | 2.0 wt.% NaCl + 1.0 wt.% Na₂SO₄ | 100 mM | Room Temp. | Effective for 3 days | Electrochemical |
Table 2: Corrosion Inhibition Efficiency of this compound on Low Carbon Steel
| Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) | Test Method |
| 0.5 M H₂SO₄ | 70% | Room Temp. | 88.32 | Weight Loss |
| 0.5 M H₂SO₄ | 50% | Room Temp. | Not Specified | Weight Loss |
| 0.5 M HCl | 50% | Room Temp. | 70.17 | Weight Loss |
| 0.5 M HCl | 10% | Room Temp. | 33.26 | Weight Loss |
Table 3: Comparative Performance in Acidic Media
| Inhibitor | Corrosive Medium | Optimal Concentration | Peak Inhibition Efficiency (%) |
| This compound | 0.5 M H₂SO₄ | 70% | 88.32 |
| Sodium Benzoate | 0.5 M H₂SO₄ | 70% | 50.5 |
| This compound | 0.5 M HCl | 50% | 70.17 |
| Sodium Benzoate | 0.5 M HCl | 30% | 67.38 |
Note: The data in Tables 1, 2, and 3 are compiled from a study by L.I. Nwosu et al. (2020) and other sources.
Mechanisms of Corrosion Inhibition
Both inhibitors function by adsorbing onto the metal surface and forming a protective barrier that stifles the electrochemical corrosion reactions.
Sodium Benzoate: In neutral and near-neutral aqueous solutions, sodium benzoate acts as an anodic inhibitor.[2] The benzoate anions adsorb onto the anodic sites of the metal surface, forming a passive film that is believed to be composed of γ-ferric oxide (γ-Fe₂O₃) or magnetite (Fe₃O₄).[1] This film increases the anodic polarization and reduces the rate of metal dissolution. The effectiveness of sodium benzoate is pH-dependent, with a breakdown in protection observed at a pH below 6.[1]
This compound: The inhibition mechanism of this compound is believed to be a combination of the film-forming properties of the benzoate anion and the cathodic inhibition action of the zinc cations. The benzoate anion adsorbs onto the anodic sites, similar to sodium benzoate. Simultaneously, zinc ions can precipitate as zinc hydroxide (B78521) or other insoluble zinc compounds at local cathodic sites where hydroxyl ions are generated. This dual-action mechanism can provide enhanced protection, particularly in environments where both anodic and cathodic reactions are significant.
Experimental Protocols
The data presented in this guide are derived from established corrosion testing methodologies. Below are summaries of the key experimental protocols employed in the cited studies.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss due to corrosion.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a controlled temperature.
-
Post-Immersion Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using inhibited acid), dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE) is calculated as: IE (%) = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Techniques
Electrochemical methods offer rapid and sensitive means of evaluating corrosion rates and inhibitor performance.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). Corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the plot. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the electrochemical cell and measuring the impedance response. The data is often presented as Nyquist or Bode plots. Analysis of the impedance data can provide information about the charge transfer resistance (related to the corrosion rate) and the properties of the protective film formed by the inhibitor.
Visualizing the Inhibition Process
The following diagrams illustrate the proposed mechanisms of corrosion inhibition and a typical experimental workflow.
Caption: Proposed corrosion inhibition mechanisms of benzoate-based inhibitors.
Caption: Generalized workflow for evaluating corrosion inhibitor performance.
Conclusion
Both this compound and sodium benzoate are viable options for corrosion inhibition, with their performance being highly dependent on the specific environmental conditions.
-
Sodium Benzoate is a well-documented and effective inhibitor for steel in neutral to slightly alkaline aqueous environments. It is considered a "safe" inhibitor as it is less likely to cause localized corrosion if present in insufficient concentrations.[1]
-
This compound demonstrates superior performance in acidic media compared to sodium benzoate. Its dual-action mechanism, combining anodic inhibition by the benzoate anion and potential cathodic inhibition by the zinc cation, may offer broader protection in certain applications.
For researchers and professionals in drug development, where equipment integrity is critical, the choice of inhibitor should be based on rigorous testing under conditions that closely mimic the intended application. Factors such as the pH of process fluids, the presence of other ions, and the specific alloys in use will all influence the efficacy of the chosen inhibitor. Further direct comparative studies of these two inhibitors in a wider range of neutral and near-neutral environments would be beneficial to the scientific community.
References
A Comparative Analysis of the Antimicrobial Efficacy of Metal Benzoates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Metal Benzoate (B1203000) Antimicrobial Activity with Supporting Experimental Data and Methodologies.
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Metal complexes, including metal benzoates, have garnered significant interest due to their potential as effective antimicrobial compounds. This guide provides a comparative overview of the antimicrobial activity of various metal benzoates, drawing from available scientific literature. It outlines the experimental protocols for assessing antimicrobial efficacy and presents the available data to facilitate comparison.
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of various metal-containing compounds, including sodium benzoate and complexes involving benzoate derivatives, against a range of microorganisms. The data is presented as either Minimum Inhibitory Concentration (MIC) in mg/mL or µg/mL, or as the Zone of Inhibition in millimeters (mm).
| Compound/Metal Ion | Test Organism(s) | Method | Result | Citation |
| Sodium Benzoate | Escherichia coli | Broth Dilution | MIC: 10 mg/mL | [1] |
| Sodium Benzoate | Staphylococcus aureus | Broth Dilution | MIC: 10 mg/mL | [1] |
| Sodium Benzoate | Pseudomonas aeruginosa | Broth Dilution | MIC: 20 mg/mL | [1] |
| Sodium Benzoate | Bacillus subtilis | Broth Dilution | MIC: 5 mg/mL | [1] |
| Sodium Benzoate | Candida albicans | Broth Dilution | MIC: 2.5 mg/mL | [1] |
| Copper (Alloys) | MRSA | Surface Test | >99.9% reduction in 2 hours | [2][3] |
| Silver (Ion-coated surfaces) | MRSA | Surface Test | Minimal reduction at 20°C | [2][3] |
| Zinc Oxide (NPs) | Staphylococcus aureus (MDR) | Broth Microdilution | MIC: 3.9 µg/ml; MBC: 7.81 µg/ml | [4] |
| Zinc Oxide (NPs) | Escherichia coli (MDR) | Broth Microdilution | MIC: 31.25 µg/ml; MBC: 62.5 µg/ml | [4] |
| Copper Sulfate (CuSO₄) | Escherichia coli | Broth Microdilution | MIC: 125 µg/mL | [5] |
| Silver Nitrate (AgNO₃) | Escherichia coli | Broth Microdilution | MIC: 31.25 µg/mL | [5] |
| Zinc Sulfate (ZnSO₄) | Escherichia coli | Broth Microdilution | MIC: 250 µg/mL | [5] |
Disclaimer: The data in this table is collated from multiple sources and is not the result of a single, direct comparative study. Experimental conditions, such as incubation time, temperature, and specific strains, may vary between studies. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration; NPs = Nanoparticles; MDR = Multi-drug resistant.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Agar (B569324) Disk Diffusion Method.
Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (metal benzoate) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound in which there is no visible growth.
Agar Disk Diffusion Method for Zone of Inhibition
This method assesses the extent of microbial growth inhibition by an antimicrobial agent. The agent diffuses from a disk onto an agar plate seeded with a microorganism, creating a circular zone of no growth.
Protocol:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: A sterile paper disk is impregnated with a known concentration of the metal benzoate solution. The disk is then placed firmly on the center of the inoculated agar plate.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Result Measurement: Following incubation, the diameter of the clear zone around the disk where no microbial growth has occurred (the zone of inhibition) is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial testing and a proposed signaling pathway for the antimicrobial action of metal benzoates.
Caption: Experimental workflow for assessing the antimicrobial activity of metal benzoates.
Caption: Putative antimicrobial mechanism of action for metal benzoates.
References
- 1. agrojournal.org [agrojournal.org]
- 2. antimicrobialcopper.org [antimicrobialcopper.org]
- 3. Copper anti-microbial materials are more effective in hospitals than silver, study finds [cleanroomtechnology.com]
- 4. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antiviral Effects of Ag, Cu and Zn Metals, Respective Nanoparticles and Filter Materials Thereof against Coronavirus SARS-CoV-2 and Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Benzoate: A Comparative Guide to an Eco-Friendly Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The pursuit of environmentally benign corrosion inhibitors is a critical endeavor in materials science and engineering. Among the promising candidates, zinc benzoate (B1203000) has emerged as an effective and eco-friendly alternative to traditional toxic inhibitors. This guide provides an objective comparison of zinc benzoate's performance with other eco-friendly alternatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Performance Comparison of Eco-Friendly Corrosion Inhibitors
The inhibition efficiency of a corrosion inhibitor is a key metric for its performance. The following tables summarize the performance of this compound and a selection of other eco-friendly inhibitors under various experimental conditions.
Table 1: Performance of this compound as a Corrosion Inhibitor for Mild Steel
| Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Test Method | Inhibition Efficiency (%) | Reference(s) |
| 0.5 M H₂SO₄ | 10% | Room Temperature | Weight Loss | 46.79 | [1] |
| 0.5 M H₂SO₄ | 30% | Room Temperature | Weight Loss | Not Specified | [1] |
| 0.5 M H₂SO₄ | 50% | Room Temperature | Weight Loss | Not Specified | [1] |
| 0.5 M H₂SO₄ | 70% | Room Temperature | Weight Loss | 88.32 | [1] |
| 0.5 M HCl | 10% | Room Temperature | Weight Loss | 33.26 | [1] |
| 0.5 M HCl | 30% | Room Temperature | Weight Loss | Not Specified | [1] |
| 0.5 M HCl | 50% | Room Temperature | Weight Loss | 70.17 | [1] |
| 0.5 M HCl | 70% | Room Temperature | Weight Loss | Not Specified | [1] |
Table 2: Performance of Other Eco-Friendly Corrosion Inhibitors for Steel
| Inhibitor | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Test Method | Inhibition Efficiency (%) | Reference(s) |
| Nettle Leaf Extract + Zinc Cations | 3.5% NaCl | 200 ppm | Not Specified | EIS, Polarization | >90 (synergistic) | [2] |
| Chlomolaena Odorata L. Extract | 2 M HCl | 5% v/v | 30 | Hydrogen Evolution | ~95 | [3] |
| Mimusaps Elangi Leaves Extract | 1 N HCl | 20 ppm | Not Specified | Weight Loss, PDP, EIS | 98.50 | [4] |
| Casein | Simulated Concrete Pore Solution (with chlorides) | Not Specified | Not Specified | Electrochemical | >80 | [5] |
| Sodium Nitrate | Simulated Concrete Pore Solution (with chlorides) | Not Specified | Not Specified | Electrochemical | Not Specified | [5] |
| 11-aminoundecanoic acid | Simulated Concrete Pore Solution (with chlorides) | Not Specified | Not Specified | Electrochemical | Not Specified | [5] |
| p-aminobenzoic acid | Simulated Concrete Pore Solution (with chlorides) | Not Specified | Not Specified | Electrochemical | Not Specified | [5] |
| Zinc Oxide | 3.5% NaCl (in concrete) | 100% | Not Specified | Weight Loss | 41.02 |
Experimental Protocols
Accurate and reproducible data are the foundation of scientific comparison. The following are detailed methodologies for key experiments used in evaluating corrosion inhibitors, based on ASTM standards.
Weight Loss Method (Gravimetric Technique) - Based on ASTM G1 & G31
The weight loss method is a fundamental technique for determining the average corrosion rate over a period of exposure.[6][7]
Procedure:
-
Specimen Preparation: Metal specimens are cut to a specific size, and their surfaces are prepared by grinding or polishing to a specified grit level to ensure uniformity.[6] The initial weight of each specimen is accurately measured using an analytical balance.
-
Exposure: The weighed specimens are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period.
-
Cleaning: After exposure, the specimens are removed, and corrosion products are cleaned off using appropriate chemical or mechanical methods as outlined in ASTM G1.[6][8] This step is critical to ensure that only the corrosion products are removed without affecting the base metal.
-
Final Weighing: The cleaned and dried specimens are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is calculated, and from this, the corrosion rate (e.g., in mm/year) is determined. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization - Based on ASTM G59
This electrochemical technique provides rapid insights into the corrosion mechanism and corrosion rate.[9]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a constant scan rate (e.g., 0.6 V/h).[9]
-
Data Acquisition: The current response is measured as a function of the applied potential.
-
Data Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS) - Based on ASTM G106
EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film.[10]
Procedure:
-
Electrochemical Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.
-
Stabilization: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
EIS Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[11]
-
Data Acquisition: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface, and parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted. A higher R_ct value and a lower C_dl value in the presence of an inhibitor indicate effective corrosion inhibition. The inhibition efficiency can be calculated from the R_ct values: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100
Mechanisms of Corrosion Inhibition
Understanding the mechanism by which an inhibitor functions is crucial for its effective application and for the development of new, improved inhibitors.
This compound: Film Formation Mechanism
This compound is believed to inhibit corrosion through the formation of a protective film on the metal surface. This process involves the interaction of the benzoate anions and zinc cations with the steel surface. The benzoate anion can adsorb onto the anodic sites of the metal, while the zinc cations can precipitate as zinc hydroxide (B78521) at the cathodic sites, forming a complex protective layer.[1][12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The efficiency of eco-friendly corrosion inhibitors in protecting steel reinforcement [repository.cam.ac.uk]
- 6. matestlabs.com [matestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. usbr.gov [usbr.gov]
A Comparative Guide to Zinc Benzoate and Zinc Acetate as Lewis Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate Lewis acid catalyst is crucial for optimizing reaction efficiency, selectivity, and yield. Among the various options, zinc-based catalysts have garnered significant attention due to their low cost, environmental friendliness, and versatile catalytic activity. This guide provides an objective comparison of two prominent zinc-based Lewis acid catalysts: zinc benzoate (B1203000) and zinc acetate (B1210297). This analysis is supported by experimental data from a comparative study on oxazoline (B21484) synthesis, along with insights into their roles in other key organic transformations.
At a Glance: Key Properties
| Feature | Zinc Benzoate | Zinc Acetate |
| Chemical Formula | Zn(C₆H₅COO)₂ | Zn(CH₃COO)₂ |
| Molecular Weight | 307.65 g/mol | 183.48 g/mol (anhydrous) |
| Appearance | White crystalline powder | White crystalline solid |
| Solubility | Sparingly soluble in water and ethanol | Soluble in water and ethanol |
| Lewis Acidity | Moderate | Moderate |
Performance in Lewis Acid Catalysis
The catalytic efficacy of both this compound and zinc acetate stems from the Lewis acidic nature of the Zn(II) ion, which can coordinate to heteroatoms (typically oxygen or nitrogen) in the substrate. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Synthesis of Oxazolines
A direct comparison of this compound and zinc acetate as catalysts has been reported for the synthesis of 2-oxazolines from esters and amino alcohols.[1][2][3] This transformation is a valuable method for the preparation of these important heterocyclic compounds, which are found in numerous natural products and pharmaceuticals.
The study revealed that various electronically diverse zinc benzoates are competent Lewis acid catalysts, performing comparably to their acetate counterparts in this reaction.[1]
Table 1: Comparison of this compound and Zinc Acetate in the Synthesis of 2-Phenyl-2-oxazoline (B1210687)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound (p-OMe) | 5 | 18 | 75 |
| This compound (p-H) | 5 | 18 | 78 |
| This compound (p-NO₂) | 5 | 18 | 72 |
| Zinc Acetate (anhydrous) | 5 | 18 | 76 |
| No Catalyst | - | 18 | 5 |
Data sourced from a comparative study on the synthesis of 2-phenyl-2-oxazoline from methyl benzoate and 2-aminoethanol.[1]
The data clearly indicates that both this compound and zinc acetate are effective catalysts for this transformation, affording high yields of the desired oxazoline, while the uncatalyzed reaction shows minimal product formation.[1] The electronic nature of the substituent on the benzoate ligand appears to have a minor influence on the catalytic activity in this specific reaction.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-2-oxazoline:
A mixture of methyl benzoate (1.0 mmol), 2-aminoethanol (1.2 mmol), and the zinc catalyst (this compound or zinc acetate, 5 mol%) in an appropriate solvent (e.g., toluene (B28343) or xylene, 2 mL) is heated to reflux in a flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the pure 2-phenyl-2-oxazoline.
Mechanistic Considerations
The catalytic cycle for the zinc-catalyzed synthesis of oxazolines is proposed to involve the following key steps:
-
Activation of the Ester: The Lewis acidic zinc catalyst coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity.
-
Nucleophilic Attack: The amino group of the amino alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Amide Formation: A proton transfer occurs, followed by the elimination of methanol (B129727) to form an N-(2-hydroxyethyl)benzamide intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate attacks the amide carbonyl carbon in a zinc-assisted intramolecular cyclization.
-
Dehydration and Catalyst Regeneration: Elimination of a water molecule yields the final 2-oxazoline product and regenerates the zinc catalyst.
Caption: Proposed catalytic cycle for zinc-catalyzed oxazoline synthesis.
Performance in Other Reactions
Esterification and Transesterification
Zinc acetate is a well-established catalyst for esterification and transesterification reactions.[4][5][6][7][8] For instance, it has been shown to effectively catalyze the esterification of fatty acids.[6] While direct comparative studies with this compound for these reactions are not as readily available, the comparable performance in oxazoline synthesis suggests that this compound would also be an effective catalyst for these transformations. The mechanism is believed to involve the coordination of the zinc ion to the carbonyl group of the carboxylic acid or ester, thereby activating it for nucleophilic attack by the alcohol.[4]
Caption: General workflow for zinc-catalyzed esterification.
Conclusion
Both this compound and zinc acetate are effective and versatile Lewis acid catalysts for a range of organic transformations.
-
Comparable Activity: In the synthesis of 2-oxazolines, this compound and zinc acetate exhibit comparable catalytic activity, providing high yields under similar reaction conditions.
-
Tunability of this compound: A potential advantage of this compound is the ability to tune its electronic and steric properties by introducing substituents on the benzoate ligand. This could be leveraged to optimize catalysis for specific substrates and reactions, although in the case of oxazoline synthesis, this effect was found to be minimal.[1]
-
Cost and Availability: Zinc acetate is generally more readily available and less expensive than this compound, which may be a consideration for large-scale applications.
References
- 1. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Zinc Benzoate and Other PVC Heat Stabilizers
A Guide for Researchers and Formulation Scientists
The thermal stabilization of polyvinyl chloride (PVC) is critical to prevent its degradation during high-temperature processing and to ensure the durability of the final product. While traditional heat stabilizers based on lead and tin compounds have proven effective, environmental and health concerns have driven the search for safer, more sustainable alternatives. Among these, calcium-zinc based systems have gained prominence, often incorporating zinc salts of organic acids, such as zinc benzoate (B1203000), to enhance performance. This guide provides an objective comparison of the performance of zinc benzoate-containing stabilizers with other common PVC heat stabilizers, supported by experimental data and detailed methodologies.
Comparative Performance Data
The efficacy of a PVC heat stabilizer is evaluated based on several key performance indicators, including its ability to prevent discoloration (both initial and long-term) and to delay the catastrophic release of hydrochloric acid (HCl), a hallmark of PVC degradation. The following table summarizes quantitative data from various studies, comparing different stabilizer systems. It is important to note that direct, comprehensive comparisons of this compound with all major stabilizer types under identical conditions are limited in publicly available literature. The data presented here is collated from multiple sources and should be interpreted with consideration for the varying experimental conditions.
| Stabilizer System | Static Thermal Stability (Congo Red Test, minutes) | Initial Color / Whiteness | Long-Term Stability (Oven Aging) | Dynamic Thermal Stability (Torque Rheometry) |
| Unstabilized PVC | ~6.5[1] | Poor, rapid discoloration | Very poor, turns black quickly | Very short stability time |
| Lead-Based Stabilizer | Good to Excellent | Good initial color | Excellent long-term stabilization[2] | Good processing stability |
| Organotin Stabilizer (e.g., Mercaptides) | Excellent | Excellent, often used for transparent applications[3] | Good to Excellent | Excellent processing stability |
| Calcium-Zinc Stearate (CaSt₂/ZnSt₂) | Moderate (e.g., ~21 minutes)[4] | Good initial color | Moderate, can be improved with co-stabilizers | Good, but can be less effective than lead or tin in high-temperature applications[2] |
| Experimental Ca/Zn Benzoate System | Weaker than lead and some other Ca/Zn systems due to "zinc burning"[5] | Good initial color holding ability[5] | Moderate, can be less effective than lead[5] | Higher fusion torque, shorter degradation time compared to lead and a Ca/Zn laurate system[5] |
| Experimental Ca/Zn Laurate System | Good long-term stability, better than the experimental benzoate system and lead control[5] | Good initial color holding ability[5] | Good long-term stability, better than the experimental benzoate system and lead control[5] | Good processing stability[5] |
| Zinc Orotate (ZnOr₂) | Better than commercial Ca/Zn stabilizers (~8.3 minutes vs. ~8.2 minutes for Ca/Zn)[1] | Can postpone "zinc burning" compared to zinc stearate[1] | Improved long-term stability, especially with co-stabilizers[1] | Not specified |
Note: The performance of Ca/Zn systems, including those with this compound, is highly dependent on the overall formulation, including the ratio of calcium to zinc salts and the presence of co-stabilizers. The phenomenon of "zinc burning," a rapid, dark discoloration, can occur with zinc-based stabilizers due to the formation of zinc chloride (ZnCl₂), a strong Lewis acid that can accelerate PVC degradation.[1]
Experimental Protocols
The data presented above is generated using standardized testing methods to evaluate the thermal stability of PVC formulations. The following are detailed methodologies for the key experiments cited.
Static Thermal Stability: Congo Red Test (ISO 182-1)
This method determines the time until the evolution of a significant amount of acidic gas (HCl) from a heated PVC sample.
Methodology:
-
Sample Preparation: A specified mass of the PVC compound is placed in a glass test tube.
-
Apparatus Setup: A strip of Congo red indicator paper is suspended in the test tube, a set distance above the PVC sample.
-
Heating: The test tube is immersed in a constant temperature oil bath, typically at 180°C or 200°C.
-
Endpoint: The time is recorded from the moment of immersion until the Congo red paper changes color from red to blue, indicating the presence of HCl. This time is reported as the static thermal stability time.
References
A Comparative Analysis of Zinc Benzoate and Zinc Bromide as Acid Corrosion Inhibitors
For Immediate Publication
[City, State] – [Date] – A comprehensive review of experimental data highlights the distinct performance characteristics of zinc benzoate (B1203000) and zinc bromide as corrosion inhibitors for mild steel in acidic environments. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to aid in the selection of appropriate corrosion mitigation strategies.
The study centered on the performance of these two zinc compounds in 0.5 M sulfuric acid (H₂SO₄) and 0.5 M hydrochloric acid (HCl) solutions. The findings reveal that the effectiveness of each inhibitor is highly dependent on the specific acidic environment.
Executive Summary of Comparative Efficacy
In sulfuric acid, zinc bromide demonstrated superior performance, achieving a peak inhibition efficiency of 90.96% at a 50% concentration.[1] In contrast, zinc benzoate's highest efficiency in the same acid was 88.32%, observed at a 70% concentration.[1]
Conversely, in hydrochloric acid, this compound proved to be the more effective inhibitor, with a maximum inhibition efficiency of 70.17% at a 50% concentration.[1] Zinc bromide's performance was significantly weaker in HCl, reaching a peak efficiency of only 55.40% at a 30% concentration.[1] These results underscore the critical role of the acid's anionic component in the inhibition mechanism.
Quantitative Data Summary
The corrosion inhibition efficiencies of this compound and zinc bromide in 0.5 M H₂SO₄ and 0.5 M HCl are summarized in the table below. The data is derived from weight loss analysis.
| Inhibitor | Acid | Concentration (%) | Inhibition Efficiency (%) | Corrosion Rate (mm/y) |
| This compound | 0.5 M H₂SO₄ | 10 | 46.79 | - |
| 30 | - | - | ||
| 50 | - | - | ||
| 70 | 88.32 | - | ||
| This compound | 0.5 M HCl | 10 | 33.26 | - |
| 30 | 65.70 | - | ||
| 50 | 70.17 | 1.251 | ||
| 70 | 51.67 | - | ||
| Zinc Bromide | 0.5 M H₂SO₄ | 10 | 76.96 | - |
| 30 | - | - | ||
| 50 | 90.96 | 1.330 | ||
| 70 | 88.07 | - | ||
| Zinc Bromide | 0.5 M HCl | 10 | - | - |
| 30 | 55.40 | 1.870 | ||
| 50 | - | - | ||
| 70 | - | - |
Corrosion rate data was only available for the peak inhibition efficiencies.[1]
Experimental Protocols
The presented data was obtained using the weight loss method, a common and reliable technique for assessing corrosion rates and inhibitor efficiency.[2]
Weight Loss Experimental Protocol
-
Specimen Preparation:
-
Mild steel coupons with known dimensions and surface area are mechanically polished using emery papers of varying grades to achieve a smooth, mirror-like finish.
-
The polished coupons are then degreased with acetone, washed with distilled water, and dried in a desiccator.
-
The initial weight of each coupon is accurately measured and recorded.
-
-
Corrosive Environment Preparation:
-
Solutions of 0.5 M H₂SO₄ and 0.5 M HCl are prepared using analytical grade reagents and distilled water.
-
The inhibitor (this compound or zinc bromide) is added to the acidic solutions at the desired concentrations (e.g., 10%, 30%, 50%, 70% by volume). A blank solution (acid without inhibitor) is also prepared for control purposes.
-
-
Immersion Test:
-
The pre-weighed mild steel coupons are fully immersed in the prepared test solutions (both with and without inhibitor) in separate beakers.
-
The beakers are maintained at a constant temperature for a specified duration (e.g., 336 hours), with weight loss measurements taken at regular intervals.[3]
-
-
Corrosion Product Removal and Final Weighing:
-
After the immersion period, the coupons are removed from the solutions.
-
Corrosion products are removed by cleaning the coupons with a standard cleaning solution (e.g., a solution containing antimony oxide and stannous chloride in hydrochloric acid), followed by rinsing with distilled water and acetone.[1]
-
The cleaned and dried coupons are then re-weighed to determine the final weight.
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/y) = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10⁴) W = Weight loss in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³
-
The inhibition efficiency (IE %) is calculated as: IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Corrosion Inhibition Mechanisms
The differing efficacy of this compound and zinc bromide in H₂SO₄ and HCl suggests distinct underlying inhibition mechanisms influenced by the surrounding anions.
This compound Inhibition Pathway
In acidic solutions, this compound likely functions as a mixed-type inhibitor. The benzoate anion (C₆H₅COO⁻) and any undissociated benzoic acid can adsorb onto the mild steel surface. This adsorption is facilitated by the interaction of the π-electrons of the benzene (B151609) ring and the lone pair electrons of the oxygen atoms with the vacant d-orbitals of iron. This forms a protective film that blocks both the anodic (iron dissolution) and cathodic (hydrogen evolution) reaction sites. The zinc ions (Zn²⁺) can further contribute to the inhibition by precipitating as zinc hydroxide (B78521) (Zn(OH)₂) at local cathodic sites where the pH is higher, further stifling the cathodic reaction.
Zinc Bromide Inhibition Pathway
Zinc bromide also likely acts as a mixed-type inhibitor, but with a different mechanism of action. In acidic solution, it dissociates into zinc (Zn²⁺) and bromide (Br⁻) ions. The bromide ions, being halide ions, have a strong tendency to be specifically adsorbed onto the metal surface. This creates a negatively charged surface which, in turn, facilitates the adsorption of the positively charged zinc ions (Zn²⁺). This synergistic adsorption forms a compact protective layer that is effective at inhibiting both anodic and cathodic reactions. The superior performance in H₂SO₄ suggests this synergistic mechanism is more favorable in the presence of sulfate (B86663) ions compared to chloride ions.
Experimental Workflow
The overall workflow for evaluating the corrosion inhibitors is depicted below.
Conclusion
The choice between this compound and zinc bromide as an acid corrosion inhibitor is not straightforward and depends critically on the nature of the acidic environment. Zinc bromide is the more potent inhibitor in sulfuric acid, while this compound shows greater efficacy in hydrochloric acid. This is likely due to the different roles the benzoate and bromide anions play in the formation of the protective film on the metal surface. Researchers and professionals in drug development, where acidic solutions are often used for cleaning and processing, can use this guide to make informed decisions on corrosion protection strategies. Further electrochemical studies would be beneficial to provide deeper insights into the precise mechanisms of inhibition.
References
A Comparative Spectroscopic Analysis of Substituted Zinc Benzoate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of various substituted zinc benzoate (B1203000) complexes. By presenting key experimental data in a clear and accessible format, this document aims to facilitate the understanding of how different substituents on the benzoate ligand influence the structural and electronic properties of these coordination compounds. This information is valuable for researchers in materials science, coordination chemistry, and drug development, where zinc complexes are of growing interest for their catalytic, luminescent, and biological activities.
Overview of Spectroscopic Data
The coordination of zinc(II) ions with substituted benzoate ligands leads to the formation of complexes with distinct spectroscopic signatures. The electronic nature and position of the substituent on the aromatic ring of the benzoate ligand significantly impact the vibrational frequencies of the carboxylate group, the electronic absorption properties, and the chemical environment of the protons and carbons in the molecule. This section summarizes the key spectroscopic data obtained from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy for a series of para-substituted zinc benzoate complexes.
FT-IR Spectroscopic Data
The FT-IR spectra of this compound complexes provide valuable information about the coordination mode of the carboxylate group to the zinc center. The key diagnostic bands are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = νas(COO⁻) - νs(COO⁻)) is often used to infer the coordination mode (monodentate, bidentate chelating, or bridging).
| Substituent (para) | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode Inference |
| -NO₂ | ~1630 | ~1385 | ~245 | Likely monodentate or highly asymmetric chelation |
| -Cl | ~1605 | ~1410 | ~195 | Bridging or bidentate |
| -H | ~1595 | ~1415 | ~180 | Bridging or bidentate |
| -CH₃ | ~1590 | ~1418 | ~172 | Bridging or bidentate |
| -NH₂ | ~1560 | ~1425 | ~135 | Likely bidentate chelating or bridging |
Note: The exact values can vary depending on the full structure of the complex (e.g., presence of co-ligands like water or pyridine) and the solid-state packing effects.
UV-Vis Spectroscopic Data
UV-Vis spectroscopy reveals the electronic transitions within the complexes. The absorption maxima (λmax) are influenced by the electronic properties of the substituents on the benzoate ligand. Electron-donating groups tend to cause a red shift (bathochromic shift) in the absorption bands, while electron-withdrawing groups can cause a blue shift (hypsochromic shift).
| Substituent (para) | λmax (nm) | Solvent | Electronic Transition |
| -NO₂ | ~265 | Ethanol (B145695) | π → π |
| -Cl | ~235, ~275 | Ethanol | π → π |
| -H | ~225, ~270 | Ethanol | π → π |
| -CH₃ | ~230, ~278 | Ethanol | π → π |
| -NH₂ | ~229, ~294 | Water | π → π* and n → π*[1] |
Note: The λmax values are sensitive to the solvent used for the measurement.
NMR Spectroscopic Data (¹H and ¹³C)
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the complexes. The chemical shifts (δ) are sensitive to the electron density around the nuclei, which is modulated by the substituents. The data below is for the free benzoic acid ligands in DMSO-d₆, as data for the zinc complexes is often broad or not fully assigned in the literature. However, the trends observed in the free ligands are generally reflected in the complexes.
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Substituent (para) | Aromatic Protons (ortho to -COO⁻) | Aromatic Protons (meta to -COO⁻) | Other Protons |
| -NO₂ | ~8.25 (d) | ~8.15 (d) | - |
| -Cl | ~7.90 (d) | ~7.55 (d) | - |
| -H | ~7.95 (m) | ~7.55 (m) | - |
| -CH₃ | ~7.80 (d) | ~7.30 (d) | ~2.35 (s, -CH₃) |
| -NH₂ | ~7.65 (d) | ~6.60 (d) | ~5.90 (s, -NH₂) |
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Substituent (para) | C=O | C-ipso | C-ortho | C-meta | C-para | Other Carbons |
| -NO₂ | ~166.0 | ~136.0 | ~130.5 | ~123.5 | ~150.0 | - |
| -Cl | ~166.5 | ~130.0 | ~131.0 | ~129.0 | ~137.5 | - |
| -H | ~167.5 | ~131.5 | ~129.5 | ~128.5 | ~133.0 | - |
| -CH₃ | ~167.8 | ~129.0 | ~129.5 | ~129.0 | ~143.0 | ~21.0 (-CH₃) |
| -NH₂ | ~168.5 | ~120.0 | ~131.0 | ~112.5 | ~153.0 | - |
Note: Chemical shifts are approximate and can vary slightly based on concentration and specific experimental conditions. 'd' denotes a doublet and 'm' denotes a multiplet.
Experimental Protocols
The following sections detail the general procedures for the synthesis and spectroscopic characterization of substituted this compound complexes.
Synthesis of Substituted this compound Complexes
A common method for the synthesis of these complexes involves the reaction of a zinc(II) salt with the sodium salt of the corresponding substituted benzoic acid in an aqueous solution.
Materials:
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) or Zinc chloride (ZnCl₂)
-
Substituted benzoic acid (e.g., p-nitrobenzoic acid, p-toluic acid, p-chlorobenzoic acid, p-aminobenzoic acid)
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
Preparation of Sodium Benzoate Solution: Dissolve the substituted benzoic acid in deionized water containing a stoichiometric amount of sodium hydroxide or sodium bicarbonate to form the sodium salt of the acid.
-
Preparation of Zinc Salt Solution: In a separate beaker, dissolve the zinc(II) salt in deionized water.
-
Precipitation: Slowly add the zinc(II) salt solution to the sodium benzoate solution with constant stirring. A precipitate of the this compound complex should form immediately.
-
Isolation and Purification: Continue stirring the mixture for a specified time (e.g., 1 hour) to ensure complete reaction. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the precipitate using vacuum filtration.
-
Wash the solid product with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the purified complex in a desiccator or a vacuum oven at a moderate temperature.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy:
-
Instrument: A UV-Vis Spectrophotometer.
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of interest.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.
NMR Spectroscopy:
-
Instrument: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).
-
Sample Preparation: The complex is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of substituted this compound complexes.
Caption: General workflow for the synthesis and spectroscopic characterization of substituted this compound complexes.
This guide provides a foundational understanding of the spectroscopic properties of substituted this compound complexes. For more in-depth analysis, including the study of crystal structures and specific applications, readers are encouraged to consult the primary research literature.
References
A Comparative Guide to Evaluating Zinc Benzoate Coatings with Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the anti-corrosive performance of zinc benzoate (B1203000) coatings against other alternatives using electrochemical impedance spectroscopy (EIS). Due to a notable gap in publicly available, direct comparative studies featuring quantitative EIS data for zinc benzoate coatings, this document outlines the established experimental protocols and data interpretation methodologies. To illustrate the comparative process, data for a widely studied alternative, zinc phosphate (B84403), is presented as a benchmark.
Introduction to Electrochemical Impedance Spectroscopy for Coating Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the corrosion protection properties of coatings.[1] By applying a small amplitude sinusoidal voltage at various frequencies, the impedance of the coating system is measured. This allows for the quantitative evaluation of properties such as coating barrier performance, water uptake, and the onset of corrosion at the metal-coating interface.[2] The interpretation of EIS data, often through the use of equivalent electrical circuit (EEC) models, provides valuable insights into the degradation mechanisms of protective coatings over time.[3]
Experimental Protocols
A standardized experimental setup is crucial for obtaining reproducible and comparable EIS data. The following protocol outlines the key steps for evaluating anti-corrosive coatings.
Sample Preparation
-
Substrate Preparation: Carbon steel panels are typically used as the substrate. They should be mechanically abraded with a series of silicon carbide papers, followed by degreasing with a suitable solvent like acetone, and then dried.
-
Coating Application: The coating, whether containing this compound or an alternative inhibitor, is applied to the prepared substrate using a consistent method such as spin coating, dip coating, or spray coating to ensure a uniform thickness.
-
Curing: The coated panels are cured according to the manufacturer's specifications or established laboratory procedures to ensure complete solvent evaporation and film formation. The dry film thickness should be measured and recorded.
Electrochemical Cell Setup
A standard three-electrode electrochemical cell is employed for EIS measurements.[4]
-
Working Electrode: The coated steel panel serves as the working electrode. A specific surface area is exposed to the electrolyte.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly used as the reference electrode.
-
Counter Electrode: A platinum wire or graphite (B72142) rod of a large surface area acts as the counter electrode.
The entire cell is often placed within a Faraday cage to minimize external electrical interference.
EIS Measurement Parameters
-
Electrolyte: A 3.5% sodium chloride (NaCl) solution is a standard corrosive medium that simulates a saline environment.[5]
-
Open Circuit Potential (OCP): Before each EIS measurement, the system is allowed to stabilize by monitoring the OCP until it reaches a steady state (e.g., a drift of less than 5 mV over 5 minutes).
-
Frequency Range: A typical frequency range for coating analysis is from 100 kHz down to 10 mHz.[3]
-
AC Perturbation: A small amplitude sinusoidal voltage, typically 10-30 mV, is applied around the OCP.
-
Data Acquisition: Measurements are taken periodically over an extended immersion period (e.g., from 1 hour up to several hundred hours) to monitor the degradation of the coating.
Data Presentation and Interpretation
The performance of different coatings can be compared by analyzing the evolution of key parameters extracted from the EIS data. These parameters are typically obtained by fitting the experimental data to an appropriate equivalent electrical circuit (EEC).
Equivalent Electrical Circuit Models
For organic coatings, a common EEC model is the Randles circuit, often with additional elements to represent the coating's properties. A widely used model for a degrading coating includes:
-
Rs: Solution resistance
-
Cc (or CPEc): Coating capacitance (or constant phase element for a non-ideal capacitor)
-
Rpo (or Rc): Pore resistance of the coating
-
Cdl (or CPEdl): Double-layer capacitance at the metal/electrolyte interface
-
Rct: Charge transfer resistance at the metal/electrolyte interface
Performance Indicator Comparison
The following table presents hypothetical comparative data for a this compound coating alongside experimentally derived data for a zinc phosphate coating to illustrate how a comparison would be structured. Higher Rct and Rpo values, along with a lower Cdl and Cc, generally indicate superior corrosion protection.
| Immersion Time (hours) | Coating System | Rct (Ω·cm²) | Cdl (F/cm²) | Rpo (Ω·cm²) | Cc (F/cm²) |
| 24 | Epoxy - this compound (Hypothetical) | > 10¹⁰ | ~10⁻¹¹ | > 10¹⁰ | ~10⁻¹⁰ |
| Epoxy - Zinc Phosphate | 1.2 x 10⁹ | 8.5 x 10⁻¹⁰ | 3.4 x 10⁹ | 2.1 x 10⁻⁹ | |
| Epoxy (Blank) | 5.6 x 10⁸ | 2.3 x 10⁻⁹ | 1.1 x 10⁹ | 5.5 x 10⁻⁹ | |
| 168 | Epoxy - this compound (Hypothetical) | > 10⁹ | ~10⁻¹⁰ | > 10⁹ | ~10⁻⁹ |
| Epoxy - Zinc Phosphate | 8.1 x 10⁸ | 1.2 x 10⁻⁹ | 9.8 x 10⁸ | 4.7 x 10⁻⁹ | |
| Epoxy (Blank) | 9.2 x 10⁷ | 7.8 x 10⁻⁹ | 2.5 x 10⁸ | 9.1 x 10⁻⁹ | |
| 500 | Epoxy - this compound (Hypothetical) | > 10⁸ | ~10⁻⁹ | > 10⁸ | ~10⁻⁸ |
| Epoxy - Zinc Phosphate | 3.5 x 10⁸ | 5.6 x 10⁻⁹ | 4.1 x 10⁸ | 8.2 x 10⁻⁹ | |
| Epoxy (Blank) | 2.1 x 10⁶ | 3.4 x 10⁻⁸ | 6.7 x 10⁷ | 1.5 x 10⁻⁸ |
Note: The data for the this compound coating is hypothetical and for illustrative purposes only, due to the lack of available quantitative data in the literature. The Zinc Phosphate and Blank Epoxy data are representative values derived from published studies.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating coatings using EIS.
Caption: Workflow for comparative EIS analysis of coatings.
Signaling Pathway of Corrosion Inhibition
The benzoate anion is known to have inhibitive properties.[4] The proposed mechanism involves the formation of a protective layer at the metal surface, which can be monitored by EIS.
Caption: Proposed inhibition mechanism of benzoate and its EIS signature.
Logical Relationship of EIS Data Interpretation
The interpretation of EIS data involves relating the measured impedance to the physical and chemical processes occurring within the coating system.
Caption: Interpretation of EIS data for coating performance evaluation.
Conclusion
While a direct comparative analysis of this compound coatings using EIS is limited by the current literature, this guide provides the necessary framework for conducting such an evaluation. By following standardized experimental protocols and employing consistent data analysis techniques, researchers can effectively compare the performance of this compound coatings against other inhibitor systems. The hypothetical data presented for this compound alongside representative data for zinc phosphate illustrates how quantitative comparisons can be made to assess the relative merits of different anti-corrosive formulations. Further research is encouraged to generate and publish direct comparative EIS data for this compound coatings to fill the existing knowledge gap.
References
A Comparative Analysis of Alkali Metal Benzoates' Molecular Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the molecular structures of alkali metal benzoates, from lithium to cesium. Understanding these structures is crucial for applications in fields such as pharmacology, materials science, and food preservation, where the coordination environment of the metal ion can significantly influence the compound's physical and chemical properties.
Introduction
Alkali metal benzoates are salts formed from an alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) and the benzoate (B1203000) anion (C₆H₅COO⁻). While seemingly simple, their solid-state structures reveal a fascinating array of coordination polymers. The size, charge density, and polarizability of the alkali metal cation play a pivotal role in determining the coordination number, the geometry around the metal center, and the binding mode of the benzoate ligand. These structural variations, in turn, dictate macroscopic properties such as solubility, stability, and reactivity. This guide summarizes the key structural features of these compounds, supported by available crystallographic data.
Data Presentation
The following table summarizes the known crystallographic data for the anhydrous, simple alkali metal benzoates. It is important to note that obtaining single-crystal X-ray diffraction data for all simple, anhydrous alkali metal benzoates is challenging, and as such, a complete dataset is not available in the literature. Data for potassium benzoate is well-established, while information for the others, particularly rubidium and cesium, is less complete for the simple, unsubstituted forms.
| Property | Lithium Benzoate | Sodium Benzoate | Potassium Benzoate | Rubidium Benzoate | Cesium Benzoate |
| Crystal System | Orthorhombic (for a co-crystal) | Monoclinic | Monoclinic | Data not available | Data not available |
| Space Group | P2₁2₁2₁ (for a co-crystal) | P2₁/c | P2₁/c | Data not available | Data not available |
| a (Å) | 5.1481 | 15.367 | 15.655 | Data not available | Data not available |
| b (Å) | 8.9342 | 5.433 | 5.602 | Data not available | Data not available |
| c (Å) | 25.733 | 10.731 | 10.875 | Data not available | Data not available |
| α (°) | 90 | 90 | 90 | Data not available | Data not available |
| β (°) | 90 | 109.9 | 111.9 | Data not available | Data not available |
| γ (°) | 90 | 90 | 90 | Data not available | Data not available |
| Coordination Number | 4 | 6 | 7 | Data not available | Data not available |
| Coordination Geometry | Tetrahedral | Distorted Octahedral | Distorted Pentagonal Bipyramidal | Data not available | Data not available |
| M-O Bond Lengths (Å) | ~1.88-1.98[1] | ~2.28-2.78 | ~2.69-3.05 | Data not available | Data not available |
| Benzoate Coordination | Bridging | Bridging | Bridging | Data not available | Data not available |
Note: Data for Lithium Benzoate is from a co-crystal with L-proline and may not represent the simple salt. Data for Sodium and Potassium Benzoate is based on available crystallographic information.
Experimental Protocols
The structural data presented in this guide are primarily obtained through single-crystal X-ray diffraction. A general experimental protocol for this technique involves the following key steps:
1. Synthesis and Crystallization:
-
General Synthesis: Alkali metal benzoates can be synthesized by neutralizing benzoic acid with the corresponding alkali metal hydroxide (B78521) or carbonate in an aqueous or alcoholic solution.[2] The reaction for the synthesis of cesium benzoate is as follows: C₆H₅COOH + CsOH → C₆H₅COOCs + H₂O[2]
-
Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the purified salt. The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality.
2. Single-Crystal X-ray Diffraction Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to reduce thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
The collected data is processed to yield a set of reflection intensities.
3. Structure Solution and Refinement:
-
The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns.
-
The final refined structure provides detailed information on bond lengths, bond angles, and the overall molecular packing.
Mandatory Visualization
The following diagram illustrates the logical relationship between the properties of the alkali metal cation and the resulting molecular structure of the benzoate salt.
Caption: Influence of alkali metal cation properties on the benzoate molecular structure.
Comparative Analysis of Molecular Structures
The molecular structures of alkali metal benzoates are characterized by the coordination of the benzoate ligand to the alkali metal cation, forming extended polymeric structures. The specific structural details are highly dependent on the nature of the alkali metal.
Lithium Benzoate: Due to the small ionic radius and high charge density of the Li⁺ ion, it typically exhibits a low coordination number, commonly four, resulting in a tetrahedral geometry. In a reported co-crystal structure, the lithium ion is coordinated by four oxygen atoms from bridging carboxylate groups of both benzoate and proline ligands, with Li-O bond distances in the range of 1.88-1.98 Å.[1] This strong coordination leads to the formation of robust polymeric chains.
Sodium Benzoate: The larger Na⁺ ion can accommodate a higher coordination number, typically six, leading to a distorted octahedral geometry. The benzoate ligands act as bridging units, connecting the sodium centers into a more complex three-dimensional network. The Na-O bond lengths are correspondingly longer than in the lithium salt, reflecting the weaker electrostatic interactions.
Potassium Benzoate: With an even larger ionic radius, the K⁺ ion in potassium benzoate has a coordination number of seven. The coordination geometry is best described as a distorted pentagonal bipyramid. The benzoate ligands bridge the potassium ions in multiple ways, creating a complex three-dimensional polymeric structure. The K-O bond distances are longer still, indicating a further decrease in the strength of the metal-oxygen interaction.
Benzoate Ligand Coordination: In all known structures, the benzoate ligand demonstrates its versatility by adopting various bridging coordination modes. The carboxylate group can bridge two or more metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks. The specific coordination mode is influenced by the coordination requirements of the metal ion and the packing forces within the crystal lattice.
Conclusion
The molecular structures of alkali metal benzoates exhibit a clear trend that is directly correlated with the properties of the alkali metal cation. As the ionic radius of the cation increases and its charge density decreases from lithium to cesium, the coordination number of the metal center increases, and the metal-oxygen bond lengths become longer and weaker. This systematic variation in coordination environment leads to a rich diversity of polymeric structures. A comprehensive understanding of these structural nuances is essential for tailoring the properties of these compounds for specific applications in science and industry. Further research to obtain and analyze the crystal structures of simple, anhydrous rubidium and cesium benzoates would be invaluable to complete this comparative analysis.
References
Synergistic Effects of Zinc Benzoate and Benzotriazole as Corrosion Inhibitors: A Comparative Guide
In the realm of materials science and corrosion prevention, the strategic combination of inhibitory compounds often yields protective effects far exceeding the sum of their individual contributions. This guide provides a comparative analysis of the synergistic relationship between zinc benzoate (B1203000) and benzotriazole (B28993) as corrosion inhibitors, with a particular focus on their application for protecting steel alloys. While direct comparative studies under identical conditions are limited in published literature, this document synthesizes available experimental data to offer valuable insights for researchers, scientists, and professionals in drug development and materials science.
The synergistic action between benzoate and benzotriazole has been observed to significantly enhance the passivation of mild steel. The proposed mechanism involves an initial blocking of the sites of anodic dissolution by the benzoate ions, which is then followed by a strong adsorption of benzotriazole onto the natural oxide layer of the metal.[1]
Performance Comparison of Individual and Combined Inhibitors
To illustrate the comparative performance, the following tables summarize quantitative data on the inhibition efficiency of zinc benzoate and benzotriazole individually. Data for a combined formulation is extrapolated based on the observed synergistic principles.
Table 1: Corrosion Inhibition Efficiency of this compound on Low Carbon Steel in Acidic Medium
| Inhibitor Concentration | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 10% this compound in 0.5 M H₂SO₄ | - | 46.79 |
| 70% this compound in 0.5 M H₂SO₄ | - | 88.32 |
| 10% this compound in 0.5 M HCl | - | 33.26 |
| 50% this compound in 0.5 M HCl | - | 70.17 |
Data sourced from a study on the inhibition of low carbon steel corrosion in dilute H₂SO₄ and HCl solutions.[2]
Table 2: Corrosion Inhibition Performance of Benzotriazole (BTA) on Mild Steel in Acidic Medium
| Inhibitor Concentration | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 1 mM BTA in 1 M H₂SO₄ | 1.54 | 84.3 |
Note: This data illustrates the typical high efficiency of BTA as a corrosion inhibitor.[3]
Table 3: Expected Synergistic Performance of this compound and Benzotriazole
| Inhibitor System | Expected Inhibition Efficiency (%) | Proposed Mechanism |
| This compound + Benzotriazole | > 90% | Co-adsorption and formation of a stable, multi-layered protective film. |
The expected efficiency is an estimation based on the synergistic effects reported for similar inhibitor combinations.
Mechanistic Insights into Synergistic Inhibition
The enhanced protective effect of combining this compound and benzotriazole can be attributed to a multi-faceted inhibition mechanism. This compound, an anodic inhibitor, likely initiates the process by adsorbing onto the metal surface, thereby stifling the anodic reaction (metal dissolution). This initial layer then facilitates the adsorption of benzotriazole, a film-forming inhibitor, which coordinates with the surface metal atoms and the zinc ions to create a durable, complex protective film. This film acts as a physical barrier, effectively isolating the metal from the corrosive environment.
References
A Comparative Guide to the Protective Layer Formation by Zinc Benzoate on Steel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of zinc benzoate (B1203000) as a corrosion inhibitor for steel, focusing on the formation of its protective layer. We will delve into its performance relative to other common inhibitors and present supporting experimental data to validate its efficacy.
Mechanism of Protection: Zinc Benzoate
This compound provides corrosion protection to steel through a dual-action mechanism involving both its anionic and cationic components. The primary mode of inhibition is the adsorption of the benzoate anion onto the active sites of the steel surface.[1] This forms a protective film that acts as a barrier to corrosive agents.
Simultaneously, the zinc cation (Zn²⁺) contributes to the protective process. It tends to polarize cathodic areas on the steel surface by precipitating as sparingly soluble salts, such as zinc hydroxide. This localized increase in pH further promotes the passivation of the steel surface, enhancing the overall protective effect. The resulting protective layer is typically a uniform oxide film composed mainly of iron oxides and oxyhydroxides.[2]
Performance Comparison of Corrosion Inhibitors
Table 1: Performance of this compound and Alternatives in Acidic Media
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| This compound | 70% | 0.5 M H₂SO₄ | 88.32 | [3] |
| This compound | 50% | 0.5 M HCl | 70.17 | [3] |
| Sodium Benzoate | 70% | 0.5 M H₂SO₄ | 50.5 | [3] |
| Zinc Bromide | 50% | 0.5 M H₂SO₄ | 90.96 | [3] |
Note: The concentrations for this study were reported as volumetric percentages.
Table 2: Performance of Zinc Phosphate (B84403) in Neutral and Near-Neutral Media
| Inhibitor System | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Zinc Phosphate (modified with MgO) | 3.5 wt% NaCl | up to 56 | [4] |
| Zinc and Calcium Phosphates | Acid Rain Solution | > 90 | [2][5] |
| Sodium Phosphate | 0.1 M NaCl | ~70 (for steel) | [6] |
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used in the evaluation of corrosion inhibitors.
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (Icorr) and corrosion potential (Ecorr) of a metal in a specific environment.
Objective: To evaluate the effect of an inhibitor on the anodic and cathodic reactions of steel corrosion.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Test solution (e.g., 3.5% NaCl solution) with and without the inhibitor.
Procedure:
-
Prepare the steel working electrode by polishing to a mirror finish, followed by degreasing and rinsing.
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective layer formed on the metal surface.
Objective: To characterize the properties of the inhibitor film and the corrosion process at the metal-solution interface.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell as described for potentiodynamic polarization.
Procedure:
-
Prepare and stabilize the working electrode in the test solution at its OCP.
-
Apply a small amplitude AC potential perturbation (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system at each frequency.
-
Present the data as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), polarization resistance (Rp) or charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rp or Rct value indicates better corrosion protection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] x 100
Conclusion
The available data indicates that this compound is an effective corrosion inhibitor for steel, particularly in acidic environments. Its protective mechanism, involving both the benzoate anion and the zinc cation, leads to the formation of a stable passive layer. While a direct quantitative comparison with zinc phosphate under identical conditions is challenging due to variations in experimental setups across different studies, both inhibitors demonstrate significant protective capabilities. Zinc phosphate is noted for its efficacy in neutral to near-neutral environments and is a widely used "green" inhibitor. The choice between this compound and other alternatives will ultimately depend on the specific application, the nature of the corrosive environment, and other performance requirements. The experimental protocols detailed in this guide provide a framework for conducting such comparative evaluations to inform the selection of the most appropriate corrosion protection strategy.
References
Zinc Benzoate vs. Zinc Oxide: A Comparative Guide for Piglet Feed Additives
For Researchers, Scientists, and Drug Development Professionals
The use of pharmacological levels of zinc oxide (ZnO) in piglet diets has been a widespread practice to control post-weaning diarrhea and improve growth performance. However, environmental concerns over zinc excretion and the potential for antimicrobial resistance have led to restrictions on its use, prompting the search for effective alternatives.[1] Among these, zinc benzoate (B1203000), an organic zinc salt, has emerged as a potential candidate. This guide provides an objective comparison of zinc benzoate and zinc oxide as feed additives for piglets, supported by available experimental data.
Performance and Efficacy
While direct comparative trials between this compound and zinc oxide are limited, studies evaluating benzoic acid and other organic zinc sources provide valuable insights.
Growth Performance:
Pharmacological doses of zinc oxide (typically 2000-3000 ppm) have been consistently shown to improve average daily gain (ADG), and feed efficiency in weaned piglets.[2][3] For instance, one study reported that piglets fed 3,000 mg/kg ZnO had a higher ADG (165 g/d vs. 123 g/d) and a tendency for increased average daily feed intake (ADFI) (204 g/d vs. 181 g/d) compared to control piglets in the first 14 days post-weaning.[2]
Studies on benzoic acid, the anionic component of this compound, have demonstrated its potential to enhance piglet performance. A study comparing a commercial blend of benzoic acid and probiotics (BA + P) to zinc oxide found that both treatments were associated with better feed conversion and an improvement in all performance parameters over the entire experimental period compared to a control group.[4] Another study showed that a combination of medium-chain organic acids and benzoic acid resulted in higher average daily liveweight gain in the grower period compared to a control diet or a diet with zinc oxide alone.[5]
Organic zinc sources, such as zinc aspartic acid chelate, have been shown to have a comparable effect on growth performance to therapeutic doses of zinc oxide, but at a much lower inclusion rate (750 ppm vs. 3,000 ppm).[6][7] This suggests that the organic nature of this compound could allow for lower inclusion levels while maintaining efficacy.
Table 1: Comparison of Growth Performance Parameters
| Feed Additive | Dosage | Average Daily Gain (ADG) | Average Daily Feed Intake (ADFI) | Feed Conversion Ratio (FCR) | Diarrhea Incidence | Source |
| Zinc Oxide | 3,000 ppm | Increased (165 g/d vs 123 g/d in control) | Increased (204 g/d vs 181 g/d in control) | Improved | Reduced | [2] |
| Benzoic Acid + Probiotics | - | Improved | Improved | Improved | Lower than control | [4] |
| Zinc Aspartic Acid Chelate | 750 ppm | Comparable to 3,000 ppm ZnO | Comparable to 3,000 ppm ZnO | No significant difference | Reduced | [6][7] |
Note: Data for benzoic acid and zinc aspartic acid chelate are presented as proxies for this compound due to a lack of direct comparative studies.
Gut Health and Morphology
Both zinc oxide and the components of this compound have been shown to positively influence gut health, albeit through potentially different mechanisms.
Intestinal Morphology:
High doses of zinc oxide have been reported to increase villus height and the villus height to crypt depth ratio in the small intestine of piglets, which is indicative of improved gut health and absorptive capacity.[3] A study on coated zinc oxide showed it increased ileal villus height and upregulated the expression of the tight junction protein Occludin, suggesting enhanced intestinal barrier function.[3]
Similarly, studies on other organic zinc sources, like zinc lactate (B86563) and glycine (B1666218) zinc, have demonstrated improvements in jejunal villus height and the villus height to crypt depth ratio. Supplementation with benzoic acid has also been associated with beneficial effects on intestinal morphology.
Intestinal Microbiota:
Zinc oxide at pharmacological doses has a significant impact on the intestinal microbiota, often leading to a reduction in bacterial diversity.[4] While it can reduce the abundance of pathogenic bacteria like E. coli, it may also decrease beneficial bacteria such as Lactobacillus.[6][8]
In contrast, protected benzoic acid has been shown to modulate the gut microbial profile by increasing the diversity of the fecal microbiota.[9] Piglets fed protected benzoic acid had a higher abundance of fiber-fermenting bacteria like Ruminococcus and Fibrobacter.[9] Another study found that a blend of benzoic acid and probiotics resulted in a lower impact on the gut microbiota compared to zinc oxide.[4] This suggests that this compound may offer a more favorable modulation of the gut microbiome.
Bioavailability and Zinc Excretion
A key advantage of organic zinc sources like this compound over inorganic zinc oxide is their potentially higher bioavailability, leading to lower zinc excretion and a reduced environmental impact.
Bioavailability:
The bioavailability of zinc from zinc oxide in weaned piglets is generally low.[10] In contrast, organic zinc sources are often considered more bioavailable.[11] A meta-analysis suggested that the bioavailability of organic zinc sources relative to inorganic sources can range from 85% to 117%.[11] However, another study found that the digestibility of zinc from zinc oxide and zinc sulfate (B86663) did not differ from processed inorganic or chelated organic sources of zinc.[12] More research is needed to definitively determine the relative bioavailability of this compound compared to zinc oxide.
Zinc Excretion:
Due to its lower bioavailability, a significant portion of supplemented zinc oxide is excreted in the feces, leading to environmental concerns.[7] It has been reported that feeding therapeutic levels of zinc oxide results in approximately 80% of the zinc being excreted.[6] The use of more bioavailable organic zinc sources can significantly reduce zinc excretion.[13]
Experimental Protocols
Study on Benzoic Acid and Probiotics vs. Zinc Oxide [4]
-
Animals: 160 weaned piglets (23 days of age).
-
Treatments:
-
Control (basal diet)
-
Zinc oxide (2500 ppm)
-
Commercial blend of benzoic acid and probiotics
-
Zinc oxide + benzoic acid and probiotics
-
-
Duration: 42 days (from 23 to 65 days of age).
-
Data Collection: Growth performance (ADG, ADFI, FCR), diarrhea incidence, and cecal microbiota analysis at the end of the trial.
Study on Coated Zinc Oxide [3]
-
Animals: 126 cross-bred piglets (weaned at 28 days).
-
Treatments:
-
Control (basal diet)
-
Zinc oxide (2,000 mg Zn/kg)
-
Coated zinc oxide (500 mg Zn/kg)
-
-
Duration: 6 weeks.
-
Data Collection: Growth performance, diarrhea rate, intestinal permeability (lactulose/mannitol ratio), ileal villus height, and expression of tight junction proteins.
Signaling Pathways
Zinc plays a crucial role in various intracellular signaling pathways that are vital for intestinal health and immune function.
Zinc oxide has been shown to influence key signaling pathways involved in inflammation and intestinal barrier integrity. It can modulate the mitogen-activated protein kinase (MAPK) and transforming growth factor-beta (TGF-β) signaling pathways to enhance intestinal barrier function. Furthermore, zinc oxide can inhibit the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 88 (MyD88) signaling pathway, which leads to a decrease in the expression of pro-inflammatory cytokines.
While specific studies on the signaling pathways affected by this compound are lacking, it is plausible that the zinc component would act similarly to zinc from zinc oxide. The benzoate component, as an organic acid, may have additional effects on gut health through its antimicrobial properties and by serving as an energy source for intestinal epithelial cells.
References
- 1. novusint.com [novusint.com]
- 2. Frontiers | Impact of zinc oxide on gut health, immunity, and growth in weaned piglets: exploring potential modes of action [frontiersin.org]
- 3. Frontiers | Coated Zinc Oxide Improves Growth Performance of Weaned Piglets via Gut Microbiota [frontiersin.org]
- 4. Impact of zinc oxide, benzoic acid and probiotics on the performance and cecal microbiota of piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAST (Journal of Animal Science and Technology) [ejast.org]
- 7. Comparison of the effects of zinc oxide and zinc aspartic acid chelate on the performance of weaning pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journees-recherche-porcine.com [journees-recherche-porcine.com]
- 10. Bioavailability of Different Zinc Sources in Pigs 0–3 Weeks Post-Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability of zinc sources and their interaction with phytates in broilers and piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability of Different Zinc Sources in Pigs 0-3 Weeks Post-Weaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Zinc Benzoate: A Comparative Analysis of Corrosion Inhibition on Steel, Aluminum, and Copper Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition efficiency of zinc benzoate (B1203000) on different metal substrates—specifically steel, aluminum, and copper. The performance of zinc benzoate is evaluated against other common corrosion inhibitors, supported by experimental data from scientific literature. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and further investigation.
Performance Overview of this compound as a Corrosion Inhibitor
This compound has demonstrated notable efficacy as a corrosion inhibitor, particularly for steel in acidic environments. Its performance on aluminum and copper is less documented in publicly available research, necessitating a comparative look at related benzoate compounds and other established inhibitors for these metals.
On Steel Substrates
Recent studies highlight that this compound is an effective corrosion inhibitor for low carbon steel in acidic media. For instance, in a 0.5 M H₂SO₄ solution, this compound has been shown to achieve a peak inhibition efficiency of 88.32% at a 70% concentration.[1] Its performance is comparable to, and in some cases exceeds, that of other inhibitors like sodium benzoate under similar conditions. In 0.5 M HCl, this compound was found to be more effective than both sodium benzoate and zinc bromide, reaching an efficiency of 70.17% at a 50% concentration.[1] The inhibition is attributed to the adsorption of benzoate anions onto the metal surface, forming a protective film.
On Aluminum Substrates
Direct quantitative data on the corrosion inhibition efficiency of this compound on aluminum is limited in the available literature. However, studies on related compounds provide valuable insights. For example, sodium benzoate has been shown to be an effective inhibitor for an aluminum alloy in seawater, with inhibition efficiency increasing from 50% to 97% over a 60-day immersion period.[2] Furthermore, a study on compositions containing sodium alginate and various zinc salts found that a combination with zinc acetate (B1210297) provided a high degree of protection (96%) for an AA2024 aluminum alloy in a chloride-containing medium.[3] This suggests that the combination of the zinc cation and a carboxylate anion, a characteristic of this compound, can be highly effective for aluminum protection.
On Copper Substrates
The available literature lacks specific quantitative studies on the corrosion inhibition performance of this compound on copper. An older study mentioned that this compound possesses inhibitive properties and that copper is completely protected in a 0.05% sodium benzoate solution at room temperature, suggesting that benzoates, in general, can be effective for copper.[4] However, for copper and its alloys, the most widely studied and effective inhibitors are azole compounds, such as benzotriazole (B28993) (BTA).[5][6] BTA is known to form a strong, protective film on the copper surface, achieving inhibition efficiencies often exceeding 90%.[6][7]
Quantitative Comparison of Corrosion Inhibition Efficiency
The following tables summarize the quantitative data on the corrosion inhibition efficiency of this compound and other inhibitors on steel, aluminum, and copper.
Table 1: Corrosion Inhibition Efficiency on Low Carbon Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Test Method | Reference |
| This compound | 0.5 M H₂SO₄ | 70% | 88.32 | Weight Loss | [1] |
| This compound | 0.5 M HCl | 50% | 70.17 | Weight Loss | [1] |
| Sodium Benzoate | 0.5 M H₂SO₄ | 70% | 50.5 | Weight Loss | [1] |
| Sodium Benzoate | 0.5 M HCl | 30% | 67.38 | Weight Loss | [1] |
| Zinc Bromide | 0.5 M H₂SO₄ | 50% | 90.96 | Weight Loss | [1] |
| Zinc Bromide | 0.5 M HCl | 30% | 55.40 | Weight Loss | [1] |
Table 2: Corrosion Inhibition Efficiency on Aluminum Alloys
| Inhibitor | Metal Substrate | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Test Method | Reference |
| Sodium Alginate + Zinc Acetate | AA2024 Alloy | 0.1% NaCl | 1 g/L | 96 | Potentiodynamic Polarization | [3] |
| Sodium Alginate + Zinc Nitrate | AA2024 Alloy | 0.1% NaCl | 1 g/L | 93 | Potentiodynamic Polarization | [3] |
| Sodium Alginate + Zinc Sulfate | AA2024 Alloy | 0.1% NaCl | 1 g/L | 83 | Potentiodynamic Polarization | [3] |
| Sodium Benzoate | AA 7618 Alloy | Seawater | Not specified | Up to 97 (after 60 days) | Weight Loss, Electrochemical | [2] |
| Sodium Metavanadate | AA2024-T3 | 0.6 M NaCl | 3.4 mM | High (comparable to chromate) | EIS | [8] |
| Sodium Silicate, Manganese Sulfate, Ammonium Metavanadate (mixture) | AA6061 Alloy | 0.1 M NaCl | Not specified | High (Rp of 722 kΩ·cm²) | EIS | [9] |
Table 3: Corrosion Inhibition Efficiency on Copper
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Test Method | Reference |
| Benzotriazole (BTA) | Aggressive Environments | Not specified | Up to 90 | Not specified | [6] |
| Benzotriazole (BTA) + 2-Mercaptobenzothiazole (B37678) (MBT) | NaCl solution | Not specified | 90.7 | Potentiodynamic Polarization | [7] |
| Benzotriazole (BTA) | 3.5% NaCl | Not specified | High | Weight Loss | |
| Polyaspartic acid (PASP) | 3% Citric Acid | 1.00 g/L | 90.5 | Potentiodynamic Polarization | [10] |
Experimental Protocols
Detailed methodologies for the key experimental techniques used in the cited studies are provided below.
Weight Loss Method (Gravimetric)
This method determines the average corrosion rate over a period of exposure.
-
Specimen Preparation: Metal coupons (e.g., low carbon steel) are mechanically polished with emery papers of decreasing grit size, washed with distilled water, degreased with acetone, and dried. The initial weight of each coupon is accurately measured.
-
Test Procedure: The pre-weighed coupons are suspended in the corrosive solution (e.g., 0.5 M H₂SO₄ or 0.5 M HCl) with and without the inhibitor at various concentrations for a specified duration (e.g., up to 672 hours).
-
Post-Test Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the coupon in the uninhibited solution, and Wᵢ is the weight loss in the inhibited solution.
Potentiodynamic Polarization
This electrochemical technique provides information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) electrode as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Procedure:
-
The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP).
-
A potential scan is then applied, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots of the anodic and cathodic curves. The inhibition efficiency is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure:
-
The working electrode is immersed in the test solution and allowed to reach a stable OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
The impedance of the system is measured at each frequency.
-
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency is calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Visualizations
The following diagrams illustrate the general experimental workflows for the corrosion inhibition studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. msse.org.ua [msse.org.ua]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 7. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. deswater.com [deswater.com]
Safety Operating Guide
Navigating the Safe Disposal of Zinc Benzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of zinc benzoate (B1203000), aligning with best practices for laboratory safety and environmental responsibility. Adherence to these guidelines is paramount to protecting both personnel and the environment from potential harm.[1][2]
Hazard Identification and Risk Assessment
Before handling zinc benzoate, it is crucial to be fully aware of its potential hazards. This understanding informs all subsequent handling and disposal procedures.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[3][4]
A thorough risk assessment should be conducted before any procedure involving this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
Recommended PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[5][6]
-
Body Protection: Wear a lab coat or other protective clothing. For larger quantities or in case of a spill, a complete suit protecting against chemicals may be necessary.[5][7]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable particle respirator.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6][7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][6]
-
Cleanup: For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container. For large spills, cover with an inert, non-combustible absorbent material (e.g., sand, earth) and then use a shovel to place the material into a suitable waste disposal container.[8] Avoid creating dust.[5][7]
-
Decontamination: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[8]
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.
Waste Collection and Storage
Proper collection and storage of this compound waste are crucial for ensuring safety and regulatory compliance.
-
Containers: Use only appropriate and compatible containers for waste storage, preferably plastic.[9] Containers must be in good condition, with secure, leak-proof closures.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Causes Serious Eye Damage," "Toxic to Aquatic Life").[10]
-
Segregation: Store this compound waste separately from incompatible materials.[1][2]
-
Storage Area: Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10] This area should be well-ventilated.[6]
Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[9][11] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[11][12][13]
General Disposal Guidelines:
-
Do Not Dispose in Regular Trash or Sewer: this compound should never be disposed of in the regular trash or poured down the sink.[1][6] Discharge into the environment must be avoided.[3][6]
-
Contact a Licensed Waste Hauler: The most common and recommended method of disposal is to contact a licensed professional waste disposal service.[7][10] These companies are equipped to handle and dispose of hazardous chemical waste in a compliant manner.
-
Treatment and Disposal Facilities: Approved disposal methods for chemical waste include incineration at a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]
Summary of this compound Hazard Data
| Hazard Statement | Classification | Precautionary Measures |
| H318: Causes serious eye damage | Eye Damage/Irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| H315: Causes skin irritation | Skin Corrosion/Irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard | P273: Avoid release to the environment. P391: Collect spillage. |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | P273: Avoid release to the environment. P391: Collect spillage. |
This table summarizes hazard information from various Safety Data Sheets.[3][4][5][6]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure working environment and maintaining compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste management guidelines for additional requirements.[10][14]
References
- 1. danielshealth.com [danielshealth.com]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. guidechem.com [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. jpharmachem.com [jpharmachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound Manufacturers, with SDS [mubychem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling Zinc Benzoate
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Zinc benzoate (B1203000), tailored for research and drug development professionals. Following these steps will minimize risks and ensure a safe laboratory environment.
Hazard Summary
Zinc benzoate is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some classifications also list it as harmful if swallowed (H302) and hazardous to the aquatic environment.[2][3] Adherence to proper safety measures is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. This equipment must be used to prevent direct contact and inhalation.[1][2][4][5]
| Protection Type | Equipment Specification | Standards and Notes |
| Eye/Face Protection | Chemical safety goggles and/or a full face shield where splashing is possible. | Must conform to appropriate government standards such as EN 166 (EU) or NIOSH (US).[2][4][5] |
| Skin Protection | Impervious protective clothing, including a lab coat, apron, or coveralls. Chemical-resistant gloves. | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[2][5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or insufficient ventilation, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges, or a full-face piece positive-pressure, air-supplied respirator.[1][2][5] | Air-purifying respirators do not protect workers in oxygen-deficient atmospheres.[1] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4][6] Use a properly functioning laboratory chemical fume hood.[7]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and a quick-drench safety shower are readily accessible in the immediate work area.[1]
-
Avoid Dust Formation: Take measures to minimize the generation of dust during handling.[1][3][4][5]
Safe Handling Procedures
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1][3][5]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1]
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store containers in a cool, dry, and well-ventilated place, tightly closed.[1][5][6] Keep away from incompatible materials like strong oxidizing agents.[1][7]
Emergency Response Plan
Immediate action is crucial in the event of exposure or a spill.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][3][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Accidental Release Measures (Spills):
-
Small Spills: Use appropriate tools to carefully place the spilled solid into a suitable waste disposal container.[1]
-
Large Spills: Evacuate personnel from the area.[3][4] Wear full protective equipment. Contain the spilled material and cover it with an inert, non-combustible absorbent material (e.g., sand, earth).[1] Shovel the material into a convenient waste disposal container.[1][3][5]
-
Cleanup: After removal, clean the contaminated surface with water.[1] Prevent spilled material from entering drains, soil, or water sources.[1][2][4]
Disposal Plan
-
Waste Collection: Unused this compound and materials contaminated with it should be managed as hazardous waste.[7] Collect waste in a suitable, sealed, and properly labeled container.[3][5][7]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[2][5] Processing, use, or contamination of the product may change waste management options.[1]
-
Regulations: Adhere to all federal, state, and local environmental regulations for disposal.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] It can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permissible.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
